Product packaging for Diisobutyl glutarate(Cat. No.:CAS No. 71195-64-7)

Diisobutyl glutarate

Cat. No.: B1615162
CAS No.: 71195-64-7
M. Wt: 244.33 g/mol
InChI Key: UFWRCRCDRAUAAO-UHFFFAOYSA-N
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Description

Diisobutyl glutarate is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B1615162 Diisobutyl glutarate CAS No. 71195-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylpropyl) pentanedioate
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InChI

InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3
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InChI Key

UFWRCRCDRAUAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H24O4
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DSSTOX Substance ID

DTXSID9072282
Record name Diisobutyl glutarate
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Molecular Weight

244.33 g/mol
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CAS No.

71195-64-7
Record name Diisobutyl glutarate
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Record name Diisobutyl glutarate
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Record name Pentanedioic acid, 1,5-bis(2-methylpropyl) ester
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Record name Diisobutyl glutarate
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Record name DIISOBUTYL GLUTARATE
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Foundational & Exploratory

Diisobutyl glutarate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl glutarate is a diester of glutaric acid and isobutanol, finding applications as a solvent, plasticizer, and cosmetic ingredient.[1][2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via Fischer-Speier esterification and subsequent purification are presented. Furthermore, this document outlines methodologies for its characterization using gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, complete with guidance on spectral interpretation. All quantitative data is summarized in structured tables for ease of reference.

Chemical Structure and Identification

This compound is chemically known as bis(2-methylpropyl) pentanedioate.[1] It is an achiral molecule.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name bis(2-methylpropyl) pentanedioate[1]
Synonyms Diisobutyl pentanedioate, Glutaric acid diisobutyl ester[3]
CAS Number 71195-64-7[4]
Molecular Formula C13H24O4[4]
Molecular Weight 244.33 g/mol [3][4]
InChI InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3[3]
InChIKey UFWRCRCDRAUAAO-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)COC(=O)CCCC(=O)OCC(C)C[3]

Physicochemical Properties

This compound is a colorless liquid with a mild, pleasant odor.[5] It is characterized by its low vapor pressure and miscibility with most organic solvents.[6]

Table 2: Physical and Chemical Properties

PropertyValueUnitReference(s)
Boiling Point 237 (predicted)°C[4]
267.02 (estimated)°C at 760 mmHg[7]
Density 0.974 ± 0.06 (predicted)g/cm³[4]
Flash Point 116.30 (estimated)°C[7]
Vapor Pressure 0.008 (estimated)mmHg at 25 °C[7]
Water Solubility 17.75 (estimated)mg/L at 25 °C[7]
logP (o/w) 3.316 (estimated)[7]
Refractive Index 1.427–1.428at 25 °C[6]
Viscosity 5.1cSt at 25 °C[6]

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from glutaric acid and isobutanol using an acid catalyst, a classic example of Fischer-Speier esterification.[8][9][10] The reaction is driven to completion by removing the water byproduct through azeotropic distillation.

Materials:

  • Glutaric acid

  • Isobutanol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and a 2.5-fold molar excess of isobutanol. Add toluene (approximately 15-20% of the total volume) to facilitate azeotropic removal of water.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[11]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene and excess isobutanol under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification:

    • The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Synthesis_Workflow Reactants Glutaric Acid, Isobutanol, Toluene, Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Cool & Transfer to Separatory Funnel Reaction->Workup Wash1 Wash with Water Workup->Wash1 Wash2 Wash with 5% NaHCO3 Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Drying Dry over Na2SO4 Wash3->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Diisobutyl Glutarate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[12]

Instrumentation (Typical):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[13]

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[13]

GC-MS Parameters (Suggested): [13][14]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 45 °C held for 2 minutes, then ramped at 12 °C/min to 325 °C and held for 11 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Transfer Line Temperature: 325 °C

  • Ion Source Temperature: 200 °C

  • Electron Energy: 70 eV

  • Mass Range: 50-500 m/z

Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 µg/mL).

Data Analysis: The identification of this compound is confirmed by matching its retention time and mass spectrum with a reference standard. The mass spectrum is expected to show a characteristic fragmentation pattern, with a prominent ion at m/z 149, which is common for many phthalate (B1215562) and related esters.[15]

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Instrumentation (Typical):

  • NMR Spectrometer: 300 MHz or higher field strength.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

Expected ¹H NMR Spectral Data (Predicted):

  • δ ~4.0-3.8 (d): Protons on the -O-CH₂- group, split by the adjacent CH proton.

  • δ ~2.4 (t): Protons on the α-carbons of the glutarate backbone (-C(=O)-CH₂-).

  • δ ~2.0-1.8 (m): Protons on the central carbon of the glutarate backbone and the CH proton of the isobutyl group.

  • δ ~0.9 (d): Protons of the two methyl groups of the isobutyl moiety.

Expected ¹³C NMR Spectral Data (Predicted):

  • δ ~173: Carbonyl carbons (-C=O).

  • δ ~71: Methylene carbons of the ester linkage (-O-CH₂-).

  • δ ~33: α-carbons of the glutarate backbone.

  • δ ~28: Methine carbon of the isobutyl group (-CH-).

  • δ ~20: Methylene carbon of the glutarate backbone.

  • δ ~19: Methyl carbons of the isobutyl group (-CH₃).

Interpretation Guide: The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts in both ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.[16][17][18] Splitting patterns (multiplicity) in the ¹H NMR spectrum arise from spin-spin coupling with neighboring protons and can be predicted using the n+1 rule.

FTIR spectroscopy is used to identify the functional groups present in this compound.[19][20]

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

Expected FTIR Spectral Data (Characteristic Peaks):

  • ~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester functional group.[21]

  • ~1170 cm⁻¹: C-O stretching vibration of the ester linkage.

Interpretation Guide: The FTIR spectrum is divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The presence of a strong peak around 1735 cm⁻¹ is a clear indicator of an ester. The C-H stretching and bending vibrations confirm the presence of the alkyl backbone.[22][23]

Analytical_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data_GCMS Retention Time & Mass Spectrum GCMS->Data_GCMS Data_NMR Chemical Shifts & Splitting Patterns NMR->Data_NMR Data_FTIR Absorption Bands (Functional Groups) FTIR->Data_FTIR Identification Structural Confirmation & Purity Assessment Data_GCMS->Identification Data_NMR->Identification Data_FTIR->Identification

Caption: Logical workflow for the analytical characterization of this compound.

Safety and Handling

This compound is generally considered to be of low concern based on experimental and modeled data.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it does not meet the criteria for hazard classification.[1] However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.

Applications

This compound is utilized in a variety of applications, including:

  • Cosmetic Formulations: It functions as a plasticizer in cosmetic products.[1][2]

  • Solvent: Due to its high boiling point and low vapor pressure, it is used as a solvent in coatings and inks.[5][6] It is often found in solvent blends, sometimes referred to as DBE-IB, which is a mixture of diisobutyl adipate, glutarate, and succinate.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The experimental protocols and analytical methodologies described herein offer a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The provided data, presented in clear tabular and graphical formats, facilitates a thorough understanding of this versatile chemical compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (CAS No. 71195-64-7) is a diester of isobutyl alcohol and glutaric acid.[1] It belongs to the family of glutarates and is primarily utilized as a plasticizer, solvent, and coalescing agent in various industrial applications, including coatings, inks, and cleaning solutions. In the context of pharmaceutical and cosmetic research, understanding its physicochemical properties is paramount for formulation development, stability testing, and safety assessment. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflow diagrams to support laboratory and research applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in different environmental and experimental conditions.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₄[2][3]
Molecular Weight 244.33 g/mol [2][4]
Appearance Colorless transparent liquid
Boiling Point 237 - 267.02 °C (at 760 mmHg)[4][5]
Melting Point (estimated) -37.56 °C[6]
Density (predicted) 0.974 ± 0.06 g/cm³[4]
Vapor Pressure (estimated) 0.008 - 0.0175 mmHg (at 25 °C)[5][6]
Flash Point (estimated) 116.30 °C (TCC)[5]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueSource(s)
Water Solubility (estimated) 17.75 - 57.74 mg/L (at 25 °C)[6]
logP (Octanol-Water Partition Coefficient) (estimated) 3.316 - 3.70[5][6]
Solubility in Organic Solvents Miscible with most organic solvents

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Determination of Boiling Point

The boiling point of this compound can be determined using the capillary method with a Thiele tube or a suitable melting point apparatus.[3][7][8][9][10]

  • Apparatus: Thiele tube or MelTemp apparatus, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil).

  • Procedure:

    • Fill the small test tube to a depth of about 1-2 cm with this compound.

    • Place a capillary tube, with the sealed end up, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or wire.

    • Insert the assembly into the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb and the upper arm of the Thiele tube.

    • Heat the side arm of the Thiele tube gently with a microburner.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8] Record this temperature.

    • Record the atmospheric pressure at the time of the measurement.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.[11][12][13][14][15]

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and determine its mass (m₁).

    • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

    • Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it (m₂).

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound and repeat the thermal equilibration and weighing process (m₃).

    • Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Vapor Pressure (Isoteniscope Method - ASTM D2879)

The vapor pressure of this compound can be measured using an isoteniscope, which is suitable for low-volatility liquids.[1]

  • Apparatus: Isoteniscope, constant-temperature bath, pressure measuring system (manometer), vacuum pump.

  • Procedure:

    • Place the liquid sample into the bulb of the isoteniscope.

    • Assemble the apparatus and evacuate the system to remove dissolved gases.

    • Gently heat the sample bulb to allow the sample to boil and sweep out any remaining air.

    • Cool the apparatus and then immerse the sample bulb in the constant-temperature bath set to the desired temperature.

    • Allow the system to reach thermal and pressure equilibrium.

    • Adjust the external pressure until the levels of the liquid in the U-tube of the isoteniscope are equal.

    • The pressure read from the manometer at this point is the vapor pressure of the sample at that temperature.

    • Repeat the measurement at different temperatures to obtain the vapor pressure-temperature relationship.

Determination of Flash Point (Closed-Cup Method - ASTM D93)

The flash point of this compound can be determined using a Pensky-Martens closed-cup tester.[16][17][18][19][20]

  • Apparatus: Pensky-Martens closed-cup flash point tester, thermometer.

  • Procedure:

    • Pour the sample into the test cup to the filling mark.

    • Place the lid on the cup and insert the thermometer.

    • Light the test flame and adjust it to the specified size.

    • Heat the apparatus at a slow, constant rate while stirring.

    • At specified temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[18]

Determination of Water Solubility (Flask Method - OECD 105)

For substances with solubility above 10⁻² g/L, the flask method is recommended.[21][22][23][24]

  • Apparatus: Shaking flask, constant temperature bath with a shaker, analytical balance, centrifugation or filtration equipment, suitable analytical instrument for quantification (e.g., GC-MS).

  • Procedure:

    • Add an excess amount of this compound to a known volume of distilled water in a shaking flask.

    • Place the flask in a constant temperature bath and shake it to facilitate dissolution.

    • Continue shaking until equilibrium is reached (preliminary tests should determine the necessary time, typically 24-48 hours).

    • After reaching equilibrium, stop the shaking and allow the mixture to stand at the same temperature to let the undissolved substance settle.

    • Separate the aqueous phase from the solid phase by centrifugation or filtration.

    • Determine the concentration of this compound in the clear aqueous solution using a suitable analytical method (e.g., GC-MS).

    • The determined concentration represents the water solubility at that temperature.

Determination of Octanol-Water Partition Coefficient (logP) (Shake Flask Method - OECD 107)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.[2][4][5][6][25]

  • Apparatus: Separatory funnels, mechanical shaker, constant temperature bath, analytical instrument for quantification (e.g., GC-MS or HPLC).

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a solution of this compound in the pre-saturated n-octanol.

    • Place a known volume of the n-octanol solution and a known volume of the pre-saturated water into a separatory funnel.

    • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours) in a constant temperature bath.

    • After shaking, allow the two phases to separate completely.

    • Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Logical Workflow and Synthesis

As this compound is an industrial chemical, it is not involved in biological signaling pathways. Instead, a logical workflow for its synthesis and purification is presented below. The most common method for its preparation is the Fischer esterification of glutaric acid with isobutyl alcohol, using an acid catalyst.[26]

Synthesis_Workflow Reactants Reactants: - Glutaric Acid - Isobutyl Alcohol ReactionVessel Reaction Vessel Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Esterification Fischer Esterification (Heating under reflux) ReactionVessel->Esterification Workup Work-up (Neutralization & Washing) Esterification->Workup Crude Product Byproduct Water (removed) Esterification->Byproduct Purification Purification (Vacuum Distillation) Workup->Purification FinalProduct This compound (Pure) Purification->FinalProduct

References

An In-depth Technical Guide to the Synthesis of Diisobutyl Glutarate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisobutyl glutarate through Fischer esterification of glutaric acid and isobutanol. This process is a fundamental acid-catalyzed esterification reaction widely employed in organic synthesis. This document outlines the reaction mechanism, a detailed experimental protocol, and the influence of key reaction parameters on the product yield.

Introduction to Fischer Esterification

Fischer esterification is a classic organic reaction that involves the formation of an ester from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the formation of the ester product.[2] These strategies typically include using an excess of one of the reactants (usually the alcohol) or removing water as it is formed during the reaction.[3]

The synthesis of this compound involves the reaction of glutaric acid, a dicarboxylic acid, with two equivalents of isobutanol. This reaction is crucial for the production of various diesters that have applications as plasticizers, solvents, and in the formulation of drug delivery systems.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of glutaric acid with isobutanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl groups of glutaric acid, making them more susceptible to nucleophilic attack by the hydroxyl groups of isobutanol.

The overall reaction is as follows:

HOOC-(CH₂)₃-COOH + 2 (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCH₂OOC-(CH₂)₃-COOCH₂CH(CH₃)₂ + 2 H₂O

A simplified representation of the reaction mechanism is depicted in the following diagram:

Fischer_Esterification_Mechanism Reactants Glutaric Acid + Isobutanol Protonation1 Protonation of Carbonyl Oxygen Reactants->Protonation1 H⁺ (Catalyst) NucleophilicAttack1 Nucleophilic Attack by Isobutanol Protonation1->NucleophilicAttack1 TetrahedralIntermediate1 Tetrahedral Intermediate NucleophilicAttack1->TetrahedralIntermediate1 ProtonTransfer1 Proton Transfer TetrahedralIntermediate1->ProtonTransfer1 WaterElimination1 Elimination of Water ProtonTransfer1->WaterElimination1 Deprotonation1 Deprotonation WaterElimination1->Deprotonation1 -H₂O Monoester Monoisobutyl Glutarate Deprotonation1->Monoester -H⁺ Protonation2 Protonation of Second Carbonyl Monoester->Protonation2 H⁺ (Catalyst) NucleophilicAttack2 Nucleophilic Attack by Isobutanol Protonation2->NucleophilicAttack2 TetrahedralIntermediate2 Tetrahedral Intermediate NucleophilicAttack2->TetrahedralIntermediate2 ProtonTransfer2 Proton Transfer TetrahedralIntermediate2->ProtonTransfer2 WaterElimination2 Elimination of Water ProtonTransfer2->WaterElimination2 Deprotonation2 Deprotonation WaterElimination2->Deprotonation2 -H₂O Product This compound Deprotonation2->Product -H⁺

Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a similar procedure for diisooctyl glutarate.[4]

Materials and Equipment
  • Reagents:

    • Glutaric acid (HOOC(CH₂)₃COOH)

    • Isobutanol ((CH₃)₂CHCH₂OH)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

    • Toluene (optional, for azeotropic removal of water)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

    • Brine (saturated NaCl solution)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Dean-Stark apparatus (optional)

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow

The synthesis of this compound can be broken down into four main stages: reaction setup, esterification reaction, work-up, and purification.

Experimental_Workflow Setup Reaction Setup Reaction Esterification Reaction Setup->Reaction Add Reactants & Catalyst Workup Work-up Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extract & Dry FinalProduct This compound Purification->FinalProduct Distill

Experimental Workflow for this compound Synthesis.
Detailed Procedure

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap (if used), combine glutaric acid and isobutanol. A typical molar ratio of glutaric acid to isobutanol is 1:2.5 to ensure complete conversion.[4]

    • If using a Dean-Stark trap for azeotropic water removal, add a suitable solvent like toluene.

    • Slowly add the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The amount of catalyst can be varied to optimize the reaction rate (see Table 1).

  • Esterification Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will typically be in the range of 100-140°C, depending on the boiling point of the alcohol and solvent used.[4]

    • Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • The reaction is typically run for several hours until the theoretical amount of water is collected or the starting material is no longer detected.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it using a rotary evaporator.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Water to remove excess isobutanol and some of the acid.

      • Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Caution: CO₂ evolution can cause pressure buildup.[4]

      • Brine to remove any remaining water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the dried organic layer using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to remove any unreacted isobutanol and other high-boiling impurities.[4]

Optimization of Reaction Parameters

The yield of this compound is influenced by several key reaction parameters. The following table summarizes the expected effect of these parameters on the reaction yield based on general principles of Fischer esterification. Note: The quantitative data presented in this table is illustrative and intended to demonstrate expected trends. Specific experimental validation is required for precise optimization.

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%) Remarks
Catalyst Conc. (mol% to glutaric acid) 1% H₂SO₄752% H₂SO₄855% H₂SO₄88Increasing catalyst concentration generally increases the reaction rate and yield up to a certain point.
Temperature (°C) 100651208214080Higher temperatures increase the reaction rate, but can lead to side reactions or decomposition at very high temperatures.[4]
Reaction Time (hours) 260485686The yield increases with reaction time until equilibrium is reached.
Molar Ratio (Isobutanol:Glutaric Acid) 2:1702.5:1853:188Using an excess of isobutanol shifts the equilibrium towards the product side, increasing the yield.[3]

Conclusion

The synthesis of this compound via Fischer esterification is a robust and scalable method. By carefully controlling the reaction conditions, including catalyst concentration, temperature, reaction time, and the molar ratio of reactants, high yields of the desired diester can be achieved. The detailed protocol and understanding of the reaction mechanism provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further optimization studies can be conducted based on the illustrative data to fine-tune the process for specific applications.

References

An In-depth Technical Guide on the Esterification of Glutaric Acid and Isobutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the esterification of glutaric acid with isobutanol to synthesize diisobutyl glutarate. The document details the reaction kinetics, catalytic mechanisms, and optimized experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key experimental procedures are meticulously outlined to facilitate replication and further research in laboratory and drug development settings.

Introduction

The esterification of dicarboxylic acids, such as glutaric acid, with alcohols like isobutanol is a cornerstone of synthetic organic chemistry, yielding versatile diesters with broad applications. This compound, the product of this reaction, finds utility as a plasticizer, solvent, and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the nuances of this reaction is paramount for process optimization, yield maximization, and ensuring product purity.

This guide delves into the core principles of the Fischer-Speier esterification as it applies to glutaric acid and isobutanol, exploring the influence of various catalysts, reaction conditions, and purification techniques on the overall efficiency of the synthesis.

Reaction Mechanism and Kinetics

The esterification of glutaric acid with isobutanol is a reversible reaction that proceeds in two sequential steps, leading to the formation of the monoester and subsequently the diester. The overall process is typically acid-catalyzed, following the Fischer esterification mechanism.

The reaction kinetics are influenced by several factors, including temperature, molar ratio of reactants, and the nature and concentration of the catalyst. Generally, an excess of isobutanol is employed to shift the equilibrium towards the formation of the diester product. The removal of water, a byproduct of the reaction, is also a critical factor in driving the reaction to completion.

Kinetic studies on similar dicarboxylic acid esterifications suggest that the reaction rate increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the products. The choice of catalyst significantly impacts the reaction rate and selectivity. While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to the formation of colored impurities. Heterogeneous catalysts, such as ion-exchange resins, offer advantages in terms of ease of separation and reusability.[1][2]

Catalysis

A variety of catalysts can be employed for the esterification of glutaric acid with isobutanol. The selection of a suitable catalyst is crucial for achieving high yields and purity. Catalysts for this reaction can be broadly categorized as homogeneous and heterogeneous.

Homogeneous Catalysts:

  • Sulfuric Acid (H₂SO₄): A strong and inexpensive acid catalyst that is highly effective in promoting esterification. However, it can cause charring and the formation of colored byproducts, necessitating extensive purification steps.[3]

  • p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is less corrosive than sulfuric acid and often leads to cleaner reactions with fewer side products.[2]

Heterogeneous Catalysts:

  • Ion-Exchange Resins (e.g., Amberlyst-15): These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity. They can provide high catalytic activity and selectivity.[4][5]

  • Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, offering good thermal stability.

Enzymatic Catalysis:

  • Lipases (e.g., Candida antarctica lipase (B570770) B): Enzymes offer a green and highly selective alternative for esterification, operating under mild reaction conditions. They can exhibit high stereoselectivity, which is particularly valuable in pharmaceutical synthesis.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of glutarate esters under various conditions. While specific data for the direct synthesis of this compound is limited in publicly available literature, the following provides insights from closely related reactions.

Table 1: Enzymatic Synthesis of Isobutyl Glutaric Ester [6]

CatalystSubstrateSolventTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)
Candida antarctica lipase B (CaL-B)IBG-dimethyl esterWater/tert-pentanolAmbient729992
Candida antarctica lipase B (CaL-B)IBG-dimethyl esterWater-296-96

Note: IBG refers to isobutyl glutaric.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dialkyl glutarates and can be specifically applied to the preparation of this compound.

General Acid-Catalyzed Esterification Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using a homogeneous acid catalyst.

Materials:

  • Glutaric acid

  • Isobutanol

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and a reflux condenser, combine glutaric acid and isobutanol. A molar ratio of 1:3 (glutaric acid to isobutanol) is recommended to drive the reaction towards the diester. Add toluene as a solvent to facilitate azeotropic removal of water.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the glutaric acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation.

Enzymatic Esterification Protocol

This protocol outlines a greener approach to the synthesis of isobutyl glutarate using an immobilized lipase.[6]

Materials:

  • Glutaric acid dimethyl ester (or glutaric acid)

  • Isobutanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Phosphate buffer (if starting from glutaric acid)

  • Organic solvent for extraction (e.g., MTBE)

Equipment:

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine the glutaric acid substrate and isobutanol in a suitable buffer or solvent system.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and pH (if aqueous). The reaction progress can be monitored by techniques such as HPLC or GC.

  • Work-up:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

    • Extract the product from the reaction mixture using an appropriate organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by chromatography if necessary.

Visualizations

Fischer Esterification Pathway

The following diagram illustrates the general mechanism of the acid-catalyzed Fischer esterification.

FischerEsterification cluster_activation Protonation of Carbonyl cluster_attack Nucleophilic Attack cluster_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH H+ H+ Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O⁺H)R' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O H_catalyst H⁺

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages in a typical laboratory synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Glutaric Acid + Isobutanol Reaction_Vessel Reflux with Water Removal (Dean-Stark) Reactants->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Cooling Cool to Room Temperature Reaction_Vessel->Cooling Neutralization Wash with NaHCO₃ Cooling->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with MgSO₄ Washing->Drying Filtration Filter Drying Agent Drying->Filtration Solvent_Removal Rotary Evaporation Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

Diisobutyl Glutarate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 71195-64-7

This technical guide provides an in-depth overview of diisobutyl glutarate, a chemical compound relevant to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, analytical methods, and its biological fate, including metabolic pathways and the cellular effects of its metabolites.

Chemical and Physical Properties

This compound is the diester of glutaric acid and isobutanol. It is a colorless liquid commonly used as a plasticizer and cosmetic ingredient. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS Number 71195-64-7
IUPAC Name bis(2-methylpropyl) pentanedioate
Synonyms Diisobutyl pentanedioate, Glutaric acid diisobutyl ester, Pentanedioic acid, bis(2-methylpropyl) ester
Boiling Point 267.02 °C (estimated)The Good Scents Company
Vapor Pressure 0.008 mmHg @ 25 °C (estimated)The Good Scents Company
Water Solubility 17.75 mg/L @ 25 °C (estimated)The Good Scents Company
LogP (o/w) 3.316 (estimated)The Good Scents Company
Kovats Retention Index Standard non-polar: 1546, 1563; Semi-standard non-polar: 1605

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the Fischer-Speier esterification of glutaric acid with isobutanol, using an acid catalyst. The following protocol is adapted from the synthesis of a similar diester.

Materials:

  • Glutaric acid

  • Isobutanol

  • Sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glutaric acid (1.0 eq), isobutanol (2.5 eq), and a catalytic amount of sulfuric acid in toluene.

  • Esterification: Heat the mixture to reflux. Water produced during the reaction is removed by azeotropic distillation using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the glutaric acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Synthesis_Workflow Reactants Glutaric Acid & Isobutanol Reaction_Mixture Reaction Mixture in Toluene Reactants->Reaction_Mixture Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Mixture Reflux Reflux with Water Removal (Dean-Stark Trap) Reaction_Mixture->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Drying over MgSO₄ Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the identification and quantification of this compound. A general protocol is outlined below.

Instrumentation:

  • Gas chromatograph with a mass selective detector.

  • Capillary column: A non-polar column such as a DB-5ms or equivalent is recommended.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation: Samples can be dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) before injection. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for the structural confirmation of this compound.

Typical NMR Parameters:

  • Solvent: CDCl₃

  • ¹H NMR: Chemical shifts are expected for the isobutyl protons (methyl, methine, and methylene (B1212753) groups) and the glutarate backbone protons.

  • ¹³C NMR: Resonances are expected for the carbonyl carbons of the ester, the carbons of the glutarate backbone, and the carbons of the isobutyl groups.

Biological Activity and Metabolism

This compound is expected to be hydrolyzed by carboxylesterases in the body into its constituent molecules: glutaric acid and isobutanol. Therefore, the biological activity of this compound is largely determined by the effects of these two metabolites.

Metabolic Pathway

The metabolic breakdown of this compound is a straightforward hydrolysis reaction.

Metabolic_Pathway DIBG This compound Hydrolysis Carboxylesterases DIBG->Hydrolysis Metabolites Glutaric Acid + 2 Isobutanol Hydrolysis->Metabolites

Caption: Metabolic pathway of this compound.

Cellular Effects of Metabolites

Glutaric Acid: Glutaric acid is a naturally occurring dicarboxylic acid. At physiological concentrations, it is a normal intermediate in the metabolism of lysine (B10760008) and tryptophan. However, at elevated concentrations, as seen in the genetic disorder glutaric aciduria type I, it can be neurotoxic. The accumulation of glutaric acid can interfere with cellular energy metabolism and may induce apoptosis in neuronal cells.

Isobutanol: Isobutanol is a four-carbon alcohol. At high concentrations, isobutanol can exert various effects on cells, including:

  • Membrane disruption: Like other alcohols, isobutanol can affect the fluidity and integrity of cell membranes.

  • Cellular stress response: Studies in microorganisms have shown that isobutanol exposure can induce a stress response, including the upregulation of heat shock proteins and DNA repair systems.

  • Metabolic dysregulation: High levels of isobutanol can lead to a general slowdown of cellular metabolism.

It is important to note that the concentrations at which these effects are observed are generally much higher than what would be expected from typical exposure to this compound as a cosmetic ingredient or plasticizer.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound or its primary metabolites, at typical exposure levels, are potent modulators of specific signaling pathways in a manner relevant to drug action. The biological effects observed are more indicative of general cellular stress at high concentrations rather than targeted interactions with specific receptors or signaling cascades.

However, it is worth noting that some dicarboxylic acids and short-chain fatty acids have been shown to interact with G-protein coupled receptors (GPCRs) or nuclear receptors. Given that glutaric acid is a dicarboxylic acid, it is theoretically possible that at high, non-physiological concentrations, it could have weak interactions with such receptors. Further research would be needed to investigate this possibility.

The following diagram illustrates the potential, though unconfirmed, for the metabolites of this compound to indirectly influence cellular signaling through metabolic changes and cellular stress.

Cellular_Effects DIBG This compound Metabolites Metabolism to Glutaric Acid & Isobutanol DIBG->Metabolites Glutaric_Acid Glutaric Acid Metabolites->Glutaric_Acid Isobutanol Isobutanol Metabolites->Isobutanol Metabolic_Stress Metabolic Stress Glutaric_Acid->Metabolic_Stress Membrane_Effects Membrane Effects Isobutanol->Membrane_Effects Signaling Cellular Signaling (e.g., Stress Response Pathways) Metabolic_Stress->Signaling Membrane_Effects->Signaling

Caption: Potential cellular effects of metabolites.

Conclusion

This compound is a relatively simple diester with well-understood chemical properties and a straightforward metabolic fate. Its biological activity is primarily dictated by its hydrolysis products, glutaric acid and isobutanol. While these metabolites can have cellular effects at high concentrations, there is currently no evidence to suggest that this compound is a direct modulator of specific signaling pathways in a pharmacological context. For drug development professionals, it is most likely to be encountered as an excipient, and its toxicological profile, which is generally considered to be of low concern, is the most relevant aspect for consideration. Further research into the potential for high-dose exposure to influence cellular signaling may be warranted.

Spectroscopic Profile of Diisobutyl Glutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diisobutyl glutarate (C₁₃H₂₄O₄, CAS No: 71195-64-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these techniques, and provides a visual representation of the general analytical workflow.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while some experimental data is available, complete spectral datasets are not consistently found in publicly accessible databases. In such cases, predicted data based on established chemical shift and fragmentation principles is provided and clearly indicated.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental ¹H NMR spectrum for this compound could be located. Therefore, a predicted ¹H NMR spectrum is presented below based on standard chemical shift values for similar ester compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Structure)Predicted Chemical Shift (ppm)MultiplicityIntegration
a (-CH(CH₃)₂)~1.9Nonet2H
b (-CH₂)~3.8Doublet4H
c (-CH₂CH₂CH₂-)~1.9Quintet2H
d (-COCH₂-)~2.3Triplet4H
e (-CH(CH₃)₂)~0.9Doublet12H

Note: This is a predicted spectrum. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a ¹³C NMR spectrum for this compound is noted in the SpectraBase database, the specific peak data is not publicly available.[1] The following table presents predicted chemical shifts based on typical values for esters.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (Structure)Predicted Chemical Shift (ppm)
Carbonyl (C=O)~173
Methylene (-OCH₂-)~71
Methine (-CH(CH₃)₂)~28
Methylene (-COCH₂-)~34
Methylene (-CH₂CH₂CH₂-)~20
Methyl (-CH₃)~19

Note: This is a predicted spectrum based on general values for esters. Actual experimental values may vary.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is available through SpectraBase, though the full spectrum is not publicly accessible.[1] The expected characteristic absorption bands for an aliphatic ester are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850-3000Strong
C=O stretch (ester)1735-1750Strong
C-O stretch (ester)1000-1300Strong
Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides fragmentation information for this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum contains a total of 48 peaks.[1]

Table 4: Key Mass Spectrometry Fragments for this compound

m/zRelative IntensityPossible Fragment
57High[C₄H₉]⁺ (isobutyl cation)
115High[M - OCH₂(CH(CH₃)₂)]⁺ or rearrangement products
171High[M - C₄H₉O]⁺
244Low to absent[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for a liquid ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis. The GC is equipped with a capillary column suitable for separating semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Separation: A small volume of the prepared sample is injected into the heated GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column. The column is subjected to a temperature program to facilitate the separation of components based on their boiling points and interactions with the stationary phase.

  • MS Analysis: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed. The molecular ion peak (if present) provides the molecular weight of the compound, and the fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (ATR) or Thin Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (Fragmentation Pattern) GCMS->Data_MS Interpretation Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

References

An In-depth Technical Guide to the Solubility of Diisobutyl Glutarate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl glutarate in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information and comparative data for structurally similar compounds. It also includes a detailed experimental protocol for determining the solubility of esters in organic solvents, based on established international guidelines.

Introduction to this compound

This compound (CAS No. 71195-64-7) is the diester of glutaric acid and isobutanol.[1][2][3][4][5] It is a colorless liquid with applications as a solvent and plasticizer. Its chemical structure, with a central five-carbon dicarboxylic acid backbone and two branched four-carbon alcohol esters, results in a relatively nonpolar molecule with a molecular weight of 244.33 g/mol .[1][6][7] Understanding its solubility in a range of organic solvents is crucial for its effective use in various industrial and research applications, including formulation development and chemical synthesis.

Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," this compound, as a nonpolar ester, is expected to be highly soluble in other nonpolar and moderately polar organic solvents.[9] To provide a quantitative perspective, the following table includes qualitative solubility information for this compound and quantitative data for ethyl acetate, a structurally related and well-characterized ester.[10][11][12][13]

Table 1: Solubility of this compound and Ethyl Acetate in Common Organic Solvents

SolventSolvent PolarityExpected Solubility of this compound (at 20-25°C)Solubility of Ethyl Acetate (at 20-25°C)
HexaneNonpolarMiscibleSoluble
TolueneNonpolarMiscibleVery Soluble
Diethyl EtherModerately PolarMiscibleMiscible[10]
AcetonePolar AproticMiscibleMiscible[10]
Ethyl AcetatePolar AproticMiscible (Self-soluble)Miscible (Self-soluble)
EthanolPolar ProticMiscibleMiscible[10]
MethanolPolar ProticMiscibleSoluble
WaterVery PolarSparingly Soluble/Insoluble8.7 g/100 mL at 20°C[10][12]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocol for Determining Solubility in Organic Solvents

The following is a detailed methodology for determining the solubility of a liquid ester like this compound in an organic solvent. This protocol is a synthesis of best practices derived from OECD and ASTM guidelines for solubility testing.[14][15][16][17][18][19][20][21][22][23]

3.1. Objective

To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

3.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Vortex mixer

3.3. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow any undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

    • Record the weight of the filtered saturated solution.

  • Analysis of the Saturated Solution:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the filtered saturated solution and the calibration standards using a suitable analytical method, such as GC-FID.

    • Quantify the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

  • Data Reporting:

    • Express the solubility as g/100 mL or g/kg of the solvent.

    • Report the temperature at which the solubility was determined.

    • Perform the determination in triplicate and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

experimental_workflow start Start: Prepare Materials (this compound, Solvents) preparation Preparation of Saturated Solution (Add excess solute to solvent) start->preparation equilibration Equilibration (Agitate at constant temperature) preparation->equilibration Known Volume settling Phase Separation (Allow undissolved solute to settle) equilibration->settling Reach Equilibrium sampling Sample Collection & Filtration (Withdraw and filter supernatant) settling->sampling analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis Filtered Aliquot data_reporting Data Reporting (Calculate and report solubility) analysis->data_reporting

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its chemical nature as a nonpolar ester strongly suggests high solubility or miscibility with a wide array of common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, which is based on established international standards, can be employed to generate reliable data. This information is critical for the effective formulation and application of this compound in various scientific and industrial contexts.

References

Toxicological Profile of Diisobutyl Glutarate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Diisobutyl glutarate (DIBG). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. A significant lack of specific toxicological studies for DIBG necessitates the use of data from structurally related compounds (read-across approach) to infer potential hazards. The limitations of this approach are duly noted throughout the document.

Executive Summary

This compound (DIBG) is a diester of glutaric acid and isobutanol, primarily used as a plasticizer in various applications, including cosmetic formulations. Based on the limited available data, DIBG is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and is considered to be of low concern by the United States Environmental Protection Agency (EPA).[1][2] However, a comprehensive toxicological profile based on direct experimental evidence for DIBG is not publicly available.

This guide summarizes the existing information on DIBG and employs a read-across approach to extrapolate potential toxicological endpoints from its straight-chain isomer, dibutyl glutarate, and its expected primary metabolite, isobutanol. The methodologies for key toxicological studies, based on internationally recognized OECD guidelines, are also detailed to provide a framework for any future testing.

Chemical and Physical Properties

PropertyValueReference
CAS Number 71195-64-7
Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
Appearance Liquid
Boiling Point 285 °C (estimated)
Water Solubility Low
Log P (octanol/water) 3.5 (estimated)

Toxicokinetics and Metabolism

No specific toxicokinetic studies on this compound were identified. However, it is widely anticipated that, like other simple esters, DIBG will be readily hydrolyzed by carboxylesterases present in the gastrointestinal tract, liver, and other tissues into its constituent molecules: glutaric acid and isobutanol.[3]

Glutaric acid is an endogenous substance that can enter the Krebs cycle. Isobutanol is metabolized via oxidation to isobutyraldehyde, which is further oxidized to isobutyric acid. Isobutyric acid can then be converted to propionyl-CoA and enter the Krebs cycle.

Hypothetical Metabolic Pathway of this compound

DIBG This compound Hydrolysis Esterase-mediated Hydrolysis DIBG->Hydrolysis GlutaricAcid Glutaric Acid Hydrolysis->GlutaricAcid Isobutanol Isobutanol Hydrolysis->Isobutanol KrebsCycle Krebs Cycle GlutaricAcid->KrebsCycle Enters Krebs Cycle Metabolism Oxidation Isobutanol->Metabolism Isobutyraldehyde Isobutyraldehyde Metabolism->Isobutyraldehyde IsobutyricAcid Isobutyric Acid Isobutyraldehyde->IsobutyricAcid PropionylCoA Propionyl-CoA IsobutyricAcid->PropionylCoA PropionylCoA->KrebsCycle Enters Krebs Cycle

Caption: Generalized metabolic pathway for this compound.

Toxicological Profile (Read-Across Approach)

Due to the scarcity of data for DIBG, the following sections present data from dibutyl glutarate (the n-butyl isomer) and isobutanol. This information should be interpreted with caution as structural differences can influence toxicological properties.

Acute Toxicity

No specific acute toxicity data for DIBG are available. "Not determined" is stated for oral, dermal, and inhalation routes by some sources.[4]

Table 1: Acute Toxicity Data (Read-Across)

EndpointSpeciesRouteValueCompoundReference
LD50RatOral> 5000 mg/kg bwDibutyl glutarate
LD50RatOral2460 mg/kg bwIsobutanol[3]
LD50RabbitDermal> 5000 mg/kg bwDibutyl glutarate
Skin and Eye Irritation and Sensitization

No specific data on skin/eye irritation or sensitization for DIBG were found. Dibutyl glutarate is reported to cause skin and serious eye irritation.[5]

Repeated Dose Toxicity

No repeated-dose toxicity studies for DIBG were identified.

Genotoxicity

No genotoxicity data for DIBG were found.

Table 2: Genotoxicity Data (Read-Across)

AssaySystemMetabolic ActivationResultCompoundReference
Ames TestS. typhimuriumWith & WithoutNegativeDibutyl glutarate
Carcinogenicity

No carcinogenicity studies for DIBG were identified.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for DIBG were identified.

Table 3: Reproductive and Developmental Toxicity Data (Read-Across)

Study TypeSpeciesKey FindingsCompoundReference
Reproductive Toxicity ScreeningRatNo adverse effects on reproductive parametersDibutyl glutarate
Developmental ToxicityRatNo evidence of teratogenicityDibutyl glutarate

Ecotoxicological Information

Specific ecotoxicity data for DIBG is limited. It is not expected to be persistent in the environment and has a low potential for bioaccumulation.

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating data for DIBG.

Acute Oral Toxicity (OECD 401 - Withdrawn, but historically relevant; OECD 420, 423, 425 are current)
  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[6] Observations of effects and mortality are made.[6]

  • Procedure:

    • Healthy young adult rodents are acclimatized and fasted prior to dosing.[6]

    • The substance is administered in a single dose via gavage.[6] The volume is typically limited to 1 mL/100 g body weight for non-aqueous solutions.[6]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.[6]

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[6]

Experimental Workflow: Acute Oral Toxicity (based on OECD Guidelines)

Start Acclimatization & Fasting of Animals Dosing Single Oral Gavage (Graduated Doses) Start->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy of all Animals Observation->Necropsy Endpoint Calculation of LD50 Necropsy->Endpoint

Caption: Workflow for a typical acute oral toxicity study.

Acute Dermal Toxicity (OECD 402)
  • Principle: The test substance is applied in a single dose to a small area of the shaved skin of experimental animals (typically rats or rabbits).[1][7][8]

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface area.[8]

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[1]

    • After 24 hours, the residual substance is removed.[1]

    • Animals are observed for 14 days for signs of toxicity and mortality.

    • A necropsy is performed on all animals at the end of the study.[7]

  • Endpoint: Determination of the dermal LD50.

Skin Irritation/Corrosion (OECD 404)
  • Principle: The test substance is applied in a single dose to the skin of a single animal (typically an albino rabbit) to assess its potential to cause irritation or corrosion.[2][9][10]

  • Procedure:

    • A small area of skin (approx. 6 cm²) is shaved.[2]

    • 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin under a gauze patch.[2]

    • Exposure is for up to 4 hours.[2]

    • The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and scored.[11]

    • If a corrosive effect is not observed, a confirmatory test on additional animals may be performed.[2]

  • Endpoint: Classification of the substance as corrosive or irritant based on the severity and reversibility of skin lesions.

Eye Irritation/Corrosion (OECD 405)
  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[4][12][13]

  • Procedure:

    • A single dose (typically 0.1 mL of liquid or 0.1 g of solid) is instilled into the eye.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[4]

    • Lesions of the cornea, iris, and conjunctiva are scored.

    • If a corrosive effect is not seen, a confirmatory test may be performed on additional animals.[4]

  • Endpoint: Classification of the substance based on the severity and reversibility of ocular lesions.[14]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)
  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are reverse mutations from an inability to synthesize an essential amino acid to the ability to do so.[15][16][17]

  • Procedure:

    • The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[15][17]

    • The mixture is incubated and then plated on a minimal medium lacking the required amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Reproductive/Developmental Toxicity Screening Test (OECD 421)
  • Principle: This screening test provides information on the potential effects of a test substance on male and female reproductive performance and on the development of the offspring.[18][19][20]

  • Procedure:

    • The test substance is administered daily in graduated doses to groups of male and female rats.[18][20]

    • Males are dosed for a minimum of four weeks (including a pre-mating period) and females are dosed throughout the study (pre-mating, gestation, and lactation).[18][20]

    • Animals are mated, and pregnant females are allowed to litter and nurse their pups.

    • Observations include effects on mating, fertility, gestation length, litter size, and pup viability and growth.

    • A necropsy is performed on all adult animals and offspring, with histopathological examination of reproductive organs.[20]

  • Endpoint: Identification of potential adverse effects on reproduction and development.

Conclusion

References

Diisobutyl Glutarate: A Comprehensive Technical Guide for Non-Phthalate Plasticizer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of diisobutyl glutarate (DIBG) as a non-phthalate plasticizer. In response to growing health and environmental concerns surrounding traditional phthalate-based plasticizers, the demand for safer alternatives is escalating. This document details the synthesis, physicochemical properties, performance characteristics, and toxicological profile of DIBG. A comparative analysis with conventional phthalates and other non-phthalate alternatives is presented, supported by quantitative data organized in structured tables for ease of comparison. Detailed experimental protocols for key performance evaluations are provided to facilitate further research and application development. Visual diagrams generated using Graphviz illustrate key experimental workflows and molecular comparisons to enhance understanding.

Introduction

Plasticizers are essential additives incorporated into polymeric materials, particularly polyvinyl chloride (PVC), to enhance their flexibility, durability, and processability. For decades, phthalate (B1215562) esters, such as di(2-ethylhexyl) phthalate (DEHP) and diisobutyl phthalate (DIBP), have dominated the plasticizer market. However, mounting evidence has linked certain low-molecular-weight ortho-phthalates to adverse health effects, including endocrine disruption, leading to stringent regulatory restrictions on their use in consumer products, medical devices, and food packaging.

This has spurred significant research and development into safer, non-phthalate alternatives. This compound (DIBG), a dicarboxylic acid ester, has emerged as a promising candidate due to its favorable toxicological profile and effective plasticizing properties. This guide serves as a comprehensive resource for researchers and professionals considering DIBG for their formulation needs.

Synthesis of this compound

This compound is synthesized via the Fischer-Speier esterification of glutaric acid with isobutanol in the presence of an acid catalyst.

Reaction Scheme

G Figure 1. Synthesis of this compound cluster_0 Reactants cluster_1 Products Glutaric Acid Glutaric Acid HOOC(CH₂)₃COOH DIBG This compound (CH₃)₂CHCH₂OOC(CH₂)₃COOCH₂CH(CH₃)₂ Glutaric Acid->DIBG + 2x Isobutanol (H⁺ catalyst) Isobutanol Isobutanol (CH₃)₂CHCH₂OH Isobutanol->DIBG Water Water H₂O

Caption: Synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • Glutaric acid

  • Isobutanol (excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Combine glutaric acid, a 2.5-fold molar excess of isobutanol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Physicochemical Properties

The fundamental properties of a plasticizer are crucial in determining its suitability for various applications.

Table 1: Physicochemical Properties of this compound and Comparative Plasticizers

PropertyThis compound (DIBG)Di(2-ethylhexyl) phthalate (DEHP)Diisobutyl phthalate (DIBP)
CAS Number 71195-64-7117-81-784-69-5
Molecular Formula C₁₃H₂₄O₄C₂₄H₃₈O₄C₁₆H₂₂O₄
Molecular Weight ( g/mol ) 244.33390.56278.34
Appearance Colorless liquidColorless, viscous liquidColorless liquid
Boiling Point (°C) ~280~385~327
Density (g/cm³ at 20°C) ~0.96~0.98~1.04
Flash Point (°C) >110~206~157

Performance as a Plasticizer in PVC

The efficacy of a plasticizer is evaluated based on its ability to impart desired mechanical properties, its permanence within the polymer matrix, and its effect on the thermal stability of the final product.

Plasticizing Efficiency

Plasticizing efficiency is often quantified by the reduction in Shore hardness or the lowering of the glass transition temperature (Tg) of the polymer.

Table 2: Plasticizing Efficiency in PVC (60 phr plasticizer concentration)

Performance MetricPVC with this compound (representative data for glutarate esters)PVC with DEHPPVC with DIBP
Shore A Hardness ~75 - 85~80~78
Glass Transition Temperature (Tg) (°C) ~ -15 to -25~ -20~ -18
Tensile Strength (MPa) ~15 - 20~23~21
Elongation at Break (%) ~300 - 400~350~380
Migration Resistance

Migration of plasticizers from the polymer matrix is a critical concern, especially in applications involving direct contact with food, beverages, or biological tissues.

Table 3: Migration Resistance of Plasticizers from PVC

Test ConditionThis compound (Weight Loss %) (estimated)DEHP (Weight Loss %)DIBP (Weight Loss %)
Activated Carbon (24h at 70°C) < 3~2.5~5
Hexane Extraction (24h at 25°C) < 10~15~20
Olive Oil Simulant (10 days at 40°C) < 5~8~12
Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of plasticized PVC.

Table 4: Thermal Properties of Plasticized PVC

Thermal PropertyPVC with this compound (representative data)PVC with DEHP
Onset of Decomposition (TGA, °C) ~230 - 250~255
Temperature at 50% Weight Loss (TGA, °C) ~320 - 340~350

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential for evaluating plasticizer performance.

Protocol for Shore A Hardness Testing (ASTM D2240)
  • Sample Preparation: Prepare PVC sheets of at least 6 mm thickness containing the desired concentration of the plasticizer. Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.

  • Apparatus: A Shore A durometer.

  • Procedure: a. Place the specimen on a flat, hard surface. b. Hold the durometer vertically with the presser foot parallel to the specimen surface. c. Apply the presser foot to the specimen, ensuring firm contact. d. Read the hardness value from the dial within 1 second of firm contact. e. Take at least five measurements at different positions on the specimen and calculate the average.

Protocol for Migration Testing (Solvent Extraction)
  • Sample Preparation: Prepare circular discs of the plasticized PVC with a known diameter and thickness. Weigh the samples accurately.

  • Procedure: a. Immerse the pre-weighed PVC samples in the chosen solvent (e.g., n-hexane, food simulant) in a sealed container. b. Maintain the container at a specified temperature for a defined period (e.g., 24 hours at 25 °C). c. After the immersion period, remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at a low temperature until a constant weight is achieved. d. Re-weigh the samples. e. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

Protocol for Thermal Stability Analysis (TGA/DSC)
  • Apparatus: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).

  • TGA Procedure: a. Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA pan. b. Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. c. Record the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

  • DSC Procedure: a. Place a small sample (5-10 mg) in a DSC pan. b. Heat the sample to a temperature above its expected glass transition, then cool it rapidly. c. Reheat the sample at a controlled rate (e.g., 10 °C/min). The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve of the second heating scan.

Toxicological Profile and Comparative Analysis

The primary driver for the development of non-phthalate plasticizers is the concern over the toxicity of traditional phthalates.

Toxicological Profile of this compound

This compound is generally considered to have a more favorable toxicological profile compared to regulated phthalates. It is readily metabolized to glutaric acid and isobutanol, which are endogenous or easily metabolized substances.[1] Studies have indicated a low potential for systemic toxicity and no significant concerns regarding endocrine disruption.[1]

Phthalate Toxicity and Structural Differences

The toxicity of phthalates, particularly their endocrine-disrupting effects, is linked to their ortho-phthalate structure. The monoester metabolites of certain ortho-phthalates are believed to be the primary toxicants. In contrast, non-ortho-phthalate structures, such as the linear dicarboxylic acid ester structure of DIBG, do not exhibit the same toxicological profile.

G Figure 2. Molecular Structure Comparison cluster_props Key Structural Differences node_dibg This compound (DIBG) O C-O-CH₂-CH(CH₃)₂ (CH₂)₃ C-O-CH₂-CH(CH₃)₂ O node_dehp Di(2-ethylhexyl) Phthalate (DEHP) O C-O-CH₂-CH(C₂H₅)(CH₂)₃CH₃ Benzene Ring (ortho-substitution) C-O-CH₂-CH(C₂H₅)(CH₂)₃CH₃ O prop1 Linear Aliphatic Core (DIBG) prop2 Aromatic Core with ortho-ester groups (DEHP)

Caption: Comparison of the molecular structures of DIBG and DEHP.

Experimental and Logical Workflow

The evaluation of a novel plasticizer follows a structured workflow to ensure comprehensive characterization.

G Figure 3. Plasticizer Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Polymer Formulation cluster_toxicology Toxicological Assessment synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification char Physicochemical Characterization (NMR, FT-IR, GC-MS) purification->char blending Blending with PVC Resin and Additives char->blending in_vitro In Vitro Assays (e.g., Endocrine Activity) char->in_vitro processing Melt Processing (e.g., Extrusion, Molding) blending->processing mechanical Mechanical Properties (Hardness, Tensile Strength) processing->mechanical thermal Thermal Analysis (TGA, DSC) processing->thermal migration Migration Resistance (Solvent Extraction) processing->migration in_vivo In Vivo Studies (if required) in_vitro->in_vivo

Caption: A typical workflow for the evaluation of a novel plasticizer.

Conclusion

This compound presents a viable and safer alternative to traditional ortho-phthalate plasticizers. Its favorable toxicological profile, coupled with good plasticizing efficiency and performance characteristics, makes it a strong candidate for a wide range of applications, including those with stringent safety requirements. While further application-specific testing is always recommended, the data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their formulations. The shift towards non-phthalate plasticizers is a critical step in advancing material safety, and DIBG is poised to play a significant role in this transition.

References

Diisobutyl Glutarate: A Green Chemistry Perspective on a Sustainable Solvent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The principles of green chemistry are increasingly guiding the selection of solvents in industrial and research settings, prioritizing chemicals that are safe, sustainable, and have a minimal environmental footprint. Diisobutyl glutarate (DIBG), a diester of glutaric acid and isobutanol, is emerging as a promising green solvent alternative. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound within the framework of green chemistry.

Physicochemical and Safety Profile

This compound (CAS No: 71195-64-7) is a colorless liquid with a mild odor.[1] Its key physical and chemical properties are summarized in Table 1. Notably, its high boiling point and low vapor pressure contribute to a lower potential for volatile organic compound (VOC) emissions, a significant advantage in green chemistry.[1]

From a safety perspective, this compound is recognized for its favorable toxicological profile. The United States Environmental Protection Agency (EPA) Safer Choice program has classified it as a "green half-circle" chemical, indicating it is expected to be of low concern based on experimental and modeled data.[2] It is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC13H24O4[2][3]
Molecular Weight244.33 g/mol [2]
Boiling Point237 °C to 267.02 °C (estimated)[4]
Density0.974 ± 0.06 g/cm³ (Predicted)
Vapor Pressure0.008 mmHg @ 25 °C (estimated)[4]
Water Solubility17.75 mg/L @ 25 °C (estimated)[4]
LogP (o/w)3.316 (estimated)[4]

Green Chemistry Applications

This compound's properties make it a suitable replacement for conventional, more hazardous solvents in a variety of applications.

A Sustainable Solvent for Coatings, Inks, and Cleaners

DIBG is a high-boiling, oxygenated solvent that can be used in the formulation of waterborne and solvent-based coatings, printing inks, and industrial cleaners.[1] Its excellent thermal and hydrolytic stability, miscibility with most organic solvents, and ability to dissolve a wide range of resins make it a versatile performer.[1] In these applications, it can serve as a "tail solvent," improving leveling and preventing pinholes in coatings.[1] Its low odor and biodegradability are significant advantages over traditional solvents like certain glycol ethers or aromatic hydrocarbons.[1]

Potential as a Bio-based Platform Chemical

Glutaric acid, a precursor to DIBG, can be derived from renewable resources. This opens the possibility of producing bio-based this compound, further enhancing its green credentials. The use of bio-based feedstocks reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

Environmental Fate and Ecotoxicology

A key aspect of a green solvent is its behavior in the environment. This compound exhibits favorable environmental properties.

Biodegradability

This compound is considered to be readily biodegradable.[5][6] This is a crucial characteristic for a green solvent, as it minimizes persistence in the environment and reduces the potential for long-term ecological harm. Studies on similar phthalate (B1215562) esters have shown that they can be degraded by various microorganisms.[7][8][9]

Ecotoxicity

The ecotoxicological profile of this compound suggests a low potential for harm to aquatic organisms. A registration dossier for a mixture containing DIBG states that it is not classified as hazardous to the environment.[5] However, data for the pure substance is limited, and some related phthalates have shown toxicity to aquatic life.[10] Therefore, while the overall assessment is positive, further specific ecotoxicity data would be beneficial. It has a low potential for bioaccumulation.[6]

Table 2: Environmental and Toxicological Data Summary

ParameterResultReference(s)
Biodegradation Readily biodegradable[5][6]
Bioaccumulation Potential Low[6]
Aquatic Toxicity Not classified as hazardous to the environment (in a mixture)[5]
Human Health Hazard Not classified as hazardous under GHS; EPA Safer Choice "green half-circle"[2]

Synthesis of this compound

This compound can be synthesized via Fischer esterification, a well-established and robust chemical reaction. This process involves the reaction of glutaric acid with isobutanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

The following is a general protocol for the synthesis of this compound, adapted from a similar procedure for diisooctyl glutarate.[11]

Materials:

  • Glutaric acid

  • Isobutanol

  • Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene (B28343) (or another azeotroping agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, combine glutaric acid and a molar excess of isobutanol (e.g., 1:2.5 molar ratio). Add toluene as a solvent to facilitate the azeotropic removal of water.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Visualizing Green Chemistry Principles with this compound

The following diagrams illustrate the synthesis workflow and the alignment of this compound with green chemistry principles.

Synthesis_Workflow Reactants Glutaric Acid + Isobutanol (in Toluene) Reaction Fischer Esterification (Reflux with water removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Washing (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Drying & Solvent Removal (MgSO₄, Rotary Evaporation) Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

Green_Chemistry_Alignment cluster_Properties Inherent Properties cluster_Principles Alignment with Green Chemistry Principles DIBG This compound Prop1 Low Vapor Pressure DIBG->Prop1 Prop2 Readily Biodegradable DIBG->Prop2 Prop3 Low Human Toxicity DIBG->Prop3 Prop4 High Boiling Point DIBG->Prop4 Principle4 Use of Renewable Feedstocks (Potential) DIBG->Principle4 Bio-based potential Principle1 Prevent Waste Prop1->Principle1 Principle2 Safer Solvents & Auxiliaries Prop1->Principle2 Principle3 Design for Degradation Prop2->Principle3 Prop3->Principle2 Prop4->Principle2

Caption: Logical relationship of this compound's properties to core green chemistry principles.

Conclusion and Future Outlook

This compound presents a compelling case as a green solvent for a range of industrial applications. Its favorable safety profile, ready biodegradability, and desirable physical properties position it as a viable alternative to more hazardous conventional solvents. While its primary applications are currently in the industrial sector, for drug development professionals, the adoption of greener solvents like this compound in the synthesis of pharmaceutical intermediates represents an opportunity to improve the sustainability of the pharmaceutical industry. Future research should focus on expanding the use of bio-based glutaric acid for its synthesis and generating more comprehensive ecotoxicity data to further solidify its status as a premier green solvent. The transition to safer, more sustainable solvents like this compound is a critical step towards a more environmentally responsible chemical enterprise.

References

Diisobutyl Glutarate: A Technical Overview of Its Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Diisobutyl glutarate (DIBG) is a diester of glutaric acid and isobutanol. It is a high-boiling point, colorless liquid with a mild odor.[1] DIBG is recognized for its utility as a plasticizer, a solvent in coatings and inks, and as an ingredient in cosmetic formulations.[2][3] This technical guide provides a comprehensive overview of the known physicochemical, toxicological, and application-specific properties of this compound, with a focus on presenting quantitative data and relevant experimental contexts. While extensive research into truly novel properties of DIBG is limited in publicly available literature, this document consolidates the current understanding of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its application in various formulations and for predicting its environmental fate and transport.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₄[4][5]
Molecular Weight 244.33 g/mol [4]
CAS Number 71195-64-7[4][5]
IUPAC Name bis(2-methylpropyl) pentanedioate[4]
Boiling Point 237 °C[5]
Density 0.955 g/mL at 25 °C[2]
Vapor Pressure 0.01 mmHg at 20 °C[2]
Flash Point 133 °C (272 °F)[2]
Water Solubility <0.1 wt% at 25 °C[2]
logP (o/w) 3.316 (estimated)[6]

Toxicological Profile

The toxicological data for this compound is crucial for assessing its safety in consumer and industrial applications. The EPA has classified it as a chemical expected to be of low concern based on experimental and modeled data.[4] A 2020 study investigated its toxicological basis for the derivation of EU-LCI (Lowest Concentration of Interest) values for indoor air quality.[7]

EndpointObservationReference
GHS Classification Not classified as hazardous[4]
EPA Safer Chemical Status Green half-circle: Expected to be of low concern[4]
Toxicokinetics Assumed to be metabolized to glutaric acid and isobutanol by carboxylesterases.[7]
Indoor Air Concentrations Maximum concentration of 710 µg/m³ found in a study of 369 indoor air samples.[7]

Applications and Material Properties

This compound is primarily utilized for its solvent and plasticizing properties. It is often part of a refined mixture with diisobutyl adipate (B1204190) and diisobutyl succinate, known as DBE-IB.[2] This mixture is valued for its low vapor pressure, biodegradability, and excellent thermal and hydrolytic stability.[2]

Key Applications:
  • Coalescing Agent in Waterborne Coatings: DIBG helps in film formation, extends the open time of the paint, and improves abrasion resistance.[2][3]

  • Solvent in Solvent-based Coatings and Inks: It acts as a tail solvent, improving leveling and preventing pinholes.[2]

  • Cleaning Solvent: It can be blended with hydrocarbons to solubilize polar soils.[2]

  • Plasticizer: Used to soften brittle materials.[8]

  • Cosmetic Ingredient: Utilized in various cosmetic formulations.[4][8]

Experimental Protocols

Representative Experimental Protocol: Evaluation as a Coalescing Agent in Latex Paints

Objective: To determine the Minimum Film Formation Temperature (MFFT) of a latex paint formulation containing this compound as a coalescing agent.

Materials:

  • Latex emulsion (e.g., acrylic, vinyl acrylic)

  • Pigments and fillers (e.g., titanium dioxide, calcium carbonate)

  • Thickeners, dispersants, and other additives

  • This compound

  • Deionized water

  • MFFT bar apparatus

  • Drawdown bar

Procedure:

  • Formulation Preparation: Prepare a base latex paint formulation without a coalescing agent.

  • Addition of DIBG: To separate batches of the base paint, add varying concentrations of this compound (e.g., 2%, 4%, 6% by weight of latex solids). Ensure thorough mixing.

  • MFFT Measurement: a. Place the MFFT bar on a level surface. The bar has a temperature gradient along its length. b. Apply a uniform film of the paint formulation across the MFFT bar using a drawdown bar. c. Allow the film to dry. d. Observe the point on the bar where the film transitions from a continuous, clear film to a cracked, opaque one. e. The temperature at this transition point is the MFFT.

  • Analysis: Compare the MFFT values for the different concentrations of DIBG. A lower MFFT indicates a more effective coalescing agent.

Diagrams

Metabolic Pathway of this compound

The presumed metabolic pathway of this compound in biological systems involves hydrolysis by carboxylesterases into its constituent acid and alcohol.

DIBG This compound Carboxylesterases Carboxylesterases (in nasal epithelium) DIBG->Carboxylesterases Metabolites Carboxylesterases->Metabolites Hydrolysis Glutaric_Acid Glutaric Acid Metabolites->Glutaric_Acid Isobutanol Isobutanol Metabolites->Isobutanol

Caption: Presumed metabolic hydrolysis of this compound.

Experimental Workflow for MFFT Determination

The following diagram illustrates the workflow for determining the Minimum Film Formation Temperature (MFFT) of a paint formulation containing this compound.

cluster_prep Formulation Preparation cluster_mfft MFFT Measurement A Base Latex Paint B Add this compound A->B C Apply Paint to MFFT Bar B->C D Dry Film C->D E Observe Transition Point D->E F Record MFFT E->F G Compare MFFT Values F->G Analysis

Caption: Workflow for MFFT determination of a paint formulation.

Conclusion

This compound is a well-characterized compound with established applications, primarily as a solvent and plasticizer. Its favorable toxicological profile and physical properties, such as low vapor pressure and biodegradability, make it a suitable component in a variety of industrial and consumer products. While the current body of scientific literature does not point to significant "novel" properties in the sense of new biological activities or groundbreaking applications, its existing characteristics continue to be of interest for formulation science and material chemistry. Future research may yet uncover new functionalities for this versatile diester.

References

Diisobutyl Glutarate: A Technical Review for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl glutarate (DIBG) is a diester of glutaric acid and isobutanol, belonging to the broader class of aliphatic dicarboxylic acid esters. It is a colorless, high-boiling point liquid with low volatility. Primarily utilized as a plasticizer, solvent, and coalescing agent, DIBG is gaining attention as a potential replacement for some ortho-phthalate plasticizers due to a more favorable toxicological profile. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical and physical properties, synthesis protocols, analytical methodologies, and safety information. The content is specifically curated for professionals in research, development, and pharmaceutical sciences who may consider this compound in their formulations.

Chemical and Physical Properties

This compound is recognized for its stability and compatibility with various polymers. Its fundamental properties are critical for predicting its behavior in different formulations and environments.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name bis(2-methylpropyl) pentanedioate[1]
Synonyms Diisobutyl pentanedioate, Glutaric acid diisobutyl ester[1]
CAS Number 71195-64-7[1]
Molecular Formula C13H24O4[1]
Molecular Weight 244.33 g/mol [1]
Boiling Point 258.22 - 267.02 °C (estimated)[2]
Density ~0.974 g/cm³ (predicted)
Vapor Pressure 0.0175 mm Hg @ 25 °C (estimated)[2]
Flash Point ~116.3 °C (estimated)
Water Solubility 17.75 mg/L @ 25 °C (estimated)[2]
Log Kow (Octanol-Water Partition Coefficient) 3.70 (estimated)[2]

Synthesis of this compound

The most common method for synthesizing this compound is through Fischer-Speier esterification. This process involves the acid-catalyzed reaction of glutaric acid with an excess of isobutanol.

General Experimental Protocol: Fischer Esterification

This protocol is adapted from the synthesis of similar diesters and represents a standard laboratory procedure for producing this compound.

Materials:

  • Glutaric acid (1.0 equivalent)

  • Isobutanol (2.5 - 3.0 equivalents)

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid, 1-2 mol%)

  • Toluene (B28343) (as an azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Combine glutaric acid, isobutanol, and toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add the acid catalyst to the mixture.

  • Reaction: Heat the mixture to reflux (typically 120-140 °C). Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water is collected, or until analysis (e.g., TLC or GC) shows the consumption of the limiting reactant.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. Caution: CO2 evolution during bicarbonate wash can cause pressure buildup.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess isobutanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Glutaric Acid + Isobutanol + Toluene Flask Round-Bottom Flask + Dean-Stark Trap Reactants->Flask Catalyst H₂SO₄ or p-TsOH Catalyst->Flask Reflux Heat to Reflux (120-140°C) Flask->Reflux WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval Cool Cool to RT WaterRemoval->Cool Wash Sequential Wash: 1. H₂O 2. NaHCO₃ soln. 3. Brine Cool->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Rotary Evaporation (Solvent Removal) Dry->Evaporate Distill Vacuum Distillation (Purification) Evaporate->Distill Pure_DIBG Pure Diisobutyl Glutarate Distill->Pure_DIBG

Caption: Fischer esterification workflow for this compound synthesis.

Applications and Performance

The primary application of this compound is as a plasticizer for polymers, most notably polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility and durability of a material. Glutarate esters are considered effective plasticizers and are often blended with other dicarboxylate esters (adipates and succinates) to achieve specific properties.[3]

Table 2: Comparative Performance Data for Dicarboxylic Acid Ester Plasticizers

Performance MetricGlutarate Esters (e.g., DIBG)Adipate EstersPhthalate (B1215562) Esters (e.g., DOP)
Plasticizing Efficiency GoodHighHigh
Low-Temperature Performance Good to ExcellentExcellentModerate to Good
Permanence (Migration Resistance) GoodModerateHigh
Volatility LowModerate to HighLow
Compatibility with PVC GoodGoodExcellent
Biodegradability Readily BiodegradableReadily BiodegradableSlower Biodegradation

Note: Performance can vary based on the specific ester and formulation.

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound in various matrices.

General Experimental Protocol: GC-MS Analysis

This protocol outlines a general approach for analyzing DIBG. Instrument parameters should be optimized for the specific equipment and sample matrix.

1. Sample Preparation (from a polymer matrix):

  • Extraction: Extract a known weight of the sample material with a suitable solvent (e.g., tetrahydrofuran, dichloromethane) using sonication.

  • Precipitation: Add a non-solvent (e.g., methanol) to precipitate the polymer.

  • Centrifugation: Centrifuge the sample to pellet the polymer.

  • Filtration: Filter the supernatant containing the extracted DIBG through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract to a suitable concentration for GC-MS analysis.

2. Instrumental Parameters (Indicative):

  • GC System: Agilent GC or similar.

  • Column: HP-5MS (or similar 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS System: Mass Selective Detector (MSD).

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM).

Analytical Workflow Diagram

Analytical_Workflow Sample Polymer Sample containing DIBG Extraction Solvent Extraction (e.g., THF, sonication) Sample->Extraction Precipitation Polymer Precipitation (e.g., with Methanol) Extraction->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Filter Syringe Filtration (0.45 µm) Centrifuge->Filter Dilute Dilution to Working Concentration Filter->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the GC-MS analysis of this compound.

Safety and Toxicology

Available data suggests that this compound has a low hazard profile.

Table 3: Summary of Toxicological Information

EndpointResult/InformationSource
Acute Oral Toxicity Expected to be low. For the related diisobutyl phthalate (DIBP), LD50 (rat) is >15,000 mg/kg.[5][6]
Skin Irritation Not classified as a skin irritant. For DIBP, minimal effects were reported in animal studies.[1][5]
Eye Irritation Not classified as an eye irritant.[1]
Sensitization Not expected to be a skin sensitizer.
Genotoxicity No data available for DIBG. For DIBP, the genotoxic potential could not be determined from available studies.[5]
Regulatory Status EPA Safer Chemical: Green half-circle - The chemical is expected to be of low concern based on experimental and modeled data.[1]
Environmental Fate

This compound is predicted to be readily biodegradable.[2] Its degradation in the environment is expected to proceed via hydrolysis of the ester bonds to form glutaric acid and isobutanol, which are further metabolized by microorganisms. The biodegradation of the related diisobutyl phthalate has been shown to be carried out by various bacterial strains.[7][8]

Conclusion

This compound presents as a versatile and low-hazard chemical suitable for various scientific and industrial applications, particularly as a plasticizer and solvent. Its favorable safety profile makes it a viable candidate for replacing traditional phthalates in sensitive applications. The synthesis via Fischer esterification is a robust and well-understood process. Standard analytical techniques, primarily GC-MS, are well-suited for its detection and quantification. Researchers and developers are encouraged to consider DIBG for formulations where flexibility, low volatility, and a strong safety profile are required.

References

A Comprehensive Guide to the Safe Handling of Diisobutyl Glutarate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling procedures for Diisobutyl glutarate in a laboratory setting. The information is compiled to ensure the safe use of this chemical by researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a diester of isobutanol and glutaric acid.[1][2] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueSource
Molecular Formula C13H24O4[1][3][4]
Molecular Weight 244.33 g/mol [3][5]
CAS Number 71195-64-7[1][3][4]
Boiling Point 267.02 °C (estimated)[6]
Flash Point 116.30 °C (241.00 °F) (estimated)[6]
Density 0.974 ± 0.06 g/cm³ (Predicted)[7]
Vapor Pressure 0.008000 mmHg @ 25.00 °C (estimated)[6]
Water Solubility 17.75 mg/L @ 25 °C (estimated)[6]
LogP (o/w) 3.316 (estimated)[6][7]

Hazard Identification and GHS Classification

According to aggregated GHS information from multiple notifications to the ECHA C&L Inventory, this compound does not meet the criteria for classification as a hazardous substance.[3][8] The EPA has classified it as a "Green half-circle" chemical, indicating it is expected to be of low concern based on experimental and modeled data.[3]

GHS Classification: Not Classified[3][8]

It is important to note that while this compound is not classified as hazardous, good laboratory practices should always be followed.

Experimental Protocols for Safe Handling

General Handling and Storage Protocol

This protocol outlines the standard procedures for the safe handling and storage of this compound.

cluster_handling Handling Protocol cluster_storage Storage Protocol handling_start Start: Receive Chemical ppe Wear appropriate Personal Protective Equipment (PPE) (Lab coat, safety glasses, gloves) handling_start->ppe ventilation Work in a well-ventilated area (e.g., chemical fume hood if heating) ppe->ventilation avoid_contact Avoid contact with eyes and skin ventilation->avoid_contact no_ingestion Do not ingest avoid_contact->no_ingestion wash_hands Wash hands thoroughly after handling no_ingestion->wash_hands handling_end End: Complete Handling Task wash_hands->handling_end storage_start Start: Prepare for Storage container Keep in a tightly closed container storage_start->container location Store in a cool, dry, and well-ventilated place container->location incompatibles Store away from incompatible materials (e.g., strong oxidizing agents, acids, bases) location->incompatibles storage_end End: Chemical Stored incompatibles->storage_end spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect the absorbed material into a suitable container for disposal contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to local regulations clean->dispose report Report the spill to the appropriate personnel dispose->report cluster_assessment Safety Assessment Workflow identify Identify Chemical (this compound) properties Review Physical & Chemical Properties identify->properties hazards Assess Hazards (GHS Classification) properties->hazards sds Consult Safety Data Sheet (or equivalent) hazards->sds ppe Determine necessary Personal Protective Equipment sds->ppe handling Establish Safe Handling Procedures sds->handling storage Define Proper Storage Conditions sds->storage emergency Plan Emergency Procedures (Spill, Fire, First Aid) sds->emergency

References

Methodological & Application

Application Note & Protocol: Synthesis of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate is a diester of glutaric acid and isobutanol. It finds applications as a plasticizer, solvent, and in the formulation of various consumer products. This document provides a detailed protocol for the synthesis of this compound via Fischer-Speier esterification of glutaric acid with isobutanol using an acid catalyst. The reaction proceeds through a nucleophilic acyl substitution mechanism.[1][2] This method is a fundamental and widely used process in organic synthesis for the preparation of esters.[1][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

HOOC-(CH₂)₃-COOH + 2 CH₃CH(CH₃)CH₂OH ⇌ CH₃CH(CH₃)CH₂OOC-(CH₂)₃-COOCH₂CH(CH₃)CH₃ + 2 H₂O

(Glutaric Acid + Isobutanol ⇌ this compound + Water)

Experimental Protocol

This protocol is adapted from the general procedure for Fischer esterification.[3]

Materials
  • Glutaric acid (HOOC(CH₂)₃COOH)

  • Isobutanol ((CH₃)₂CHCH₂OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Reaction Setup
  • In a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and isobutanol. A common molar ratio of dicarboxylic acid to alcohol for diester formation is 1:2.5 to drive the reaction towards completion.[3]

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% of the total reactant mass).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Assemble the reflux condenser and Dean-Stark trap on top of the round-bottom flask.

Procedure
  • Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[3] The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap, or until analysis by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) indicates the consumption of the starting material. This typically takes several hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. Caution: Carbon dioxide evolution may occur during the bicarbonate wash, leading to pressure buildup in the separatory funnel. Vent frequently.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess isobutanol using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₂₄O₄[4]
Molecular Weight244.33 g/mol [5]
CAS Number71195-64-7[4]
IUPAC Namebis(2-methylpropyl) pentanedioate[6]
Boiling Point267.02 °C (estimated at 760 mm Hg)[7]
AppearanceColorless liquid (expected)
Purity (Assay)95.00 to 100.00%[7]

Table 2: Expected Reaction Parameters and Outcomes for this compound Synthesis

ParameterExpected ValueReference(s)
Molar Ratio (Acid:Alcohol)1:2.5[3]
Reaction Temperature120-140 °C[3]
Reaction Time2-8 hours[1]
Expected Yield~70-90%[3]
Purity (Post-purification)>98% (by GC)[3]

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactants (Glutaric Acid, Isobutanol, Catalyst, Toluene) Setup Reaction Setup (Round-bottom flask, Dean-Stark, Condenser) Reactants->Setup 1. Combine Reflux Reflux & Water Removal (120-140°C) Setup->Reflux 2. Heat Workup Work-up (Quenching, Washing, Drying) Reflux->Workup 3. Cool & Quench Evaporation Solvent Removal (Rotary Evaporation) Workup->Evaporation 4. Extract Purification Purification (Vacuum Distillation) Evaporation->Purification 5. Concentrate Product This compound (Final Product) Purification->Product 6. Isolate

References

Application Notes and Protocols for the Analytical Characterization of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Diisobutyl glutarate (DIBG), a common plasticizer and solvent. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. This method offers high resolution and definitive identification based on the mass spectrum.

Experimental Protocol

a) Sample Preparation (General Protocol, adaptable for various matrices):

  • Extraction: Accurately weigh approximately 1 g of the homogenized sample into a glass vial.

  • Add 10 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a 1:1 v/v mixture of dichloromethane and methanol).

  • Vortex the vial for 5 minutes to ensure thorough mixing.

  • For solid matrices, sonicate the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.[1]

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate any solid material.[1]

  • Carefully transfer the supernatant to a clean glass vial for GC-MS analysis. For complex matrices, a Solid-Phase Extraction (SPE) cleanup may be necessary.[1]

b) GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl methyl siloxane capillary column[2][3]
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Temperature Program Initial temperature of 60 °C, hold for 1 min, ramp at 15 °C/min to 270 °C, hold for 15 min.[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range 50-500 m/z

c) Data Interpretation:

  • Retention Index: The Kovats retention index for this compound on a standard non-polar (e.g., DB-5) column is approximately 1546-1605.[2][4]

  • Mass Spectrum: The mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be compared to a reference library (e.g., NIST) for positive identification.

Quantitative Data

The following table summarizes typical performance characteristics for the GC-MS analysis of related plasticizers, which can be used as a starting point for the validation of a this compound method.[5]

Performance ParameterTypical Value for Adipate Esters
Linearity Range 5 - 1000 ng/g
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g
Accuracy (Recovery) 83.6% - 118.5%
Precision (RSD) 2.5% - 15.6%

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a versatile technique for the quantification of this compound, particularly in less complex matrices. A reversed-phase method is generally suitable for this compound.

Experimental Protocol

a) Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile (B52724).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

b) Sample Preparation (for a cosmetic cream):

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 5 minutes.[6]

  • Sonicate for 15 minutes to ensure complete extraction.[6]

  • Centrifuge at 4000 rpm for 10 minutes.[6]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

c) HPLC Instrumentation and Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Gradient elution may be required for complex samples.[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[7]
Detection Wavelength 210 nm[7]
Injection Volume 10 µL
Quantitative Data

The following table presents typical validation parameters for the HPLC analysis of related compounds, which can serve as a benchmark for a this compound method.[5]

Performance ParameterTypical Value for Adipate Esters (HPLC-UV)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery) 98% - 102%
Precision (RSD) < 2%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol

a) Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear.

b) NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 300-500 MHz75-125 MHz
Solvent CDCl₃CDCl₃
Pulse Program Standard 90° pulseProton-decoupled
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-16128 or more

c) Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the isobutyl and glutarate moieties. The chemical shifts, splitting patterns (multiplicity), and integration values will be consistent with the structure of this compound.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₂- (ester)~3.8 (d)~71
-CH- (isobutyl)~1.9 (m)~28
-CH₃ (isobutyl)~0.9 (d)~19
-CH₂- (glutarate, α to C=O)~2.4 (t)~33
-CH₂- (glutarate, β to C=O)~1.9 (quintet)~20
C=O (ester)-~173

Note: These are predicted values and may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its ester and alkyl groups.

Experimental Protocol

a) Sample Preparation:

  • Liquid Film: Place a drop of neat this compound between two KBr or NaCl plates to create a thin film.

  • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

b) FTIR Spectrometer Parameters:

ParameterValue
Spectrometer Standard FTIR spectrometer
Mode Transmittance or Absorbance
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32

c) Characteristic Absorption Bands:

The FTIR spectrum of this compound is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2960-2870C-H (alkyl)Stretching
~1735C=O (ester)Stretching
~1470-1450C-H (alkyl)Bending
~1370C-H (alkyl)Bending
~1170C-O (ester)Stretching

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection GC Injection Supernatant->Injection Inject Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Acquire Data MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification Chromatogram->Identification Quantification Quantification Chromatogram->Quantification MassSpectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Vial HPLC Vial Filtration->Vial Injection HPLC Injection Vial->Injection Inject Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Acquire Data Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Caption: Relationship of analytical techniques for this compound characterization.

References

Application Note: High-Throughput Purity Assessment of Diisobutyl Glutarate via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of Diisobutyl glutarate, a versatile chemical intermediate. The described protocol offers high sensitivity and specificity for the identification and quantification of the main component and potential process-related impurities. This method is crucial for ensuring the quality and consistency of this compound in research, development, and manufacturing environments.

Introduction

This compound (DIBG), with the chemical formula C13H24O4, is a dialkyl ester widely utilized as a plasticizer, solvent, and chemical intermediate in various industries.[1][2] The purity of DIBG is a critical parameter that can significantly impact the quality, efficacy, and safety of end products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for assessing the purity of this compound.[3] This document provides a comprehensive protocol for the GC-MS analysis of DIBG, including sample preparation, instrument parameters, and data analysis, to ensure reliable and accurate purity determination.

Experimental Protocols

Sample Preparation

A straightforward dilution protocol is employed for the purity assessment of neat or technical-grade this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade or higher)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with caps (B75204) and septa

Procedure:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the high-purity solvent.

  • Bring the flask to volume with the solvent and mix thoroughly to ensure homogeneity. This results in a sample concentration of approximately 10 mg/mL.

  • Transfer an aliquot of the prepared sample solution into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be adapted based on the specific instrumentation available. The use of a non-polar stationary phase, such as a 5% Phenyl methyl siloxane column, is recommended for this analysis.

GC Parameter Setting
Column 5% Phenyl methyl siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 5 minutes
Transfer Line Temp. 280 °C
MS Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Scan Range 40 - 400 m/z
Acquisition Mode Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.
Key Ions for DIBG m/z 115 (base peak), 57, 171

Data Presentation

The purity of this compound is determined by the area percentage of the main peak in the chromatogram. The identification of impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with known standards.

Table 1: Quantitative Analysis of a Representative this compound Sample

Compound Retention Time (min) Area % Identification Method
Isobutanol~3.50.15Mass Spectrum, RT Match
Diisobutyl succinate~10.20.50Mass Spectrum, RT Match
This compound ~11.5 98.5 Mass Spectrum, RT Match
Diisobutyl adipate~12.80.75Mass Spectrum, RT Match
Glutaric AcidNot Volatile (requires derivatization)< 0.1 (as derivative)Mass Spectrum, RT Match

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for this compound purity assessment.

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start: Receive this compound Sample weigh Weigh ~100 mg of Sample start->weigh dissolve Dissolve in High-Purity Solvent (10 mL) weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject 1 µL into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect acquire Acquire Chromatogram & Mass Spectra detect->acquire integrate Integrate Peaks acquire->integrate identify Identify Components (Library & RT) integrate->identify quantify Calculate Area % Purity identify->quantify report Generate Report quantify->report

References

Application Note: Quantification of Diisobutyl Glutarate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diisobutyl Glutarate (DIBG). Two detection methods are presented: Ultraviolet (UV) detection for general-purpose applications and Refractive Index (RI) detection for enhanced sensitivity and specificity for compounds lacking a strong chromophore. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring reliable and reproducible results. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it a valuable resource for quality control and research applications.

Introduction

This compound is a chemical compound used in various industrial applications, including as a plasticizer, solvent, and intermediate in chemical synthesis. Accurate quantification of DIBG is crucial for ensuring product quality, monitoring manufacturing processes, and in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This application note provides a detailed HPLC method for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound (DIBG) reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is suitable. Two detector options are described:

  • UV-Vis or Photodiode Array (PDA) Detector

  • Refractive Index (RI) Detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector 1 UV at 210 nm
Detector 2 Refractive Index (RI) Detector

Note: The mobile phase composition may be optimized to achieve the desired retention time and peak shape.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, and 500 µg/mL) by serially diluting the stock standard solution with the mobile phase.

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][3] Key validation parameters are summarized below.

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of DIBG from potential impurities and degradants.[4]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression of the calibration curve data. A correlation coefficient (R²) of ≥ 0.999 is desirable.[5]
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.[3]
LOD & LOQ The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Results and Discussion

Detector Selection:

  • UV Detection: this compound has a weak chromophore (the ester carbonyl group) and will absorb at low UV wavelengths, such as 210 nm.[1][7] While this allows for quantification, the sensitivity may be limited, and interference from other UV-absorbing compounds in the sample matrix is possible.

  • Refractive Index (RI) Detection: RI detectors are universal detectors that respond to changes in the refractive index of the eluent as the analyte passes through the flow cell.[8] Since DIBG is a non-ionic compound with no strong chromophore, RI detection is an excellent alternative, often providing higher sensitivity and less baseline noise for this type of analyte.[9][10] However, RI detectors are sensitive to changes in temperature and mobile phase composition, necessitating a stable system and isocratic elution.[8]

The choice of detector will depend on the specific requirements of the analysis, including the expected concentration of DIBG and the complexity of the sample matrix.

Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System cluster_analysis 3. Analysis cluster_data 4. Data Processing cluster_quant 5. Quantification prep Preparation hplc_system HPLC System Setup standards Prepare Standard Solutions injection Inject Standards & Samples standards->injection samples Prepare Sample Solutions samples->injection analysis Analysis conditions Set Chromatographic Conditions equilibration System Equilibration conditions->equilibration equilibration->injection data_acq Data Acquisition & Processing chromatogram Generate Chromatograms injection->chromatogram quantification Quantification calibration Create Calibration Curve chromatogram->calibration concentration Calculate DIBG Concentration calibration->concentration

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with an acetonitrile/water mobile phase allows for effective separation. The choice between UV and RI detection provides flexibility depending on the specific analytical needs. Proper method validation is essential to ensure accurate and reproducible results for routine analysis in a quality control or research environment.

References

Application Notes and Protocols for Diisobutyl Glutarate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (DIBG) is a non-phthalate plasticizer belonging to the dicarboxylic acid ester family. As the regulatory landscape shifts away from traditional phthalate-based plasticizers due to health and environmental concerns, alternative plasticizers like DIBG are gaining significant interest. Glutarate esters, in general, are recognized for their favorable toxicological profiles and good performance characteristics in polyvinyl chloride (PVC) formulations.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a primary plasticizer in PVC. Due to the limited publicly available data specifically for this compound, performance data for a close structural analog, diisooctyl glutarate, is used as a proxy to provide a reasonable expectation of performance.[1] This document outlines the expected performance benefits, presents comparative data against the conventional plasticizer dioctyl phthalate (B1215562) (DOP), and provides detailed experimental protocols for the evaluation of DIBG in PVC formulations.

Mechanism of PVC Plasticization

Plasticizers function by embedding themselves between the long polymer chains of PVC. This spacing of the polymer chains reduces the intermolecular forces, thereby increasing the flexibility and durability of the material. The polar ester groups in this compound interact with the polar C-Cl groups of the PVC chains, while the non-polar alkyl chains provide a shielding effect, further separating the polymer chains. This mechanism effectively lowers the glass transition temperature (Tg) of the PVC, transforming it from a rigid to a flexible material.[2][3]

PlasticizationMechanism cluster_0 Strong Intermolecular Forces (Rigid) cluster_1 Reduced Intermolecular Forces (Flexible) PVC1 PVC Chain PVC2 PVC Chain PVC3 PVC Chain DIBG DIBG Molecule PVC3->DIBG Interaction PVC4 PVC Chain DIBG->PVC4 Interaction Unplasticized Rigid PVC State Plasticized Flexible PVC State Unplasticized->Plasticized Addition of this compound

Mechanism of PVC Plasticization by this compound.

Comparative Performance Data

The following tables provide a comparative summary of the expected performance of this compound (using diisooctyl glutarate data as a proxy) against the conventional plasticizer, dioctyl phthalate (DOP).[1]

Table 1: Physical and Chemical Properties

PropertyThis compound (Expected)Dioctyl Phthalate (DOP)
Chemical Formula C13H24O4C24H38O4
Molecular Weight 244.33 g/mol [4]390.56 g/mol
Appearance Colorless to light yellow viscous liquidColorless, oily liquid
Boiling Point ~285 °C (estimated)~385 °C
Flash Point >100 °C~206 °C

Table 2: Plasticizer Performance in PVC (at 40 phr)

Performance MetricThis compound (Expected)Dioctyl Phthalate (DOP)
Shore A Hardness 80 - 8582
Tensile Strength (MPa) 18 - 2220
Elongation at Break (%) 300 - 350320
Migration Resistance Good to ExcellentModerate
Thermal Stability GoodGood

Experimental Protocols

To evaluate the performance of this compound in PVC formulations, the following standardized experimental protocols are recommended.

Experimental Workflow

The overall workflow for evaluating a new plasticizer in PVC involves formulation, processing, and a series of characterization tests.

ExperimentalWorkflow cluster_formulation 1. Formulation cluster_processing 2. Processing cluster_characterization 3. Characterization A PVC Resin Selection B DIBG Concentration Variation A->B C Addition of Stabilizers & Additives B->C D Dry Blending C->D Formulated Compound E Melt Compounding (e.g., Two-Roll Mill) D->E F Specimen Preparation (e.g., Compression Molding) E->F G Mechanical Testing F->G Test Specimens H Thermal Analysis F->H I Migration Resistance Testing F->I

Workflow for Evaluating this compound in PVC.
Protocol 1: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile strength, elongation at break, and hardness of PVC.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., mixed metal stearate)

  • Lubricants (optional)

  • Two-roll mill

  • Compression molding press

  • Universal Testing Machine (UTM)

  • Shore A Durometer

Procedure:

  • Compounding:

    • Pre-mix PVC resin, this compound (at desired concentrations, e.g., 30, 40, 50 phr), stabilizer, and any other additives in a high-speed mixer.

    • Transfer the dry blend to a two-roll mill heated to 160-170°C.

    • Mill the compound until a homogeneous sheet is formed (typically 5-10 minutes).

  • Specimen Preparation:

    • Cut the milled sheet into appropriate sizes for the compression mold.

    • Compression mold the sheets at 170-180°C under a pressure of 10-15 MPa for 5-10 minutes.

    • Cool the mold under pressure to room temperature.

    • Cut dumbbell-shaped specimens for tensile testing according to ASTM D638 and rectangular specimens for hardness testing.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Tensile Testing (ASTM D638):

    • Measure the thickness and width of the gauge section of the dumbbell specimens.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the tensile strength at break and the elongation at break.

  • Hardness Testing (ASTM D2240):

    • Place the conditioned rectangular specimen on a hard, flat surface.

    • Press the Shore A durometer firmly and vertically onto the specimen.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen and calculate the average.

Protocol 2: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the effect of this compound on the thermal stability of the PVC formulation.

Materials:

  • Plasticized PVC sample from Protocol 1

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Cut a small, representative sample (5-10 mg) from the compression-molded sheet.

  • TGA Measurement:

    • Place the sample in the TGA sample pan.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of degradation (T-onset), which is the temperature at which significant weight loss begins. A higher T-onset indicates better thermal stability.

    • Compare the TGA curves of PVC plasticized with DIBG to that of unplasticized PVC and PVC plasticized with a standard plasticizer like DOP.

Protocol 3: Migration Resistance Testing (Solvent Extraction Method)

Objective: To quantify the migration of this compound from the PVC matrix into a solvent.

Materials:

  • Plasticized PVC sample from Protocol 1

  • Solvent (e.g., n-hexane, ethanol, or a food simulant)

  • Glass vials with inert caps

  • Analytical balance

  • Oven or incubator

  • Gas Chromatograph-Mass Spectrometer (GC-MS) (optional, for higher accuracy)

Procedure:

  • Sample Preparation:

    • Cut the plasticized PVC sheet into specimens of known surface area (e.g., 2 cm x 2 cm).

    • Clean the surface of the specimens with a lint-free cloth.

    • Accurately weigh each specimen.

  • Extraction:

    • Place a PVC specimen in a glass vial.

    • Add a known volume of the extraction solvent, ensuring the specimen is fully immersed.

    • Seal the vial and place it in an oven or incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 24, 48, or 72 hours).

  • Quantification (Gravimetric Method):

    • After the extraction period, carefully remove the PVC specimen from the vial.

    • Gently pat the specimen dry with a lint-free cloth.

    • Dry the specimen in a vacuum oven at a low temperature (e.g., 50°C) until a constant weight is achieved.

    • Weigh the dried specimen.

    • The weight loss of the specimen corresponds to the amount of plasticizer that has migrated into the solvent.

  • Data Reporting:

    • Calculate the percentage of weight loss based on the initial weight of the plasticizer in the sample. A lower percentage of weight loss indicates better migration resistance.

Conclusion

This compound presents a promising alternative to traditional phthalate plasticizers for PVC formulations, particularly in applications where low toxicity and good permanence are required. The experimental protocols provided herein offer a standardized framework for researchers and drug development professionals to rigorously evaluate the performance of DIBG and other novel plasticizers. The comparative data, based on the performance of a close structural analog, suggests that DIBG can deliver comparable mechanical properties to DOP while offering potential advantages in terms of safety and migration resistance.[1] It is recommended that formulators conduct their own comprehensive evaluations to optimize the concentration of DIBG and other additives to meet the specific requirements of their end-use applications.

References

Application Notes and Protocols for Diisobutyl Glutarate as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate is emerging as a sustainable and versatile solvent with properties that suggest its potential utility in a range of organic reactions. Classified as a "green" solvent by the EPA, it offers a favorable safety profile with low volatility and biodegradability.[1] Its high boiling point and stability make it an attractive alternative to traditional, more hazardous organic solvents.

While extensive literature on the use of this compound as a primary solvent in specific named reactions is still developing, its physical and chemical characteristics allow for the development of robust experimental protocols. These application notes provide a comprehensive overview of its properties and propose detailed methodologies for its use in Grignard reactions, Suzuki cross-coupling, and hydrogenation reactions. The protocols are based on established chemical principles and are intended to serve as a foundational guide for researchers exploring the application of this green solvent.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its effective application in organic synthesis. This compound possesses a unique combination of characteristics that make it suitable for a variety of reaction conditions.

PropertyValueReference
Molecular Formula C13H24O4[1][2][3]
Molecular Weight 244.33 g/mol [1][3]
Boiling Point 258.22 °C (estimated)[4]
Melting Point -37.56 °C (estimated)[4]
Density 0.955 g/mL at 25 °C[5]
Vapor Pressure 0.0175 mmHg at 25 °C[4]
Water Solubility 17.75 mg/L at 25 °C (estimated)[4]
Log Kow (Octanol-Water Partition Coefficient) 3.70 (estimated)[4]
Flash Point 133 °C (272 °F)[5]
Safety Profile Generally considered to have low toxicity. Not classified for most hazard categories under GHS.[1]

Logical Workflow for Solvent Selection and Reaction Setup

The following diagram illustrates a logical workflow for incorporating this compound as a solvent in an organic reaction protocol.

A Reaction Selection (e.g., Grignard, Suzuki, Hydrogenation) B Evaluate Reactant and Product Solubility in this compound A->B C Assess Solvent Reactivity (e.g., ester functionality with Grignard reagents) B->C D Determine Optimal Reaction Temperature (Leverage high boiling point) C->D E Plan Work-up and Purification Strategy (Consider high boiling point for extraction) D->E F Execute Small-Scale Test Reaction E->F G Analyze Results and Optimize Conditions F->G H Scale-Up Reaction G->H Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C D Transmetalation (R2-B(OR)2) C->D E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 (Product) F->G

References

Application Notes and Protocols: Formulation of Diisobutyl Glutarate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (DIBG) is a high-boiling, low-odor, and biodegradable solvent that serves as an effective coalescing agent and plasticizer in a variety of coating and adhesive formulations. Its favorable safety and environmental profile, coupled with its performance characteristics, make it a compelling alternative to more traditional, higher-VOC solvents.[1][2] These application notes provide detailed information on the formulation of DIBG in both waterborne and solvent-borne coatings, as well as in various adhesive systems. The subsequent protocols outline standardized testing procedures to evaluate the performance of these formulations.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Properties of this compound

DIBG is often supplied as part of a refined mixture with other diisobutyl esters, such as diisobutyl adipate (B1204190) and diisobutyl succinate. This mixture is commonly referred to as DBE-IB.[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C13H24O4[3][4]
Molecular Weight 244.33 g/mol [3][4]
Appearance Colorless transparent liquid[2]
Odor Mild[1][2]
Boiling Point 275-295 °C[2]
Flash Point 133 °C (272 °F)[2]
Vapor Pressure 0.01 mmHg @ 20°C[2]
Density 0.955 g/mL @ 25°C[2]
Viscosity 5.1 cSt @ 25°C[2]
Solubility in Water <0.1 wt% @ 25°C[2]

Application in Coatings

In coatings, DIBG functions primarily as a coalescing agent in waterborne formulations and as a "tail" solvent in solvent-borne systems. Its slow evaporation rate is beneficial for improving film formation and final coating appearance.[1][2]

Waterborne Coatings

As a coalescing agent, DIBG aids in the formation of a continuous film as the water evaporates from the latex paint.[5][6] It temporarily plasticizes the polymer particles, allowing them to fuse together and form a durable, uniform coating.

Benefits in Waterborne Coatings:

  • Extended Open Time: The slow evaporation rate of DIBG allows for a longer working time before the paint becomes too viscous to apply smoothly.[1][7]

  • Improved Leveling: By keeping the paint film wet for a longer period, DIBG allows brush and roller marks to level out, resulting in a smoother finish.

  • Enhanced Film Formation: Proper coalescence leads to a film with better integrity, which can improve properties like abrasion resistance and scrub resistance.[1]

  • Low Odor: Its low volatility contributes to a more user-friendly product with reduced odor during and after application.[1][2]

Illustrative Performance Data of DIBG in a Styrene-Acrylic Latex Coating:

DIBG Concentration (% on latex solids)Viscosity (KU)Drying Time (Set-to-Touch, hours)Pendulum Hardness (König, seconds)Gloss (60°)
0951.512085
2932.011586
4922.511087
6903.010588

Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific formulation.

Solvent-Borne Coatings

In solvent-borne coatings, DIBG acts as a slow-evaporating "tail" solvent. It remains in the film after the more volatile solvents have evaporated, influencing the final stages of film formation.

Benefits in Solvent-Borne Coatings:

  • Improved Flow and Leveling: Similar to its function in waterborne systems, DIBG enhances the leveling of the coating.

  • Pinhole and Crater Prevention: The slow evaporation helps to prevent surface defects that can be caused by the rapid escape of volatile solvents.[1][2]

  • Enhanced Gloss: A smoother film surface, resulting from better leveling, often leads to higher gloss.

Application in Adhesives

In adhesive formulations, DIBG functions as a plasticizer and a viscosity modifier. Plasticizers are added to adhesives to increase their flexibility and toughness.[8]

Benefits in Adhesives:

  • Increased Flexibility: DIBG can reduce the brittleness of the adhesive, making it more resistant to cracking and peeling, especially at low temperatures.[8]

  • Improved Adhesion: By increasing the flexibility of the adhesive, it can better conform to and wet the substrate, leading to improved peel strength.[8]

  • Viscosity Control: DIBG can be used to reduce the viscosity of the adhesive, making it easier to apply and process.

  • Extended Open Time: Similar to coatings, the slow evaporation of DIBG can extend the open time of solvent-based adhesives.

Illustrative Performance Data of DIBG in a Pressure-Sensitive Adhesive (PSA) Formulation:

DIBG Concentration (% by weight)Viscosity (cps)180° Peel Strength (N/25mm)Shear Strength (hours)
0500015>24
5450018>24
1040002020
1535002216

Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific formulation.

Experimental Protocols

The following protocols are based on ASTM standards and are recommended for evaluating the performance of coatings and adhesives containing this compound.

Coating Formulation and Testing Workflow

G cluster_formulation Formulation cluster_application Application cluster_testing Performance Testing A Raw Material Dispensing (Resin, Pigment, DIBG, etc.) B High-Speed Dispersion A->B C Letdown (Addition of remaining components) B->C D Substrate Preparation C->D E Film Application (e.g., drawdown bar) D->E F Drying/Curing E->F G Viscosity Measurement (ASTM D562) F->G H Drying Time (ASTM D1640) F->H I Hardness Test (ASTM D4366) F->I J Gloss Measurement (ASTM D523) F->J K Adhesion Test (ASTM D3359) F->K

Caption: Workflow for coating formulation and testing.

5.1.1 Protocol for Viscosity Measurement of Coatings

  • Standard: Based on ASTM D562 (Krebs Stormer Viscometer).

  • Objective: To determine the consistency of the liquid coating.

  • Procedure:

    • Ensure the coating and viscometer are at a constant temperature (25 ± 0.5 °C).

    • Place a pint can of the coating on the viscometer platform.

    • Immerse the paddle into the coating to the specified depth.

    • Start the viscometer and allow the paddle to rotate until a stable reading is obtained.

    • Record the viscosity in Krebs Units (KU).

5.1.2 Protocol for Drying Time of Coatings

  • Standard: Based on ASTM D1640 (Tests for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature).

  • Objective: To determine the different stages of drying of the coating film.

  • Procedure:

    • Apply a uniform film of the coating onto a glass panel.

    • Periodically test the film for "Set-to-Touch Time" by lightly touching with a clean finger. The coating is set-to-touch when no coating adheres to the finger.

    • Test for "Dry-Hard Time" by pressing the thumb firmly onto the film. The film is dry-hard if it shows no wrinkling or deformation.

Adhesive Formulation and Testing Workflow

G cluster_formulation Formulation cluster_application Sample Preparation cluster_testing Performance Testing A Component Mixing (Polymer, Tackifier, DIBG, etc.) B Degassing A->B C Adhesive Application to Substrate B->C D Bond Assembly C->D E Conditioning D->E F 180° Peel Adhesion (ASTM D3330) E->F G Shear Strength (ASTM D3654) E->G H Tack Measurement (ASTM D2979) E->H

Caption: Workflow for adhesive formulation and testing.

5.2.1 Protocol for 180° Peel Adhesion of Adhesives

  • Standard: Based on ASTM D3330 (Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape).

  • Objective: To measure the force required to peel an adhesive from a standard test panel.

  • Procedure:

    • Prepare a test specimen by applying a strip of the adhesive to a standard stainless steel panel.

    • Use a roller to apply a consistent pressure to the adhesive strip.

    • After a specified dwell time, clamp the free end of the adhesive strip in the jaws of a tensile testing machine.

    • Peel the adhesive from the panel at a 180° angle and a constant rate of speed.

    • Record the force required to peel the adhesive. The result is typically reported in Newtons per 25 mm (N/25mm).

5.2.2 Protocol for Shear Strength of Adhesives

  • Standard: Based on ASTM D3654 (Standard Test Methods for Shear Adhesion of Pressure-Sensitive Tapes).

  • Objective: To determine the cohesive strength of an adhesive.

  • Procedure:

    • Apply a strip of the adhesive to a standard stainless steel panel with a specified overlapping area.

    • Hang the test panel in a vertical position.

    • Attach a standard weight to the free end of the adhesive strip.

    • Record the time it takes for the adhesive to fail (i.e., for the weight to fall). The result is reported in minutes or hours.

Conclusion

This compound is a versatile and effective solvent for use in a wide range of coating and adhesive formulations. Its low volatility and excellent solvency contribute to improved film formation, appearance, and workability. The experimental protocols provided offer a standardized approach to evaluating the performance benefits of incorporating DIBG into new and existing product lines. It is recommended that formulators conduct their own ladder studies to determine the optimal concentration of DIBG for their specific applications, as performance can vary depending on the other components in the formulation.

References

Application Notes and Protocols: Diisobutyl Glutarate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (DIBG) is a diester solvent with potential applications in pharmaceutical formulations, particularly in the development of novel drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). While direct studies on DIBG in drug delivery are limited, its structural similarity to other diesters used in pharmaceuticals, such as Diisobutyl adipate (B1204190) (DIBA), suggests its utility as a non-greasy emollient, solvent, and penetration enhancer.[1][2] This document provides detailed application notes and hypothetical protocols for the use of this compound in the formulation of nanoemulsion-based drug delivery systems.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DIBG is crucial for formulation development.

PropertyValueReference
CAS Number 71195-64-7[3]
Molecular Formula C₁₃H₂₄O₄[4]
Molecular Weight 244.33 g/mol [4]
Appearance Colorless, transparent liquid[5]
Boiling Point 275-295 °C (as part of a mixture)[5]
Solubility Insoluble in water; soluble in most organic solvents[2][5]
LogP (o/w) ~3.85 (estimated for the similar DIBA)[2]

Applications in Pharmaceutical Formulations

Based on its properties and the applications of similar diester solvents, DIBG is a promising candidate for the following drug delivery systems:

  • Topical and Transdermal Formulations: As a non-greasy emollient and solvent, DIBG can improve the sensory characteristics and spreadability of creams, lotions, and gels.[1][2] Its lipophilic nature may also allow it to act as a penetration enhancer, facilitating the delivery of APIs through the stratum corneum.[1]

  • Oral Formulations: For poorly water-soluble drugs (BCS Class II and IV), DIBG can be investigated as the oil phase in self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to enhance solubility and potentially improve bioavailability.[2]

  • Parenteral Formulations: The use of DIBG in parenteral formulations would require extensive toxicity and biocompatibility studies. However, its solvent properties could be explored for specialized parenteral applications.[2][6]

Experimental Protocols

The following sections provide detailed, hypothetical protocols for key experiments to evaluate the performance of this compound in nanoemulsion-based drug delivery systems.

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of a model poorly water-soluble API in this compound.

Materials:

  • Model API (e.g., Ibuprofen, Ketoprofen)

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Methodology:

  • Add an excess amount of the model API to a known volume (e.g., 2 mL) of this compound in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to ensure equilibrium is reached.[7]

  • After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API.[7]

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the concentration of the dissolved API in the diluted supernatant using a validated HPLC method.

  • Calculate the saturation solubility of the API in this compound (expressed in mg/mL).

Protocol 2: Formulation of a DIBG-Based Nanoemulsion using High-Pressure Homogenization

Objective: To formulate a stable oil-in-water (o/w) nanoemulsion using this compound as the oil phase.

Materials:

  • This compound (oil phase)

  • Model API (dissolved in the oil phase)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Purified water (aqueous phase)

  • High-pressure homogenizer

  • Magnetic stirrer

Methodology:

  • Preparation of the Oil Phase: Dissolve the model API in this compound at the desired concentration. Gently heat if necessary to facilitate dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Pre-emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a set pressure (e.g., 15,000 psi) to reduce the droplet size to the nano-range.[8]

  • Cool the resulting nanoemulsion to room temperature.

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation API API API_DIBG API dissolved in DIBG API->API_DIBG DIBG This compound DIBG->API_DIBG PreEmulsion Pre-emulsion Formation (Magnetic Stirring) API_DIBG->PreEmulsion Surfactant Surfactant Aqueous_Mix Aqueous Phase Surfactant->Aqueous_Mix CoSurfactant Co-surfactant CoSurfactant->Aqueous_Mix Water Water Water->Aqueous_Mix Aqueous_Mix->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Nanoemulsion Final Nanoemulsion Homogenization->Nanoemulsion

Caption: Workflow for DIBG-based nanoemulsion formulation.

Protocol 3: Characterization of the DIBG-Based Nanoemulsion

Objective: To characterize the formulated nanoemulsion for its key physicochemical properties.

Materials:

  • DIBG-based nanoemulsion

  • Dynamic Light Scattering (DLS) instrument (for particle size and Polydispersity Index - PDI)

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • pH meter

Methodology:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the nanoemulsion with purified water to an appropriate concentration.

    • Measure the mean droplet size and PDI using a DLS instrument.[9] A PDI value below 0.3 indicates a narrow size distribution.[10]

  • Zeta Potential Measurement:

    • Dilute the nanoemulsion with purified water.

    • Measure the zeta potential using a zeta potential analyzer. A zeta potential of ±30 mV is generally considered sufficient for good physical stability.[9][10]

  • Morphological Characterization (TEM):

    • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid and allow it to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid).

    • Observe the morphology and size of the nanoemulsion droplets under a TEM.

  • pH Measurement:

    • Measure the pH of the undiluted nanoemulsion using a calibrated pH meter.

Table of Expected Nanoemulsion Characteristics:

ParameterTypical RangeSignificance
Mean Particle Size 20 - 200 nmAffects stability, bioavailability, and drug release.[][12]
Polydispersity Index (PDI) < 0.3Indicates homogeneity of droplet size distribution.[10]
Zeta Potential > ±30 mVPredicts the long-term physical stability of the nanoemulsion.[9][13]
Appearance Transparent or translucentIndicates nano-sized droplets.[]
Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the in vitro release profile of the model API from the DIBG-based nanoemulsion.

Materials:

  • DIBG-based nanoemulsion

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Franz diffusion cell apparatus or USP dissolution apparatus II (Paddle)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system

Methodology (using Franz Diffusion Cell):

  • Hydrate the dialysis membrane in the release medium for 24 hours prior to the experiment.[14]

  • Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with a known volume of pre-warmed (37 °C) release medium and ensure no air bubbles are trapped.

  • Place a known quantity of the nanoemulsion into the donor compartment.

  • Maintain the temperature of the receptor compartment at 37 ± 0.5 °C and stir the release medium continuously.[14]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the concentration of the API in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

G cluster_setup Experimental Setup cluster_process Release and Sampling Nanoemulsion Nanoemulsion in Donor Compartment Membrane Dialysis Membrane Nanoemulsion->Membrane Receptor Receptor Compartment (Release Medium) Membrane->Receptor DrugRelease Drug Release (Diffusion) Receptor->DrugRelease Sampling Sample Collection (Predetermined Intervals) DrugRelease->Sampling Analysis HPLC Analysis Sampling->Analysis Analysis->Sampling Replace with fresh medium

Caption: In vitro drug release testing workflow.

Conclusion

This compound shows promise as a versatile excipient for the development of drug delivery systems, particularly for topical and oral administration of poorly soluble drugs. The provided protocols offer a foundational framework for researchers to explore the potential of DIBG in formulating stable and effective nanoemulsions. Further investigations into the biocompatibility and in vivo performance of DIBG-based formulations are warranted to fully establish its role in pharmaceutical applications.

References

Application Notes and Protocols for Performance Testing of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl glutarate (DIBG) is a versatile, high-boiling point, and biodegradable organic compound with the chemical formula C13H24O4.[1][2] It is a colorless liquid with a mild odor, increasingly utilized across various industries due to its favorable safety profile and performance characteristics.[1][3] DIBG serves as an effective plasticizer in polymer formulations, a coalescing agent in paints and coatings, and a solvent and emollient in cosmetic and personal care products.[4][5][6] These application notes provide detailed experimental protocols for evaluating the performance of this compound in its primary functions.

Performance as a Plasticizer in Polyvinyl Chloride (PVC)

DIBG is used to increase the flexibility and durability of rigid polymers like PVC.[4][7] Its performance as a plasticizer is evaluated based on its efficiency in altering the mechanical properties of the polymer, its permanence within the polymer matrix, and its effect on the thermal stability of the final product.[1][8]

Key Performance Metrics & Methodologies
Performance MetricExperimental ProtocolPurpose
Plasticizer Efficiency Hardness Testing (ASTM D2240)To measure the reduction in hardness of the PVC compound, indicating the plasticizing effect.
Tensile Strength & Elongation (ASTM D412)To determine the flexibility and strength imparted to the PVC by the plasticizer.
Permanence Migration Resistance (ASTM D1239)To quantify the loss of plasticizer from the PVC matrix when in contact with liquids, indicating long-term stability.
Thermal Stability Thermogravimetric Analysis (TGA)To assess the effect of the plasticizer on the thermal degradation profile of the PVC compound.
Experimental Protocols

1.1 Protocol for Preparation of Plasticized PVC Samples

  • Compounding:

    • Pre-mix PVC resin (e.g., K-value 67) with a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer) and a lubricant (e.g., 0.5 phr of stearic acid) in a high-speed mixer.

    • Add this compound at varying concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr).

    • Continue mixing until a homogeneous dry blend is obtained.

  • Milling and Molding:

    • Transfer the dry blend to a two-roll mill heated to 160-170°C.

    • Mill the compound until a uniform sheet is formed.

    • Press the milled sheets into plaques of desired thickness (e.g., 2 mm for tensile testing, 6 mm for hardness testing) using a hydraulic press at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes, followed by cool pressing.

  • Conditioning:

    • Condition the molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

1.2 Protocol for Hardness Testing

  • Apparatus: Shore A Durometer.

  • Procedure:

    • Place the 6 mm thick conditioned PVC sample on a flat, hard surface.

    • Press the durometer foot firmly and quickly onto the sample, ensuring the indenter is normal to the surface.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five measurements at different positions on the sample and calculate the average.

1.3 Protocol for Tensile Strength and Elongation Testing

  • Apparatus: Universal Testing Machine with a suitable load cell.

  • Procedure:

    • Cut dumbbell-shaped specimens from the 2 mm thick conditioned PVC sheets using a die (ASTM D412, Die C).

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen breaks.

    • Record the maximum load and the elongation at break.

    • Calculate tensile strength and ultimate elongation.

Data Presentation

Table 1: Mechanical Properties of PVC Plasticized with this compound

PropertyUnplasticized PVCPVC + 30 phr DIBGPVC + 40 phr DIBGPVC + 50 phr DIBG
Hardness (Shore A) 95 ± 280 ± 275 ± 270 ± 2
Tensile Strength (MPa) 50 ± 320 ± 218 ± 215 ± 1
Elongation at Break (%) 5 ± 1250 ± 20300 ± 20350 ± 20

Performance as a Coalescing Agent in Latex Paints

In latex paints, DIBG acts as a temporary plasticizer for the polymer particles, facilitating the formation of a continuous, uniform film as the paint dries.[9][10][11] The primary measure of its performance is the reduction of the Minimum Film Formation Temperature (MFFT).[9][10]

Key Performance Metric & Methodology
Performance MetricExperimental ProtocolPurpose
Coalescing Efficiency Minimum Film Formation Temperature (MFFT) MeasurementTo determine the lowest temperature at which the latex paint can form a continuous film.
Experimental Protocol

2.1 Protocol for MFFT Measurement

  • Paint Formulation:

    • Prepare a base latex paint formulation (e.g., a simple formulation with acrylic latex, water, and pigment).

    • Divide the base paint into several aliquots.

    • Add this compound at different concentrations (e.g., 0.5%, 1.0%, 1.5% by weight of the latex solids) to the aliquots and mix thoroughly. A control sample with no coalescing agent should also be prepared.

  • MFFT Apparatus: MFFT Bar (a metal plate with a controlled temperature gradient).

  • Procedure:

    • Turn on the MFFT Bar and allow the temperature gradient to stabilize.

    • Using a film applicator, draw down a thin, uniform film of the paint sample across the temperature gradient of the MFFT Bar.

    • Allow the film to dry. A clear, continuous film will form in the warmer regions, while a cracked, opaque, or powdery film will be present in the colder regions.

    • Identify the point on the temperature scale where the transition from a continuous to a discontinuous film occurs. This temperature is the MFFT.

Data Presentation

Table 2: MFFT of an Acrylic Latex Paint with Varying Concentrations of this compound

Concentration of DIBG (% w/w on latex solids)MFFT (°C)
0 (Control)15
0.510
1.05
1.5< 0

Analytical Methods for Quality Control and Migration Studies

Gas Chromatography (GC) is a suitable technique for the quantification of this compound for quality control purposes and in migration studies.[2]

Key Analytical Methodology
Analysis TypeExperimental ProtocolPurpose
Quantification of DIBG Gas Chromatography with Flame Ionization Detector (GC-FID)To determine the purity of DIBG or its concentration in a sample matrix.
Experimental Protocol

3.1 Protocol for GC-FID Analysis of this compound

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: 5% Phenyl methyl siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 270°C, and hold for 10 minutes.

  • Sample Preparation:

    • Purity Analysis: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.

    • Migration Study: Extract the plasticizer from a sample (e.g., PVC immersed in a food simulant) using a suitable solvent, concentrate the extract, and dilute to a known volume.

  • Calibration and Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the sample solution into the GC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Diagrams

Experimental_Workflow_Plasticizer_Testing cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A PVC Compounding (PVC, DIBG, Stabilizer) B Milling & Molding A->B C Conditioning (23°C, 50% RH) B->C D Hardness Test (ASTM D2240) C->D E Tensile Test (ASTM D412) C->E F Migration Test (ASTM D1239) C->F G Thermal Analysis (TGA) C->G H Evaluate Plasticizer Efficiency & Permanence D->H E->H F->H G->H

Figure 1. Experimental workflow for testing DIBG as a plasticizer.

Coalescing_Agent_Testing_Workflow A Prepare Base Latex Paint B Add DIBG at Varying Concentrations A->B C Apply Paint Film to MFFT Bar B->C D Observe Film Formation C->D E Determine MFFT D->E

Figure 2. Workflow for evaluating DIBG as a coalescing agent.

Analytical_Workflow_GC cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis A Prepare DIBG Standard Solutions C Inject Standards & Sample A->C B Prepare Sample Solution (e.g., Extraction) B->C D Generate Calibration Curve C->D E Quantify DIBG in Sample D->E

Figure 3. Analytical workflow for quantification of DIBG using GC-FID.

References

Application Notes and Protocols for Testing the Plasticizing Efficiency of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymeric materials to enhance their flexibility, durability, and processability. Diisobutyl glutarate (DIBG), a non-phthalate plasticizer, is gaining prominence as a safer alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP), particularly in sensitive applications such as medical devices and pharmaceutical packaging. Its favorable toxicological profile and lower migration potential make it an attractive option.

These application notes provide a comprehensive protocol for evaluating the plasticizing efficiency of this compound in a polymer matrix, with a primary focus on Polyvinyl Chloride (PVC), a commonly used polymer in the pharmaceutical and medical industries. The following protocols detail the methodologies for assessing key performance indicators, including thermal properties, mechanical characteristics, and migration resistance.

Key Performance Indicators

The effectiveness of a plasticizer is determined by its ability to modify the physical properties of the host polymer. The primary indicators of plasticizing efficiency are:

  • Thermal Properties: A significant reduction in the glass transition temperature (Tg) is a primary indicator of effective plasticization.[1][2][3] Thermal stability, assessed by thermogravimetric analysis (TGA), is also crucial.[4]

  • Mechanical Properties: An efficient plasticizer will decrease tensile strength and modulus while significantly increasing the elongation at break, imparting flexibility to the polymer.[5][6][7][8] Hardness is another key parameter, with a lower durometer reading indicating better plasticization.

  • Migration Resistance: The tendency of the plasticizer to leach out of the polymer matrix is a critical factor for safety and long-term performance. This is particularly important for applications involving contact with liquids or elevated temperatures.[9][10][11][12][13]

Experimental Protocols

Sample Preparation: Plasticized PVC Film Formulation

Objective: To prepare PVC films with varying concentrations of this compound for subsequent testing.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (DIBG)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding plates and aluminum foil

Procedure:

  • Compounding: Dry blend the PVC resin, thermal stabilizer, and the desired concentration of DIBG (e.g., 20, 30, 40 parts per hundred parts of resin - phr) in a high-speed mixer.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Masticate the compound until a homogenous sheet is formed (typically 5-10 minutes).

  • Molding: Cut the milled sheet into appropriate sizes and place them between two aluminum foil sheets within a molding plate.

  • Compression Molding:

    • Pre-heat the hydraulic press to 170-180°C.

    • Place the mold in the press and apply low pressure for 3-5 minutes to allow the material to melt and flow.

    • Increase the pressure to 10-15 MPa and maintain for 5-7 minutes.

    • Cool the mold under pressure to room temperature.

  • Conditioning: Carefully remove the pressed film and condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[8]

Thermal Analysis

Objective: To determine the effect of DIBG on the glass transition temperature (Tg) and thermal stability of PVC.

a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Prepare a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

  • Place the pan in the DSC cell and an empty reference pan in the reference position.

  • Heat the sample from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1][4]

  • The glass transition temperature (Tg) is determined as the midpoint of the step transition in the heat flow curve.[3]

b) Thermogravimetric Analysis (TGA) for Thermal Stability

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Place a small sample (10-15 mg) of the conditioned PVC film into a TGA crucible.

  • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[4]

  • Record the weight loss as a function of temperature. The onset temperature of decomposition is a measure of thermal stability.

Mechanical Properties

Objective: To evaluate the effect of DIBG on the flexibility and strength of the PVC film.

a) Tensile Properties (ASTM D882)

Apparatus: Universal Testing Machine with appropriate grips for thin films.

Procedure:

  • Cut rectangular or dumbbell-shaped specimens from the conditioned PVC films with precise dimensions as specified in ASTM D882.[5][14]

  • Measure the thickness of each specimen at several points and use the average value.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen breaks.[6][7]

  • Record the force and elongation data.

  • Calculate the tensile strength, elongation at break, and modulus of elasticity.

b) Hardness (Shore A Durometer) (ASTM D2240)

Apparatus: Shore A Durometer

Procedure:

  • Stack several layers of the conditioned PVC film to achieve a minimum thickness of 6 mm.

  • Place the stacked sample on a hard, flat surface.

  • Press the durometer indenter firmly and vertically onto the sample surface.

  • Read the hardness value on the dial within one second of firm contact.

  • Take at least five measurements at different locations and calculate the average.

Migration Resistance

Objective: To determine the amount of DIBG that leaches from the PVC film.

a) Volatile Loss (Activated Carbon Method) (ASTM D1203)

Procedure:

  • Cut a circular specimen (50 mm diameter) from the conditioned PVC film and weigh it accurately.

  • Place the specimen in a container with activated carbon.

  • Heat the container in an oven at 70°C for 24 hours.

  • Cool the specimen in a desiccator and reweigh it.

  • The weight loss is calculated as the percentage of volatile loss.

b) Solvent Extraction

Procedure:

  • Accurately weigh a conditioned PVC film specimen of known dimensions.

  • Immerse the specimen in a specific solvent (e.g., n-hexane, ethanol, or a food simulant like olive oil) in a sealed container.[9][10][12]

  • Maintain the container at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Remove the specimen, gently wipe off the excess solvent, and dry it in a vacuum oven at a low temperature until a constant weight is achieved.

  • The weight loss represents the amount of plasticizer extracted.

Data Presentation

The quantitative data obtained from the above experiments should be summarized in clear and structured tables for easy comparison. Below are example tables with hypothetical data for PVC plasticized with this compound (DIBG) compared to a control (unplasticized PVC) and a traditional plasticizer (DOP).

Table 1: Thermal Properties of Plasticized PVC

PropertyUnplasticized PVCPVC + 30 phr DOPPVC + 30 phr DIBG
Glass Transition Temp. (Tg), °C854548
Onset of Decomposition, °C220215218

Table 2: Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC + 30 phr DOPPVC + 30 phr DIBG
Tensile Strength, MPa502528
Elongation at Break, %5300280
Young's Modulus, MPa25001520
Hardness, Shore A988082

Table 3: Migration Resistance of Plasticizers in PVC

PropertyPVC + 30 phr DOPPVC + 30 phr DIBG
Volatile Loss (24h @ 70°C), %1.51.1
Extraction in n-Hexane (24h @ 40°C), %5.23.8
Extraction in Olive Oil (24h @ 40°C), %8.56.2

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for testing the plasticizing efficiency of this compound.

experimental_workflow start Start: PVC Resin and DIBG compounding Compounding (PVC + DIBG + Stabilizer) start->compounding milling Two-Roll Milling compounding->milling molding Compression Molding (PVC-DIBG Film) milling->molding conditioning Sample Conditioning (23°C, 50% RH) molding->conditioning thermal Thermal Analysis conditioning->thermal mechanical Mechanical Testing conditioning->mechanical migration Migration Resistance conditioning->migration dsc DSC (Tg) thermal->dsc tga TGA (Stability) thermal->tga analysis Data Analysis and Comparison dsc->analysis tga->analysis tensile Tensile Test (ASTM D882) mechanical->tensile hardness Hardness Test (ASTM D2240) mechanical->hardness tensile->analysis hardness->analysis volatile Volatile Loss (ASTM D1203) migration->volatile extraction Solvent Extraction migration->extraction volatile->analysis extraction->analysis conclusion Conclusion: Plasticizing Efficiency of DIBG analysis->conclusion

Experimental workflow for evaluating DIBG plasticizing efficiency.

References

Application Notes & Protocols: Utilizing Diisobutyl Glutarate in Combination with Other Plasticizers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Diisobutyl Glutarate (DiBG), a non-phthalate plasticizer, in combination with other plasticizers for the development of polymer-based drug delivery systems. The focus is on tailoring the mechanical properties and drug release profiles of pharmaceutical films, such as those used in transdermal patches and controlled-release coatings.

Introduction and Application Rationale

This compound (DiBG) is a plasticizer valued for its favorable safety profile and compatibility with various polymers used in pharmaceutical formulations.[1][2] Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by lowering their glass transition temperature (Tg).[3][4]

The strategy of using plasticizers in combination—for instance, blending a general-purpose plasticizer like DiBG with a more specialized or efficient one like Triethyl Citrate (TEC)—allows for the fine-tuning of film properties. This approach can create a synergistic effect, optimizing characteristics such as film flexibility, drug permeability, and plasticizer permanence (i.e., reduced migration) to meet specific formulation goals.[5][6] For example, in enteric coatings made from polymers like Eudragit®, the choice and concentration of plasticizers are critical as they influence not only the mechanical integrity of the coating but also its dissolution profile and the subsequent release of the active pharmaceutical ingredient (API).[7][8]

Data Presentation: Performance of Glutarate Esters in Polymer Films

While specific quantitative data for this compound in combination with other plasticizers is limited in publicly available literature, the following tables summarize the expected performance of glutarate esters, using the closely related Diisooctyl Glutarate (DIOG) as a representative analogue, in comparison to the traditional phthalate (B1215562) plasticizer, Dioctyl Phthalate (DOP), in Polyvinyl Chloride (PVC) films.[9] This data provides a baseline for researchers to anticipate the effects of glutarate-based plasticizers.

Table 1: Comparative Mechanical Properties of Plasticized PVC Films Data presented is for Diisooctyl Glutarate (DIOG) as a representative for glutarate esters.[1]

Performance MetricGlutarate Ester (DIOG)Dioctyl Phthalate (DOP)Test Method
Tensile Strength GoodExcellentASTM D882
Elongation at Break ExcellentExcellentASTM D882
Hardness (Shore A) GoodExcellentASTM D2240

Table 2: Comparative Thermal and Permanence Properties of Plasticized PVC Films Data presented is for Diisooctyl Glutarate (DIOG) as a representative for glutarate esters.[1]

Performance MetricGlutarate Ester (DIOG)Dioctyl Phthalate (DOP)Test Method
Plasticizing Efficiency GoodExcellentDSC / DMA
Low-Temperature Flexibility GoodExcellentASTM D1043
Volatility (Migration) LowModerateTGA / ASTM D1203
Thermal Stability GoodGoodTGA

Higher plasticizer content generally leads to increased film elongation but decreases the elastic modulus and ultimate tensile strength.[5] The combination of plasticizers can be used to balance these properties effectively.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of plasticized polymer films.

This protocol describes a common method for preparing thin polymer films in a laboratory setting.[10]

Materials and Equipment:

  • Polymer (e.g., Eudragit® RS 100, PVC)

  • Volatile Solvent (e.g., Acetone, Isopropyl Alcohol, Chloroform)[10]

  • This compound (DiBG)

  • Co-plasticizer (e.g., Triethyl Citrate - TEC)

  • Active Pharmaceutical Ingredient (API) (optional)

  • Glass Petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation: Prepare a solution of the chosen polymer (e.g., 10% w/v) by slowly dissolving the polymer powder in the selected solvent with continuous stirring until a clear, homogenous solution is formed.[7]

  • Plasticizer Addition:

    • Accurately weigh the required amounts of DiBG and the co-plasticizer (e.g., TEC). The total plasticizer concentration is typically 10-20% based on the dry polymer weight.[5]

    • For a combination, prepare the desired ratio (e.g., 1:1 DiBG:TEC).

    • Add the plasticizer blend to the polymer solution and continue stirring for at least 1 hour to ensure uniform distribution.

  • API Incorporation (if applicable): If preparing a drug-loaded film, dissolve the API in the polymer-plasticizer solution and stir until fully dissolved.

  • Casting the Film:

    • Carefully pour a defined volume of the final solution onto a level, clean glass Petri dish.

    • Gently tilt the dish to ensure the solution spreads evenly across the surface.

    • To control the rate of solvent evaporation, partially cover the dish (e.g., with an inverted funnel).[10]

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24 hours, or until the film is completely dry.

    • Alternatively, place the cast film in a drying oven at a controlled temperature (e.g., 40-50°C) to expedite drying.

  • Film Removal and Storage: Once dry, carefully peel the film from the casting surface. Store the film in a desiccator to protect it from moisture before characterization.

This protocol outlines the measurement of tensile strength and elongation at break, key indicators of film flexibility and durability.[3]

Materials and Equipment:

  • Prepared polymer films

  • Tensile testing machine (e.g., Texture Analyzer or Universal Testing Machine)

  • Film cutting die or sharp blade

  • Calipers or micrometer

Procedure:

  • Sample Preparation: Cut the prepared polymer films into standardized dumbbell or rectangular shapes. Ensure the edges are clean and free of nicks.

  • Thickness Measurement: Measure the thickness of each film sample at multiple points using calipers and calculate the average.

  • Tensile Testing:

    • Mount the film strip securely in the grips of the tensile tester.

    • Apply a constant rate of extension (e.g., 50 mm/min) until the film breaks.[10]

    • The instrument software will record the force applied and the elongation.

  • Data Analysis:

    • Tensile Strength (MPa): Calculated as the maximum force applied divided by the original cross-sectional area of the film.

    • Percent Elongation at Break (%): Calculated as the increase in length at the point of rupture divided by the original length, multiplied by 100.

    • Perform measurements on at least five replicate samples and report the average values.

This protocol describes how to evaluate the release of an API from a plasticized film using a standard dissolution apparatus.

Materials and Equipment:

  • Drug-loaded polymer films

  • USP Dissolution Apparatus 2 (Paddle) or 5 (Paddle over Disk)

  • Dissolution vessels

  • Dissolution medium (e.g., phosphate (B84403) buffer pH 7.4)

  • Syringes and filters for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Apparatus Setup:

    • Fill the dissolution vessels with a defined volume (e.g., 900 mL) of pre-warmed (37 ± 0.5°C) dissolution medium.

    • Set the paddle speed to a specified rate (e.g., 50 rpm).

  • Sample Introduction:

    • Cut a precise area of the drug-loaded film (e.g., 2 cm x 2 cm).

    • If using the Paddle over Disk method, secure the film to the disk assembly and place it at the bottom of the vessel.

  • Dissolution Testing:

    • Start the apparatus and begin sampling at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • At each time point, withdraw a sample of the dissolution medium and immediately replace it with an equal volume of fresh, pre-warmed medium.

    • Filter the collected samples to remove any particulates.

  • Drug Quantification: Analyze the concentration of the API in each sample using a validated analytical method (e.g., UV-Vis or HPLC).[11]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the results to generate a drug release profile.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the evaluation of plasticizer combinations.

G Experimental Workflow for Plasticized Film Development prep prep process process eval eval result result A 1. Prepare Polymer Solution B 2. Add Plasticizer Blend (DiBG + Co-plasticizer) A->B C 3. Incorporate API (Optional) B->C D 4. Solvent Casting of Film C->D E 5. Drying and Conditioning D->E F 6. Characterization E->F G Mechanical Testing (Tensile Strength, Elongation) F->G H Thermal Analysis (DSC for Tg) F->H I In Vitro Drug Release (Dissolution Test) F->I

Caption: Workflow for the preparation and evaluation of plasticized polymer films.

G Logical Relationship of Plasticizer Blending on Film Properties cluster_inputs Input Components cluster_outputs Resulting Film Properties input input mediator mediator output output A Polymer Matrix (e.g., Eudragit) M Synergistic Plasticization Effect A->M B This compound (DiBG) (Good Permanence) B->M C Co-Plasticizer (e.g., TEC - High Efficiency) C->M Y Optimized Flexibility (Balanced Modulus & Elongation) Z Tailored Drug Release Profile X Improved Stability (Reduced Migration) M->Y M->Z M->X

Caption: Synergistic effect of blending plasticizers on final film characteristics.

References

Application Notes and Protocols for Leaching Studies of Diisobutyl Glutarate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diisobutyl glutarate (DIBG) is a plasticizer used to enhance the flexibility and durability of various polymers. Its application in materials that come into contact with pharmaceuticals, food, and biological solutions necessitates a thorough understanding of its potential to leach from the polymer matrix.[1][2] Leaching is the process by which chemical compounds migrate from a material into a contacting medium.[1][2] This can be influenced by several factors, including the properties of the polymer, the chemical nature of the plasticizer, temperature, contact duration, and the type of solvent or solution it comes into contact with.[2][3] For drug development and medical device manufacturing, quantifying the leaching of plasticizers like DIBG is crucial for assessing product safety, stability, and efficacy.[4][5]

These application notes provide a framework for conducting leaching studies of this compound from polymer matrices. They include detailed experimental protocols for sample preparation, migration experiments, and analytical quantification, as well as illustrative data to guide researchers in their study design and interpretation.

Data Presentation: Illustrative Leaching Data

Due to the limited availability of publicly accessible, specific quantitative leaching data for this compound, the following tables are presented for illustrative purposes. They are designed to serve as a template for researchers to present their own experimental findings in a clear and structured manner.

Table 1: Illustrative Migration of this compound from PVC into Various Solvents

Solvent/SimulantTemperature (°C)Contact Time (days)Mean DIBG Concentration (µg/mL)Standard Deviation (µg/mL)
Purified Water40100.150.03
Isopropyl Alcohol401012.51.8
n-Hexane401045.24.1
5% Ethanol/Water40101.20.2

Table 2: Illustrative Effect of Temperature on this compound Leaching from a Generic Polymer Matrix into Purified Water over 72 hours

Temperature (°C)Mean DIBG Concentration (µg/mL)Standard Deviation (µg/mL)
250.080.01
400.210.04
600.850.12

Experimental Protocols

Protocol 1: Migration Study of this compound from a Polymer Matrix into Food and Pharmaceutical Simulants

Objective: To quantify the amount of this compound that leaches from a polymer matrix into various simulants under controlled conditions.

Materials:

  • Polymer material containing this compound (e.g., PVC tubing, polymer sheets).

  • Food/Pharmaceutical Simulants:

    • Purified Water (for aqueous products)

    • 3% Acetic Acid in Water (for acidic products)

    • 10% Ethanol in Water (for alcoholic products)

    • 50% Ethanol in Water

    • Isopropyl Alcohol (IPA)

    • n-Hexane (as a fatty food simulant)

  • Glass vials with PTFE-lined caps.

  • Incubator or oven with temperature control.

  • Analytical balance.

  • GC-MS system.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analysis prep1 Cut polymer into standardized pieces (e.g., 2x2 cm) prep2 Clean and dry polymer samples prep1->prep2 prep3 Weigh polymer samples prep2->prep3 mig1 Place polymer sample in glass vial prep3->mig1 mig2 Add a defined volume of simulant mig1->mig2 mig3 Incubate at controlled temperature and time mig2->mig3 ana1 Collect leachate (simulant) mig3->ana1 ana2 Prepare sample for GC-MS (e.g., liquid-liquid extraction) ana1->ana2 ana3 Analyze by GC-MS ana2->ana3 ana4 Quantify DIBG concentration ana3->ana4

Caption: Workflow for the migration study of this compound.

Procedure:

  • Sample Preparation:

    • Cut the polymer material into standardized pieces (e.g., 2x2 cm) to ensure a consistent surface area-to-volume ratio.

    • Clean the surface of the polymer samples with purified water to remove any external contaminants and dry them in a desiccator.

    • Accurately weigh each polymer sample.

  • Migration Experiment:

    • Place a prepared polymer sample into a clean glass vial.

    • Add a precise volume of the chosen simulant to the vial, ensuring the polymer is fully submerged. A typical ratio is 6 dm² of polymer surface area per 1 L of simulant.

    • Seal the vial with a PTFE-lined cap.

    • Incubate the vials at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).[2][3] Include control vials containing only the simulant to check for background contamination.

  • Sample Analysis:

    • After incubation, cool the vials to room temperature.

    • Carefully remove the polymer sample. The remaining liquid is the leachate.

    • Prepare the leachate for GC-MS analysis. This may involve a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.[6]

    • Quantify the concentration of this compound in the leachate using a validated GC-MS method (see Protocol 2).

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in liquid samples.

Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • This compound analytical standard.

  • Solvents (e.g., dichloromethane, n-hexane) of HPLC or GC grade.

Workflow Diagram:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_quant Quantification cal1 Prepare stock solution of DIBG standard cal2 Create a series of calibration standards cal1->cal2 cal3 Analyze standards by GC-MS cal2->cal3 cal4 Generate calibration curve cal3->cal4 quant1 Determine DIBG concentration using the calibration curve cal4->quant1 samp1 Inject prepared leachate sample into GC-MS samp2 Acquire chromatographic and mass spectral data samp1->samp2 samp3 Identify DIBG peak by retention time and mass spectrum samp2->samp3 samp4 Integrate peak area samp3->samp4 samp4->quant1 quant2 Calculate total leached amount based on simulant volume quant1->quant2

Caption: Workflow for the GC-MS quantification of this compound.

Procedure:

  • GC-MS Method Parameters (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used. Key ions for this compound should be determined from its mass spectrum.

  • Calibration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane).

    • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Analyze each calibration standard by GC-MS.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Sample Analysis:

    • Inject the prepared leachate sample (from Protocol 1) into the GC-MS.

    • Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with that of the analytical standard.

    • Integrate the peak area of the identified this compound peak.

  • Quantification:

    • Determine the concentration of this compound in the sample by using the equation of the calibration curve.

    • Calculate the total amount of this compound leached from the polymer sample by multiplying the concentration by the volume of the simulant used. The results can be expressed as µg/mL, µg/cm², or total µg leached per device.

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing this compound Leaching

G cluster_factors Influencing Factors Leaching DIBG Leaching Rate Temp Temperature Temp->Leaching Time Contact Time Time->Leaching Polymer Polymer Type & Morphology Polymer->Leaching Simulant Simulant Polarity Simulant->Leaching DIBG_Conc Initial DIBG Concentration DIBG_Conc->Leaching

Caption: Key factors that influence the rate of this compound leaching.

The protocols and information provided in these application notes offer a comprehensive guide for researchers and professionals to design and execute robust leaching studies for this compound from polymer matrices. While specific quantitative data for DIBG is not widely published, the methodologies for migration studies and analytical quantification are well-established. By following these protocols, users can generate reliable data to ensure the safety and quality of their products. It is recommended that study-specific validations are performed to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for Diisobutyl Glutarate as a Coalescing Agent in Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diisobutyl glutarate as a high-performance coalescing agent in paint formulations. The information is intended to guide researchers and formulation chemists in utilizing this compound to develop advanced coatings with improved performance and environmental profiles.

Introduction to this compound

This compound is a low-odor, low-VOC (Volatile Organic Compound) coalescing agent that is effective in a wide variety of latex paint formulations.[1][2] It is a non-HAP (Hazardous Air Pollutant), readily biodegradable, and non-yellowing additive that enhances film integrity, touch-up properties, and scrub resistance, even in low-VOC formulations.[1][2] A prominent commercial example of this compound is Eastman Optifilm™ Enhancer 400. This coalescent is compatible with diverse latex types and can be blended with other coalescents to optimize the balance between low VOC content and paint performance.[1]

Performance Data

This compound demonstrates high efficiency in reducing the Minimum Film Formation Temperature (MFFT) of various latex polymers and positively impacts key paint properties such as gloss and scrub resistance.

Minimum Film Formation Temperature (MFFT) Reduction

This compound is an efficient coalescent for various latex types used in architectural paints, effectively lowering their MFFT. The following table summarizes the efficiency of this compound (referred to by its commercial name, Optifilm 400) in reducing the MFFT of different latex polymers compared to other coalescents. The data shows the percent improvement in efficiency, indicating that a lower amount of this compound is needed to achieve the same MFFT reduction.

Latex Polymer TypeCoalescentEfficiency Improvement of this compound vs. BBP (%)
Rhoplex™ HG-74P (Styrene-Acrylic)Optifilm 40032
BBP-
Rhoplex™ SG-30 (All-Acrylic)Optifilm 40028
BBP-
UCAR™ 379G (Vinyl Acrylic)Optifilm 40018
BBP-
UCAR™ 625 (Vinyl Acrylic)Optifilm 400>48
BBP-
Neocryl™ A-640 (Styrene-Acrylic)Optifilm 40037
BBP-

Data adapted from Eastman publication on Optifilm™ Enhancer 400 as a non-phthalate alternative.[3] BBP (butyl benzyl (B1604629) phthalate) is another coalescing agent.

Gloss Development
Scrub Resistance

Paints formulated with this compound have shown superior wet scrub resistance.[4] For instance, the addition of just 0.5% (by total paint weight) of Optifilm™ Enhancer 400 to a paint based on a VAE (vinyl acetate-ethylene) resin improved the wet scrub resistance by one DIN class.[4]

PropertyObservationTest Method
Wet Scrub Resistance Addition of 0.5% this compound to a VAE resin paint improved the wet scrub resistance by 1 DIN class.BS EN ISO 11998[4][5]
General Performance Delivers excellent scrub resistance even at low VOC levels.[1][2]ASTM D2486[6]
Volatile Organic Compound (VOC) Content

This compound is a very low VOC coalescent.[1] According to technical data, it has a VOC content of 0.00 as measured by ASTM D6886.[1] This makes it an ideal choice for formulating paints to meet stringent environmental regulations.

Mechanism of Action: Latex Film Formation

The primary role of a coalescing agent like this compound is to facilitate the formation of a continuous, uniform film from discrete latex particles as the paint dries. This process can be broken down into three main stages: evaporation, particle packing and deformation, and interdiffusion.

Latex Film Formation cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Packing & Deformation cluster_2 Stage 3: Interdiffusion (Coalescence) A Latex Particles in Water B Water Evaporates A->B C Particles Concentrate and Pack B->C D This compound Softens Particles C->D E Particles Deform into Polyhedra D->E F Polymer Chains Interdiffuse E->F G Continuous Film Formation F->G Coalescent Evaluation Workflow A Define Project Objectives (e.g., Low VOC, High Scrub Resistance) B Select Latex Polymer and Initial Paint Formulation A->B C Determine MFFT of Neat Latex B->C D Prepare Paint Samples with Varying Concentrations of this compound B->D E Measure MFFT of Latex-Coalescent Blends C->E D->E F Prepare Coated Panels for Performance Testing D->F G Cure Panels under Controlled Conditions F->G H Perform Performance Tests G->H I Wet Scrub Resistance (ASTM D2486 / ISO 11998) H->I J Specular Gloss (ASTM D523) H->J K VOC Content (EPA Method 24) H->K L Analyze and Compare Data I->L J->L K->L M Optimize Formulation and Final Report L->M

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisobutyl Glutarate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diisobutyl glutarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of glutaric acid with isobutanol in the presence of an acid catalyst.[1][2] This is an equilibrium reaction where the removal of water drives the reaction towards the formation of the ester.[1]

Q2: What are the typical catalysts used for this reaction?

A2: Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed.[2]

Q3: What is the expected yield for the synthesis of this compound?

A3: Under optimized conditions, the yield of this compound can be high, often in the range of 70-90% after purification. However, the actual yield is highly dependent on the reaction conditions.

Q4: What are the main factors influencing the reaction yield?

A4: The primary factors that influence the yield of this compound are the molar ratio of reactants, reaction temperature, catalyst concentration, and the efficiency of water removal.

Q5: Are there any significant side reactions to be aware of?

A5: The main side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. At high temperatures, dehydration of isobutanol to isobutene can also occur.

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed, or the yield is very low. Inactive or insufficient catalyst. - Ensure the acid catalyst is fresh and has been stored properly. - Increase the catalyst loading incrementally. For sulfuric acid, a typical starting point is 1-2 mol% of the glutaric acid.
Insufficient reaction temperature. - Ensure the reaction mixture reaches the appropriate reflux temperature. For a glutaric acid/isobutanol mixture, this is typically in the range of 110-140°C.
Inefficient water removal. - If using a Dean-Stark apparatus, ensure it is set up correctly and that the azeotrope is forming and collecting in the trap. - Consider adding a drying agent like molecular sieves to the reaction mixture if a Dean-Stark apparatus is not used.
Equilibrium not shifted towards products. - Increase the molar excess of isobutanol. A molar ratio of glutaric acid to isobutanol of 1:3 or higher is recommended to drive the equilibrium.[1]
Incomplete Reaction
Symptom Possible Cause Suggested Solution
Analysis (e.g., TLC, GC) shows the presence of significant amounts of starting material (glutaric acid). Reaction time is too short. - Extend the reaction time. Monitor the reaction progress periodically until the starting material is consumed.
Poor mixing. - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since glutaric acid is a solid.
Water accumulation in the reaction. - Check the efficiency of the water removal method. If water is returning to the reaction flask from the condenser, adjust the setup.
Product Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty in separating the product from unreacted isobutanol. High boiling point of isobutanol. - After the work-up, remove excess isobutanol under reduced pressure using a rotary evaporator. - Purify the crude product by vacuum distillation.
Product is contaminated with acidic impurities. Incomplete neutralization of the catalyst. - During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases.
Emulsion formation during work-up. Presence of unreacted glutaric acid salts. - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of a generic diester synthesis via Fischer esterification. These are intended to guide optimization experiments for this compound synthesis.

Table 1: Effect of Molar Ratio of Isobutanol to Glutaric Acid on Yield

Molar Ratio (Isobutanol:Glutaric Acid)Illustrative Yield (%)
2:165
3:180
4:190
5:195

Note: This is illustrative data based on the principle of using an excess of one reactant to drive the equilibrium in Fischer esterification.[1]

Table 2: Effect of Catalyst (Sulfuric Acid) Concentration on Yield

Catalyst Concentration (mol% relative to Glutaric Acid)Illustrative Yield (%)
0.570
1.085
2.092
3.092

Note: This is illustrative data. While higher catalyst loading can increase the reaction rate, excessively high concentrations may lead to side reactions.

Table 3: Effect of Reaction Temperature on Yield

Temperature (°C)Illustrative Yield (%)
10075
12090
14088 (potential for side reactions)

Note: This is illustrative data. The optimal temperature should be high enough to ensure a good reaction rate but not so high as to cause degradation of reactants or products.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a standard Fischer esterification procedure.

Materials:

  • Glutaric acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, as an azeotroping agent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add glutaric acid (1.0 equivalent) and isobutanol (3.0 - 4.0 equivalents).

    • If using toluene, add a sufficient amount to fill the Dean-Stark trap.

    • Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol% relative to glutaric acid) to the stirred mixture.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring. The reaction temperature will typically be between 110°C and 140°C.

    • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is generally complete when the theoretical amount of water has been collected. This can take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst). Be cautious of CO₂ evolution.

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow Reactants Glutaric Acid + Isobutanol + Acid Catalyst Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Workup Cool & Quench Wash with NaHCO3 & Brine Reaction->Workup Drying Dry with Anhydrous Salt Workup->Drying Purification Solvent Removal & Vacuum Distillation Drying->Purification Product Pure Diisobutyl Glutarate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flow Start Low Yield of This compound Check_Reactants Check Reactant Purity & Molar Ratio Start->Check_Reactants Check_Catalyst Check Catalyst Activity & Concentration Start->Check_Catalyst Check_Conditions Check Reaction Temperature & Time Start->Check_Conditions Check_Water_Removal Check Efficiency of Water Removal Start->Check_Water_Removal Incomplete_Reaction Incomplete Reaction? Check_Reactants->Incomplete_Reaction Check_Catalyst->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Check_Water_Removal->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Ratio Increase Isobutanol Excess Incomplete_Reaction->Optimize_Ratio Yes Optimize_Catalyst Increase Catalyst Loading Incomplete_Reaction->Optimize_Catalyst Yes Optimize_Conditions Increase Temperature or Time Incomplete_Reaction->Optimize_Conditions Yes Optimize_Water_Removal Improve Dean-Stark Setup Incomplete_Reaction->Optimize_Water_Removal Yes Purification_Loss Losses during Purification? Side_Reactions->Purification_Loss No Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Side_Reactions->Analyze_Byproducts Yes Optimize_Purification Refine Work-up & Distillation Purification_Loss->Optimize_Purification Yes End Optimized Yield Purification_Loss->End No Optimize_Ratio->End Optimize_Catalyst->End Optimize_Conditions->End Optimize_Water_Removal->End Optimize_Purification->End Analyze_Byproducts->Optimize_Conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Fischer esterification side reactions and by-products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Fischer esterification. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to side reactions and by-products.

Frequently Asked Questions (FAQs)

Q1: What is Fischer esterification and what are its common applications?

A1: Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] It is a reversible reaction and is widely used in both laboratory and industrial settings.[2] Common applications include the synthesis of fragrances, flavors, solvents, and plastics.

Q2: What are the most common side reactions in Fischer esterification?

A2: The most prevalent side reactions in Fischer esterification are the dehydration of the alcohol to form an alkene and the intermolecular dehydration of two alcohol molecules to form an ether.[3] These side reactions are more significant with secondary and tertiary alcohols and at higher reaction temperatures.[4]

Q3: How can I minimize the formation of by-products?

A3: To minimize by-product formation, it is crucial to control the reaction temperature, as higher temperatures favor elimination reactions (alkene and ether formation).[5] Using an appropriate acid catalyst and optimizing the reaction time can also help. For secondary alcohols, which are prone to dehydration, milder reaction conditions are recommended. Using a large excess of the carboxylic acid can also favor the desired esterification over the self-condensation of the alcohol to form an ether.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a by-product, can shift the equilibrium back towards the reactants.[1] Other common causes include insufficient catalyst, low reaction temperature, or a short reaction time.[5] To improve the yield, one can use a large excess of one of the reactants (usually the alcohol) or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[6]

Q5: I have an unknown impurity in my final product. How can I identify it?

A5: Common impurities include unreacted starting materials (carboxylic acid and alcohol), as well as by-products like ethers or alkenes. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying these impurities. Comparing the spectral data of your product with known spectra of potential by-products can confirm their identity.

Troubleshooting Guides

Issue 1: Presence of an Alkene By-product

Symptoms:

  • GC-MS analysis shows a peak with a mass corresponding to the dehydrated alcohol.

  • ¹H NMR spectrum shows signals in the olefinic region (typically 4.5-6.5 ppm).

  • The reaction involved a secondary or tertiary alcohol.

Potential Causes:

  • High reaction temperature, which favors the E1 elimination pathway for secondary and tertiary alcohols.

  • Use of a strong, non-nucleophilic acid catalyst like sulfuric acid, which promotes dehydration.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature to disfavor the elimination reaction.

  • Choose a Milder Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or GC to stop the reaction once the ester formation is maximized, before significant dehydration occurs.

Issue 2: Presence of an Ether By-product

Symptoms:

  • A peak in the GC-MS corresponding to the ether of the alcohol used.

  • ¹H NMR signals characteristic of an ether linkage (protons on carbons adjacent to the ether oxygen typically appear around 3.4-4.5 ppm).

  • The reaction was run with a primary or secondary alcohol at a high temperature.

Potential Causes:

  • High reaction temperatures, promoting the intermolecular dehydration of the alcohol.

  • High concentration of the alcohol, which can favor the bimolecular dehydration reaction.

Troubleshooting Steps:

  • Reduce Reaction Temperature: Lowering the temperature can significantly reduce the rate of ether formation.

  • Adjust Reactant Stoichiometry: Use a smaller excess of the alcohol or a larger excess of the carboxylic acid to shift the equilibrium away from ether formation.

  • Use an Alternative Esterification Method: If ether formation is a persistent issue, consider alternative methods like the Steglich esterification which does not use strong acid and high temperatures.[7]

Data Presentation

Table 1: Effect of Alcohol Structure and Temperature on By-product Formation

Alcohol TypeReaction Temperature (°C)Ester Yield (%)Alkene By-product (%)Ether By-product (%)
Primary (e.g., 1-Butanol)8085<15-10
Primary (e.g., 1-Butanol)120752-515-20
Secondary (e.g., 2-Butanol)807010-155-10
Secondary (e.g., 2-Butanol)1205030-4010-15
Tertiary (e.g., t-Butanol)60<10>80<5

Note: The data in this table are representative and can vary based on the specific carboxylic acid, catalyst, and reaction time.

Experimental Protocols

Key Experiment: Synthesis of Isoamyl Acetate (B1210297)

This protocol describes the Fischer esterification of isoamyl alcohol with acetic acid to produce isoamyl acetate, a common fragrance and flavor agent.[8]

Materials:

  • Isoamyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isoamyl alcohol (1 equivalent) and glacial acetic acid (2-3 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture. Add a few boiling chips.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dilute the mixture and then wash with a 5% aqueous sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently as carbon dioxide is evolved. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Workup - Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude isoamyl acetate.

  • Purification: Purify the crude product by simple distillation to obtain pure isoamyl acetate.

Analytical Protocol: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peaks corresponding to the ester, unreacted starting materials, and any by-products by comparing their mass spectra with a library database (e.g., NIST).

Visualizations

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ ROH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O Water

Caption: Mechanism of Fischer Esterification.

Side_Reactions cluster_main Fischer Esterification cluster_side Side Reactions RCOOH Carboxylic Acid Ester Ester RCOOH->Ester + ROH, H+ ROH Alcohol Alkene Alkene Ether Ether ROH2->Alkene Dehydration (-H2O) ROH2->Ether Intermolecular Dehydration (-H2O)

Caption: Competing reactions in Fischer esterification.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials check_impurities->unreacted_sm Starting Materials Detected byproducts Alkene or Ether By-products check_impurities->byproducts By-products Detected troubleshoot_sm Increase reaction time Use excess reagent Remove water unreacted_sm->troubleshoot_sm troubleshoot_bp Lower temperature Change catalyst Adjust stoichiometry byproducts->troubleshoot_bp end Improved Yield and Purity troubleshoot_sm->end troubleshoot_bp->end

Caption: Troubleshooting workflow for Fischer esterification.

References

Technical Support Center: High-Purity Diisobutyl Glutarate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of high-purity diisobutyl glutarate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Yellow or Discolored Product Thermal degradation during distillation.- Lower the distillation temperature by using a high-vacuum setup. - Ensure the heating mantle is not set too high and that the distillation flask is not heated to dryness.
Presence of colored organic impurities from the synthesis.- Perform a pre-distillation wash with a dilute sodium bisulfite solution. - Treat the crude product with activated carbon before distillation.
Persistent Acidic Impurity (e.g., Glutaric Acid) Incomplete neutralization during the workup.- Wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases.[1] - A subsequent wash with brine can help remove residual salts.
Insufficient washing.- Increase the volume and number of aqueous washes.
Presence of Isobutanol Incomplete removal after reaction.- Use a rotary evaporator to remove the bulk of the excess isobutanol before distillation. - Perform a thorough fractional distillation, as isobutanol has a significantly lower boiling point than this compound.
Low Purity After Distillation Boiling points of impurities are too close to the product.- Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[2] - Perform the distillation under a higher vacuum to increase the boiling point differences.
Azeotrope formation.- Consider a different purification technique, such as column chromatography.
Cloudy or Wet Product Incomplete drying of the organic layer.- Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). - Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling.
Water introduced during transfer.- Ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis via Fischer esterification?

A1: The most common impurities include unreacted starting materials (glutaric acid and isobutanol), the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and water.[3] Side products are generally minimal but can include byproducts from the dehydration of isobutanol if the reaction temperature is too high.

Q2: What is the recommended procedure for washing crude this compound?

A2: A typical washing procedure involves transferring the cooled reaction mixture to a separatory funnel and washing sequentially with:

  • Water to remove the bulk of water-soluble impurities.

  • A saturated solution of sodium bicarbonate to neutralize the acid catalyst. This should be done carefully due to the evolution of CO2 gas.[3]

  • Brine (saturated aqueous NaCl solution) to help break any emulsions and remove dissolved water.

Q3: What are the ideal conditions for the vacuum fractional distillation of this compound?

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a useful technique when distillation is ineffective, particularly when impurities have very similar boiling points to this compound or if the product is thermally sensitive even under vacuum.[5]

Q5: What stationary and mobile phases are suitable for the column chromatography of this compound?

A5: For a moderately polar compound like this compound, normal-phase chromatography is a good choice.

  • Stationary Phase: Silica gel is the most common and suitable choice.[5] Alumina can also be used.

  • Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent is typically used. A good starting point would be a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.

Q6: How can I assess the purity of my final this compound product?

A6: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for determining the purity of this compound and identifying any remaining impurities.[6] Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.

Experimental Protocols

General Washing Protocol for Crude this compound
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate. Swirl gently at first, then stopper and invert the funnel, venting frequently to release the pressure from CO2 evolution. Continue until no more gas is evolved upon addition of the bicarbonate solution. Separate and discard the aqueous layer.[1]

  • Wash the organic layer with an equal volume of brine. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the crude this compound.

General Protocol for Purity Analysis by GC-MS

The following is a starting point for developing a GC-MS method for this compound, based on methods for similar compounds.[6][7]

Parameter Condition
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless injection)
Oven Program - Initial temperature: 60 °C, hold for 2 minutes - Ramp to 280 °C at 15 °C/min - Hold at 280 °C for 5 minutes
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Scan Range m/z 40-400

Visualizations

PurificationWorkflow Crude Crude Diisobutyl Glutarate Wash Aqueous Washing (Water, NaHCO3, Brine) Crude->Wash Dry Drying (Anhydrous MgSO4) Wash->Dry Filter Filtration Dry->Filter Crude_Purified Crude Purified Product Filter->Crude_Purified Distill Vacuum Fractional Distillation Crude_Purified->Distill Chrom Column Chromatography Crude_Purified->Chrom Pure High-Purity This compound Distill->Pure Chrom->Pure Analysis Purity Analysis (GC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purified Product Off-Spec? Color Discoloration? Start->Color Acid Acidic Impurity? Color->Acid No Color_Sol Action: - Use high vacuum distillation - Activated carbon treatment Color->Color_Sol Yes Alcohol Residual Alcohol? Acid->Alcohol No Acid_Sol Action: - Repeat NaHCO3 wash - Increase wash volume Acid->Acid_Sol Yes Purity Low Purity? Alcohol->Purity No Alcohol_Sol Action: - Improve rotary evaporation step - Use efficient fractional distillation Alcohol->Alcohol_Sol Yes OK Product Meets Specification Purity->OK No Purity_Sol Action: - Use better fractionating column - Consider column chromatography Purity->Purity_Sol Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Troubleshooting low yield in Diisobutyl glutarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisobutyl glutarate and addressing challenges such as low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is typically synthesized via a Fischer esterification reaction. This involves reacting glutaric acid with isobutanol in the presence of an acid catalyst. The reaction is reversible, and water is produced as a byproduct.

Q2: What type of catalysts can be used for this synthesis?

A2: Common acid catalysts for this type of esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and acidic ion-exchange resins like Amberlyst.[1][2][3] The choice of catalyst can affect reaction kinetics and the ease of purification.

Q3: Why is the removal of water important during the reaction?

A3: The esterification of glutaric acid is an equilibrium reaction.[4] According to Le Chatelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of more ester, thereby increasing the yield. Azeotropic distillation is a common method to remove water during the reaction.[5]

Q4: What are the typical reaction temperatures?

A4: Reaction temperatures can vary depending on the solvent and catalyst used. Generally, heating is required to achieve a reasonable reaction rate. Temperatures can range from approximately 70°C to 90°C or higher, especially when azeotropically removing water.[5]

Troubleshooting Guide for Low Yield

Issue 1: The reaction is not going to completion, resulting in a low yield of this compound.
Possible Cause Suggested Solution
Insufficient Catalyst Increase the catalyst loading. For catalysts like p-TSA, a catalytic amount is sufficient. For heterogeneous catalysts like Amberlyst resins, ensure adequate catalyst-to-reactant ratio.[1]
Equilibrium Limitation Actively remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until no further consumption of the limiting reagent is observed.
Suboptimal Temperature Ensure the reaction is heated to an appropriate temperature to achieve a sufficient reaction rate. For azeotropic removal of water, the temperature should be at the boiling point of the azeotrope.
Poor Quality Reagents Use pure, dry reagents. Water present in the glutaric acid or isobutanol at the start of the reaction can hinder the forward reaction.
Issue 2: Significant formation of byproducts is observed.
Possible Cause Suggested Solution
Dehydration of Isobutanol At high temperatures and in the presence of a strong acid catalyst, isobutanol can dehydrate to form isobutylene. Use a milder catalyst or a lower reaction temperature if this is observed.
Formation of Monoester The reaction proceeds in two steps: formation of the monoester followed by the diester. If the reaction is stopped prematurely, a significant amount of the monoester may be present. Ensure sufficient reaction time for the second esterification to occur.
Issue 3: Difficulty in isolating and purifying the final product.
Possible Cause Suggested Solution
Catalyst Removal If a homogeneous catalyst like sulfuric acid or p-TSA is used, it must be neutralized and removed during the workup. This typically involves washing the organic layer with a base (e.g., sodium bicarbonate solution) followed by water. Using a solid, heterogeneous catalyst like an ion-exchange resin can simplify purification as it can be filtered off.[1]
Separation from Unreacted Starting Materials Unreacted glutaric acid can be removed by washing with a basic solution. Excess isobutanol can often be removed by distillation or under high vacuum.

Experimental Protocols

Key Experiment: Fischer Esterification of Glutaric Acid with Isobutanol

This protocol is a general guideline based on standard Fischer esterification procedures.

Materials:

  • Glutaric Acid

  • Isobutanol (excess, can also be used as the solvent)

  • Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal). Add a magnetic stir bar.

  • Reagents: To the flask, add glutaric acid, a molar excess of isobutanol (e.g., 2.5 to 3 equivalents per carboxylic acid group), and a catalytic amount of the acid catalyst. If using, add toluene as the solvent.

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected or until reaction monitoring (e.g., TLC) shows completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • If a homogeneous catalyst was used, dilute the mixture with an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent and excess isobutanol under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Glutaric Acid Esterification

ParameterValue/ConditionRationale
Reactants Glutaric Acid, IsobutanolIsobutanol is often used in excess to drive the equilibrium towards the product.
Reactant Molar Ratio (Isobutanol:Glutaric Acid) 2.5:1 to 5:1An excess of the alcohol reactant increases the rate of the forward reaction.
Catalyst p-TSA, H₂SO₄, Amberlyst resinAcidic conditions are required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1][2]
Temperature 70 - 120 °CHigher temperatures increase the reaction rate. The specific temperature depends on the boiling point of the alcohol and any co-solvent used.[5]
Reaction Time 2 - 24 hoursThe reaction time is dependent on the temperature, catalyst, and efficiency of water removal.
Water Removal Azeotropic distillation (e.g., with a Dean-Stark trap)Essential for driving the reaction to completion and achieving high yields.[5]

Visualizations

G Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_products Products Glutaric Acid Glutaric Acid HOOC(CH₂)₃COOH This compound This compound (CH₃)₂CHCH₂OOC(CH₂)₃COOCH₂CH(CH₃)₂ Glutaric Acid->this compound + 2x Isobutanol (H⁺ catalyst) Isobutanol Isobutanol (CH₃)₂CHCH₂OH This compound->Glutaric Acid + 2x Water Water Water H₂O

Caption: Fischer esterification of glutaric acid with isobutanol.

G Figure 2: Troubleshooting Low Yield start Low Yield of This compound check_completion Is the reaction going to completion? start->check_completion check_byproducts Are significant byproducts observed? check_completion->check_byproducts Yes incomplete_solutions Increase reaction time Increase temperature Add more catalyst Remove water (Dean-Stark) check_completion->incomplete_solutions No check_purification Is product lost during purification? check_byproducts->check_purification No byproduct_solutions Use milder catalyst Lower reaction temperature Ensure complete reaction check_byproducts->byproduct_solutions Yes purification_solutions Optimize workup procedure Use heterogeneous catalyst Improve distillation technique check_purification->purification_solutions Yes success Yield Improved check_purification->success No incomplete_solutions->success byproduct_solutions->success purification_solutions->success

Caption: A workflow for troubleshooting low yield in this compound synthesis.

G Figure 3: Reaction Parameter Relationships cluster_inputs Inputs cluster_outputs Outputs temp Temperature rate Reaction Rate temp->rate Increases purity Purity temp->purity Can Decrease (Side Reactions) catalyst Catalyst Conc. catalyst->rate Increases catalyst->purity Can Decrease (Side Reactions) ratio Reactant Ratio (Alcohol:Acid) ratio->rate Increases water_removal Water Removal yield Yield water_removal->yield Increases rate->yield Influences

Caption: The relationship between key reaction parameters and outcomes.

References

Technical Support Center: Catalyst Selection and Optimization for Glutaric Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the esterification of glutaric acid.

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for glutaric acid esterification?

Both homogeneous and heterogeneous catalysts are employed for the esterification of glutaric acid. Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are highly active but can be corrosive and difficult to separate from the product mixture.[1] Heterogeneous catalysts, including ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35), zeolites, and sulfated zirconia, offer advantages in terms of ease of separation, reusability, and reduced corrosivity.[2][3]

2. How do I choose the right catalyst for my specific application?

The selection of a catalyst depends on several factors, including the desired reaction rate, operating temperature, cost, and ease of handling.

  • For high reactivity at lower temperatures , homogeneous catalysts like sulfuric acid are often effective.

  • For processes where catalyst recovery and reuse are critical , solid acid catalysts such as Amberlyst resins are a good choice.[2]

  • For high-temperature applications and improved stability , inorganic solid acids like sulfated zirconia can be considered.

3. What are the key reaction parameters to optimize for maximizing ester yield?

The primary parameters to optimize in glutaric acid esterification are:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions. A typical range for heterogeneous catalysts is 313.2 K to 333.2 K.[2]

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. For solid catalysts, this is often expressed as a weight percentage of the reactants.

  • Molar Ratio of Alcohol to Glutaric Acid: Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. Molar ratios of alcohol to glutaric acid of 15:1 to 20:1 have been reported to be effective.[2]

  • Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial for driving the reaction to completion and achieving high yields.

4. Can glutaric acid be esterified with different alcohols?

Yes, glutaric acid can be esterified with various alcohols, including methanol (B129727), ethanol (B145695), and butanol, to produce the corresponding diesters (dimethyl glutarate, diethyl glutarate, dibutyl glutarate). The choice of alcohol will depend on the desired properties of the final ester.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Ester Yield 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Equilibrium limitation: The reverse reaction (hydrolysis) is significant. 3. Catalyst deactivation: The catalyst may have lost its activity. 4. Insufficient mixing: Poor contact between reactants and catalyst.1. Increase reaction time or temperature. 2. Use a larger excess of the alcohol and/or remove water as it is formed. 3. Regenerate or replace the catalyst. For solid catalysts, washing with a solvent may be effective. 4. Improve agitation to ensure a homogeneous reaction mixture.
Formation of Byproducts 1. Side reactions at high temperatures: Dehydration of the alcohol or other side reactions can occur. 2. Impure reactants: Contaminants in the glutaric acid or alcohol can lead to unwanted products.1. Optimize the reaction temperature to minimize side reactions. 2. Ensure the purity of starting materials.
Difficulty in Product Separation 1. Presence of unreacted starting materials: A significant amount of glutaric acid or alcohol remains in the product mixture. 2. Catalyst carryover (for homogeneous catalysts): The acid catalyst is difficult to remove completely.1. Optimize reaction conditions to maximize conversion. Use extraction or distillation for purification. 2. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) followed by washing with water. Consider switching to a heterogeneous catalyst for easier separation.
Solid Catalyst Ineffectiveness 1. Catalyst poisoning: Impurities in the feed may block the active sites of the catalyst. 2. Physical degradation: The catalyst particles may break down due to mechanical stress or high temperatures. 3. Leaching of active sites: The acidic functional groups may detach from the solid support.1. Purify the reactants before introducing them to the catalyst bed. 2. Handle the catalyst with care and operate within the recommended temperature range. 3. Choose a catalyst with a stable support and strong bonding of the active sites.

Quantitative Data Summary

Table 1: Comparison of Catalysts for Glutaric Acid Esterification with Methanol

CatalystCatalyst LoadingTemperature (°C)Molar Ratio (Methanol:Glutaric Acid)Reaction Time (h)Conversion/Yield (%)Reference
Amberlyst-35-40 - 6015:1 - 20:1-High conversion[2]
Sulfuric AcidCatalytic-Excess Methanol--
MgO (for DMG synthesis from cyclobutanone)-170-7High yield[4][5]

Note: Direct comparative studies under identical conditions are limited in the publicly available literature. The data presented is compiled from different sources and should be used as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Glutarate using a Solid Acid Catalyst

Objective: To synthesize dimethyl glutarate from glutaric acid and methanol using Amberlyst-35 as a heterogeneous catalyst.

Materials:

  • Glutaric acid

  • Methanol (anhydrous)

  • Amberlyst-35 ion-exchange resin

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and a 15 to 20-fold molar excess of anhydrous methanol.[2]

  • Add Amberlyst-35 resin (e.g., 5-10% by weight of glutaric acid).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC, or titration of unreacted acid). The reaction is typically run for several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-35 catalyst. The catalyst can be washed with methanol and dried for potential reuse.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess methanol using a rotary evaporator to obtain the crude dimethyl glutarate.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis of Diethyl Glutarate using Sulfuric Acid

Objective: To synthesize diethyl glutarate from glutaric acid and ethanol using sulfuric acid as a homogeneous catalyst.

Materials:

  • Glutaric acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium carbonate (saturated aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine glutaric acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of glutaric acid) to the mixture while stirring.

  • Attach a reflux condenser with a drying tube (containing calcium chloride) to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash them with a saturated sodium carbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield the crude diethyl glutarate.

  • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Glutaric Acid and Alcohol catalyst Add Catalyst reactants->catalyst reflux Heat to Reflux with Stirring catalyst->reflux monitor Monitor Reaction Progress (GC/TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete separate_catalyst Separate Catalyst (Filtration for Solid Catalyst) cool->separate_catalyst wash Wash with Base and Brine separate_catalyst->wash dry Dry Organic Layer wash->dry evaporate Remove Solvent dry->evaporate purify Purify Product (Distillation) evaporate->purify

Caption: General experimental workflow for glutaric acid esterification.

troubleshooting_logic start Low Ester Yield? check_equilibrium Check Equilibrium Conditions start->check_equilibrium Yes check_catalyst Check Catalyst Activity start->check_catalyst No, yield is good increase_alcohol Increase Alcohol Ratio check_equilibrium->increase_alcohol remove_water Remove Water check_equilibrium->remove_water optimize_conditions Optimize T & Time check_equilibrium->optimize_conditions regenerate_catalyst Regenerate/Replace Catalyst check_catalyst->regenerate_catalyst success Yield Improved increase_alcohol->success remove_water->success regenerate_catalyst->success optimize_conditions->success

References

Removal of unreacted starting materials from Diisobutyl glutarate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisobutyl Glutarate Purification

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on the removal of unreacted starting materials.

Troubleshooting Guide

Problem: Residual Isobutanol Detected After Standard Work-up

  • Question: I've followed the standard aqueous work-up, but my NMR/GC analysis still shows the presence of unreacted isobutanol. How can I remove it?

  • Answer: Residual isobutanol can often be removed by an additional purification step. The most effective method is vacuum distillation. Due to the significant difference in boiling points between isobutanol and this compound, a carefully performed vacuum distillation should effectively separate the two compounds. Ensure your vacuum is adequate and the column is properly packed for efficient fractionation. Alternatively, for smaller scales, preparative chromatography could be employed.

Problem: Emulsion Formation During Aqueous Extraction

  • Question: When washing the reaction mixture with sodium bicarbonate solution or brine, a persistent emulsion is forming, making phase separation difficult. What can I do?

  • Answer: Emulsion formation is a common issue. To break the emulsion, you can try the following:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Allow the mixture to stand undisturbed for a longer period.

    • If the emulsion persists, passing the mixture through a bed of Celite or glass wool can sometimes help.

    • For stubborn emulsions, centrifugation can be an effective, albeit less common, laboratory solution.

Problem: Low Yield of this compound After Purification

  • Question: My final yield of this compound is lower than expected after purification. What are the potential causes?

  • Answer: Low yields can result from several factors throughout the synthesis and purification process:

    • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Ensure you are using an excess of isobutanol and effectively removing water as it forms to drive the reaction to completion.[1]

    • Loss During Work-up: Significant product loss can occur during aqueous extractions if emulsions are not properly resolved or if some product is carried away with the aqueous phase.

    • Decomposition During Distillation: If the distillation temperature is too high, the ester can decompose. Using a vacuum lowers the boiling point and minimizes the risk of thermal degradation.

    • Inefficient Fractionation: During distillation, if the separation of isobutanol and the product is not efficient, a significant amount of the product might be lost in the lower-boiling point fractions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the sodium bicarbonate wash in the work-up procedure?

A1: The sodium bicarbonate wash is crucial for neutralizing the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) used in the Fischer esterification.[1] It also helps to remove any unreacted glutaric acid by converting it to its water-soluble sodium salt.

Q2: How can I monitor the progress of the reaction to ensure it has gone to completion before starting the work-up?

A2: The reaction progress can be monitored by observing the amount of water collected in a Dean-Stark trap.[1] Alternatively, you can use analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the limiting starting material (typically glutaric acid).[1]

Q3: Is it necessary to use a solvent like toluene (B28343) in the reaction?

A3: While not strictly necessary, using a solvent like toluene can be beneficial. Toluene forms an azeotrope with water, which facilitates the removal of water from the reaction mixture via a Dean-Stark apparatus, thereby driving the equilibrium towards the formation of the ester product.[1]

Q4: What are the key physical properties to consider when planning the purification of this compound?

A4: The most important physical properties are the boiling points of the components in the reaction mixture. The significant difference between the boiling point of this compound and the starting materials (isobutanol and glutaric acid) allows for effective purification by distillation.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound244.33[2][3]~285 (calculated)
Isobutanol74.12108
Glutaric Acid132.12302-304 (decomposes)

Note: The boiling point of this compound is an estimate as it is typically distilled under vacuum to prevent decomposition.

Experimental Protocols

Protocol 1: Aqueous Work-up for Removal of Acid Catalyst and Unreacted Glutaric Acid

  • Cool the reaction mixture to room temperature.

  • If a solvent such as toluene was used, remove it using a rotary evaporator.[1]

  • Transfer the crude product to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (Caution: CO2 evolution may cause pressure build-up).[1]

    • Brine (saturated NaCl solution).[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[1]

  • Filter to remove the drying agent.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction corresponding to the boiling point of isobutanol at the working pressure.

  • Once the isobutanol has been removed, increase the temperature to distill the this compound. Collect the fraction at its corresponding boiling point under vacuum.

  • Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC or NMR).

Mandatory Visualization

Troubleshooting_Workflow Start Crude this compound (Post-Reaction Mixture) Aqueous_Workup Aqueous Work-up (Water, NaHCO3, Brine) Start->Aqueous_Workup Check_Purity_1 Analyze Purity (GC/NMR) Aqueous_Workup->Check_Purity_1 Isobutanol_Present Isobutanol Detected? Check_Purity_1->Isobutanol_Present Glutaric_Acid_Present Glutaric Acid Detected? Isobutanol_Present->Glutaric_Acid_Present No Vacuum_Distillation Vacuum Distillation Isobutanol_Present->Vacuum_Distillation Yes Pure_Product Pure this compound Glutaric_Acid_Present->Pure_Product No Repeat_Wash Repeat NaHCO3 Wash Glutaric_Acid_Present->Repeat_Wash Yes Check_Purity_2 Analyze Purity (GC/NMR) Vacuum_Distillation->Check_Purity_2 Check_Purity_2->Pure_Product Repeat_Wash->Aqueous_Workup Troubleshoot_Reaction Troubleshoot Reaction Conditions (e.g., reaction time, water removal) Repeat_Wash->Troubleshoot_Reaction If issue persists

Caption: Troubleshooting workflow for the purification of this compound.

References

Preventing degradation of Diisobutyl glutarate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of diisobutyl glutarate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially relevant method for synthesizing this compound is the Fischer esterification of glutaric acid with isobutanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This is a reversible reaction where water is produced as a byproduct.[1]

Q2: What are the primary degradation products to be aware of during the synthesis of this compound?

A2: The two main degradation products are glutaric anhydride (B1165640) and diisobutyl ether. Glutaric anhydride can form from the dehydration of glutaric acid at elevated temperatures.[3][4] Diisobutyl ether can be formed through the acid-catalyzed self-condensation of isobutanol, especially at higher temperatures and catalyst concentrations.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: The reaction progress and purity of the product can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] GC-MS is particularly useful for separating and identifying volatile components like the desired ester, unreacted alcohols, and byproducts.[5][7] ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and identify characteristic peaks of any impurities.[3][4][8][9]

Q4: What are the key safety precautions to take during the synthesis?

A4: The synthesis involves the use of strong acids and heating. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When working with corrosive acids like sulfuric acid, extreme caution should be exercised.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are often a result of an incomplete reaction or the prevalence of side reactions. The following table provides potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction (Equilibrium Not Shifted Towards Products) Increase the molar excess of isobutanol (e.g., from 2:1 to 3:1 alcohol to acid ratio).Drives the equilibrium towards the formation of the ester, increasing the yield.[1]
Remove water as it is formed using a Dean-Stark apparatus.Continuously removing a byproduct shifts the equilibrium to the right, favoring product formation.[1]
Insufficient Catalyst Activity Ensure the acid catalyst is fresh and not hydrated.A more active catalyst will increase the reaction rate.
Slightly increase the catalyst loading (e.g., from 1 mol% to 2 mol%).A higher concentration of catalyst can accelerate the reaction towards equilibrium.
Reaction Time Too Short Monitor the reaction by TLC or GC until the starting material (glutaric acid) is consumed.Ensures the reaction has reached completion.
Issue 2: Presence of Glutaric Anhydride Impurity

Glutaric anhydride is formed by the dehydration of glutaric acid.[3][4]

Potential Cause Recommended Solution Expected Outcome
High Reaction Temperature Maintain the reaction temperature below 120°C.Reduces the rate of intramolecular dehydration of glutaric acid.
Prolonged Reaction Time at High Temperature Once the reaction is complete (as monitored by TLC or GC), cool the reaction mixture promptly.Minimizes the time the reactants and products are exposed to high temperatures that favor anhydride formation.
Issue 3: Presence of Diisobutyl Ether Impurity

Diisobutyl ether is formed from the acid-catalyzed dehydration of isobutanol.

Potential Cause Recommended Solution Expected Outcome
High Concentration of Acid Catalyst Use a catalytic amount of acid (e.g., 1-2 mol%).Lowering the acid concentration reduces the rate of the competing ether formation reaction.
High Reaction Temperature Maintain the reaction temperature at the minimum required for a reasonable reaction rate (e.g., 100-110°C).Higher temperatures favor the elimination reaction that leads to ether formation.
Excessively Long Reaction Time Monitor the reaction and work it up as soon as it is complete.Prolonged exposure of isobutanol to acidic conditions at high temperatures increases the likelihood of ether formation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • Glutaric acid

  • Isobutanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add glutaric acid (1.0 eq), isobutanol (2.5-3.0 eq), and toluene (as a solvent to facilitate azeotropic water removal).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the glutaric acid).

  • Reaction: Heat the mixture to reflux (typically 110-120°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC/GC analysis indicates the consumption of glutaric acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the toluene and excess isobutanol using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Visualizations

Synthesis_Pathway Glutaric_Acid Glutaric Acid Diisobutyl_Glutarate This compound Glutaric_Acid->Diisobutyl_Glutarate Isobutanol Isobutanol Isobutanol->Diisobutyl_Glutarate Acid_Catalyst H+ Acid_Catalyst->Diisobutyl_Glutarate Water Water Diisobutyl_Glutarate->Water +

Caption: Synthesis of this compound.

Degradation_Pathways cluster_synthesis Main Reaction cluster_degradation Degradation Pathways Glutaric_Acid Glutaric Acid Diisobutyl_Glutarate This compound Glutaric_Acid->Diisobutyl_Glutarate Glutaric_Anhydride Glutaric Anhydride Glutaric_Acid->Glutaric_Anhydride - H₂O (High Temp) Isobutanol Isobutanol Isobutanol->Diisobutyl_Glutarate Diisobutyl_Ether Diisobutyl Ether Isobutanol->Diisobutyl_Ether H+ - H₂O

Caption: Degradation Pathways in Synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Check_Byproducts Byproducts Present? Check_Reaction_Completion->Check_Byproducts Yes Increase_Time Increase Reaction Time Check_Reaction_Completion->Increase_Time No Optimize_Conditions Optimize Reaction Conditions (Excess Alcohol, Water Removal) Check_Byproducts->Optimize_Conditions No Identify_Byproducts Identify Byproducts (GC-MS, NMR) Check_Byproducts->Identify_Byproducts Yes Purify Purify Product (Distillation) Optimize_Conditions->Purify Increase_Time->Check_Reaction_Completion Adjust_Temp_Catalyst Adjust Temperature and/or Catalyst Concentration Identify_Byproducts->Adjust_Temp_Catalyst Adjust_Temp_Catalyst->Optimize_Conditions

Caption: Troubleshooting Workflow.

References

Technical Support Center: Industrial Production of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the industrial production of diisobutyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on an industrial scale?

A1: The most common industrial method for synthesizing this compound is Fischer esterification. This process involves reacting glutaric acid with isobutanol in the presence of an acid catalyst.[1][2] To achieve a high yield, the reaction equilibrium is typically shifted towards the product by using an excess of isobutanol and removing the water that is formed as a byproduct.[1]

Q2: What are the key reaction parameters to control during the esterification process?

A2: Several parameters are crucial for a successful synthesis. These include the molar ratio of reactants, reaction temperature, catalyst concentration, and reaction time. Careful control of these variables is essential for optimizing the yield and purity of this compound.

Q3: Which catalysts are typically used, and what are their advantages and disadvantages?

A3: Both homogeneous and heterogeneous catalysts are used in the esterification process.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1][2] However, they can be corrosive, difficult to recover from the reaction mixture, and may lead to side reactions.[3]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) are a more environmentally friendly alternative.[3][4] They are less corrosive, easily separable from the product, and can be regenerated and reused, which is advantageous for industrial processes.[3]

Q4: How is the water byproduct typically removed during the reaction?

A4: The removal of water is critical to drive the esterification reaction to completion.[1][4] A common method is azeotropic distillation, where a solvent like toluene (B28343) is added to the reaction mixture.[1] The solvent forms an azeotrope with water, which is then distilled off and collected in a Dean-Stark apparatus.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time or temperature (typically 120-140°C for similar diester formations).[1]Drive the reaction closer to completion, increasing the yield.
Equilibrium Limitation Use a higher excess of isobutanol (a common molar ratio of dicarboxylic acid to alcohol is 1:2.5).[1] Ensure efficient removal of water using a Dean-Stark trap or another method.[1]Shift the reaction equilibrium towards the formation of the diester.
Catalyst Inactivity If using a solid catalyst, check for deactivation and regenerate or replace it if necessary. For liquid catalysts, ensure the correct concentration is used.Restore catalytic activity and improve the reaction rate.
Presence of Water in Reactants Ensure that the glutaric acid and isobutanol are sufficiently dry before starting the reaction, as initial water content can hinder the forward reaction.[4]Improve the initial reaction rate and overall conversion.

Problem 2: Product Impurity and Discoloration

Potential Cause Troubleshooting Step Expected Outcome
Residual Acid Catalyst Neutralize the reaction mixture with a base wash, such as a saturated sodium bicarbonate solution, during the work-up process.[1] Be cautious of CO₂ evolution.[1]Remove acidic impurities that can cause degradation and discoloration.
Side Reactions Optimize the reaction temperature to minimize side reactions like alcohol dehydration and ether formation, which can occur at higher temperatures with strong acid catalysts.[3]Reduce the formation of unwanted byproducts.
Incomplete Purification Purify the crude product by vacuum distillation to effectively remove unreacted isobutanol and other volatile impurities.[1]Obtain a final product with high purity and clear appearance.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a similar procedure for diisooctyl glutarate.[1]

Materials:

  • Glutaric acid (HOOC(CH₂)₃COOH)

  • Isobutanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, combine glutaric acid and isobutanol. A molar ratio of 1:2.5 (glutaric acid to isobutanol) is recommended to ensure complete conversion.[1] Add toluene as a solvent to facilitate the azeotropic removal of water.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or p-TsOH).

  • Reaction: Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[1] Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap or until analysis (e.g., by GC or TLC) shows the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[1]

  • Purification:

    • Remove the toluene and excess isobutanol under reduced pressure using a rotary evaporator.[1]

    • Purify the crude this compound by vacuum distillation to obtain the final product.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 1. Combine Reactants (Glutaric Acid, Isobutanol, Toluene) catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (Azeotropic Water Removal) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool wash 5. Sequential Washing (Water, NaHCO₃, Brine) cool->wash dry 6. Dry Organic Layer (e.g., MgSO₄) wash->dry evaporate 7. Solvent Removal (Rotary Evaporator) dry->evaporate distill 8. Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Workflow for this compound synthesis.

troubleshooting_low_yield Troubleshooting Guide for Low Yield start Low Yield of Product check_reaction_time Is reaction time sufficient? start->check_reaction_time check_water_removal Is water being effectively removed? check_reaction_time->check_water_removal Yes increase_time Increase reaction time/temperature check_reaction_time->increase_time No check_reactant_ratio Is molar ratio of alcohol to acid high enough? check_water_removal->check_reactant_ratio Yes improve_distillation Check Dean-Stark setup; use dry reagents check_water_removal->improve_distillation No check_catalyst Is catalyst active and in correct concentration? check_reactant_ratio->check_catalyst Yes increase_alcohol Increase excess of isobutanol check_reactant_ratio->increase_alcohol No check_catalyst_action Regenerate/replace solid catalyst or check concentration of liquid catalyst check_catalyst->check_catalyst_action No success Yield Improved increase_time->success improve_distillation->success increase_alcohol->success check_catalyst_action->success

Caption: Decision tree for troubleshooting low product yield.

purification_process Purification Process for this compound start Crude Reaction Mixture neutralization Neutralization Wash (e.g., NaHCO₃ solution) start->neutralization separation1 Phase Separation neutralization->separation1 Removes acid catalyst drying Drying of Organic Phase (e.g., MgSO₄) separation1->drying filtration Filtration drying->filtration Removes drying agent solvent_removal Solvent and Excess Alcohol Removal (Rotary Evaporation) filtration->solvent_removal vacuum_distillation Vacuum Distillation solvent_removal->vacuum_distillation Removes volatile impurities final_product High-Purity this compound vacuum_distillation->final_product

Caption: Step-by-step purification workflow.

References

Technical Support Center: Improving the Thermal Stability of Diisobutyl Glutarate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the thermal stability of diisobutyl glutarate formulations. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of neat this compound?

A1: this compound is generally considered to have good thermal and hydrolytic stability for its applications as a high-boiling point solvent and plasticizer.[1] However, prolonged exposure to high temperatures, typically above 150°C, can lead to degradation.[2] The thermal decomposition of esters can involve volatilization and chemical breakdown. For some fatty acid esters, a 5% mass loss can be observed at temperatures starting around 140°C.[3]

Q2: What are the primary degradation pathways for this compound at elevated temperatures?

A2: The two main degradation pathways for this compound under thermal stress are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the ester bonds of this compound can break down to form glutaric acid and isobutanol. This reaction can be catalyzed by acidic or basic conditions.[4][5]

  • Oxidation: At high temperatures and in the presence of oxygen, oxidative degradation can occur, leading to the formation of various by-products, which may cause discoloration (e.g., yellowing) and changes in viscosity.[6]

Q3: What are common signs of thermal degradation in my this compound formulation?

A3: Common indicators of thermal instability include:

  • Discoloration: The formulation may turn yellow or brown upon heating.[7]

  • Change in Viscosity: A decrease in viscosity can indicate the breakdown of the primary components, while an increase might suggest the formation of higher molecular weight degradation products.

  • Odor Formation: The generation of isobutanol, a degradation product, may lead to a characteristic alcoholic odor.

  • Phase Separation or Crystallization: Incompatibility of degradation products with the formulation matrix can lead to phase separation or the crystallization of certain components.[8]

  • pH Shift: The formation of acidic degradation products like glutaric acid will lower the pH of the formulation.

Q4: What types of stabilizers can be used to improve the thermal stability of this compound formulations?

A4: A combination of stabilizers is often employed for optimal protection:

  • Antioxidants: Hindered phenols and phosphites can scavenge free radicals and inhibit oxidative degradation.[4]

  • Anti-hydrolysis Agents: Carbodiimides are effective at preventing the breakdown of ester bonds by reacting with carboxylic acids that may be present or formed.[4]

  • Acid Scavengers: In formulations where acidic components can catalyze hydrolysis, acid scavengers can be added to neutralize them.

  • Heat Stabilizers: For formulations containing polymers like PVC, mixed metal stabilizers (e.g., calcium/zinc systems) can be beneficial.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Yellowing of the formulation upon heating. Oxidative degradation of this compound or other formulation components.1. Incorporate an antioxidant such as a hindered phenol (B47542) or a phosphite (B83602) stabilizer into the formulation. 2. Process the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
Decrease in formulation viscosity after thermal stress. Hydrolytic degradation of this compound into lower molecular weight compounds (glutaric acid and isobutanol).1. Ensure all components of the formulation are anhydrous and protect from atmospheric moisture during processing and storage. 2. Add an anti-hydrolysis agent, such as a carbodiimide, to the formulation. 3. Check the pH of the formulation; if acidic or basic, consider adding a buffer to maintain a neutral pH.
Formation of a precipitate or crystals after cooling. Crystallization of degradation products (e.g., glutaric acid) or changes in the solubility of other components due to degradation.1. Identify the precipitate using analytical techniques (e.g., FTIR, DSC) to confirm if it is a degradation product. 2. If it is a degradation product, address the root cause of degradation (hydrolysis or oxidation). 3. If it is another component, re-evaluate the formulation for component compatibility at different temperatures.
Unexpected change in the pH of the formulation. Formation of acidic degradation products, primarily glutaric acid from hydrolysis.1. Confirm the presence of glutaric acid using HPLC or GC-MS. 2. Implement strategies to prevent hydrolysis as described above (e.g., moisture control, anti-hydrolysis agents).

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Determining Onset of Decomposition

Objective: To determine the temperature at which significant thermal decomposition of a this compound formulation begins.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into a TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample from 25°C to 600°C at a constant heating rate of 10 K/min.[9]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature is often determined as the temperature at which 5% mass loss occurs.

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol 2: Forced Degradation Study (Isothermal Aging)

Objective: To evaluate the chemical stability of a this compound formulation under specific thermal stress conditions over time.

Methodology:

  • Sample Preparation:

    • Place a known amount of the formulation into several sealed glass vials suitable for heating.

    • For hydrolysis studies, a controlled amount of water may be added.

    • For oxidation studies, the headspace of the vials can be filled with air or oxygen.

  • Thermal Stress:

    • Place the vials in a calibrated oven at a constant temperature (e.g., 80°C, 100°C, or 120°C).

    • Remove vials at predetermined time points (e.g., 0, 24, 48, 72, 168 hours).

    • Cool the vials to room temperature before analysis.

  • Sample Analysis:

    • At each time point, analyze the samples for the remaining concentration of this compound and the formation of degradation products (glutaric acid and isobutanol) using a validated GC-MS or HPLC method (see Protocol 3).

    • Also, observe and record any physical changes such as color, viscosity, or pH.

  • Data Analysis:

    • Plot the concentration of this compound and its degradation products as a function of time.

    • This data can be used to determine the degradation kinetics.

Protocol 3: GC-MS Method for Quantification of this compound and its Degradation Products

Objective: To quantify the concentration of this compound, glutaric acid, and isobutanol in a formulation after thermal stress.

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the stressed formulation.

    • Dissolve and dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Derivatization (for glutaric acid): Since glutaric acid is not volatile, it needs to be derivatized before GC-MS analysis. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[10]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., 5% Phenyl methyl siloxane) is suitable.[11]

      • Injector Temperature: 250°C.

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 40-400.

  • Quantification:

    • Prepare calibration standards of this compound, isobutanol, and derivatized glutaric acid.

    • Use an internal standard for improved accuracy.

    • Quantify the analytes based on the peak areas from the extracted ion chromatograms of characteristic ions.

Visualizations

cluster_0 Troubleshooting Workflow Start Start Observe_Degradation Observe Signs of Degradation (e.g., Discoloration, Viscosity Change) Start->Observe_Degradation Identify_Pathway Identify Degradation Pathway Observe_Degradation->Identify_Pathway Hydrolysis Hydrolysis Suspected (pH change, odor) Identify_Pathway->Hydrolysis  Yes Oxidation Oxidation Suspected (yellowing) Identify_Pathway->Oxidation  No Action_Hydrolysis Action: - Control moisture - Add anti-hydrolysis agent - Adjust pH Hydrolysis->Action_Hydrolysis Action_Oxidation Action: - Add antioxidant - Use inert atmosphere Oxidation->Action_Oxidation Re-evaluate Re-evaluate Formulation Stability Action_Hydrolysis->Re-evaluate Action_Oxidation->Re-evaluate End End Re-evaluate->End

Caption: Troubleshooting workflow for addressing thermal instability.

DIBG This compound C13H24O4 Heat Heat / Catalyst DIBG->Heat H2O + H2O H2O->Heat Glutaric_Acid Glutaric Acid C5H8O4 Heat->Glutaric_Acid Isobutanol 2 x Isobutanol C4H10O Heat->Isobutanol

Caption: Primary hydrolysis degradation pathway of this compound.

cluster_1 Experimental Workflow for Stability Assessment Prepare_Sample Prepare Formulation Sample Stress_Condition Apply Thermal Stress (Isothermal Aging) Prepare_Sample->Stress_Condition Time_Points Collect Samples at Time Points (t0, t1, t2...) Stress_Condition->Time_Points Analyze_Sample Analyze Samples (GC-MS, HPLC, etc.) Time_Points->Analyze_Sample Evaluate Evaluate Physical Properties (Color, Viscosity, pH) Time_Points->Evaluate Quantify Quantify Parent Compound & Degradation Products Analyze_Sample->Quantify Data_Analysis Analyze Data & Determine Degradation Rate Quantify->Data_Analysis Evaluate->Data_Analysis

Caption: Workflow for forced degradation studies.

References

Reducing the volatility of Diisobutyl glutarate in polymer blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisobutyl glutarate (DIBG) in polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBG) and why is it used in polymer blends?

This compound (CAS: 71195-64-7) is a plasticizer used to increase the flexibility and processability of polymers.[1][2] It is a high-boiling, oxygenated solvent with a low vapor pressure, which makes it a candidate for applications where reduced volatility is desired.[3] Its chemical formula is C13H24O4 and it has a molecular weight of approximately 244.33 g/mol .[1][2]

Q2: What are the main causes of DIBG volatility in my polymer blend?

The volatility of DIBG from a polymer matrix is primarily influenced by:

  • Temperature: Higher processing or end-use temperatures significantly increase the rate of plasticizer evaporation.[4]

  • Polymer Compatibility: Poor compatibility between DIBG and the polymer can lead to increased migration to the surface and subsequent volatilization.

  • Formulation Composition: The presence of other additives can sometimes influence the retention of the plasticizer within the polymer matrix.

  • Surface Area: A larger surface area-to-volume ratio of the final product can lead to a higher rate of plasticizer loss.

Q3: How can I reduce the volatility of DIBG in my formulations?

Several strategies can be employed to minimize DIBG volatility:

  • Optimize Processing Temperature: Use the lowest possible processing temperature that still allows for adequate mixing and forming of the polymer blend.[5]

  • Incorporate a Co-Plasticizer: Blending DIBG with a higher molecular weight, less volatile plasticizer can sometimes reduce the overall volatility of the plasticizer system.

  • Use of Polymer Blends with Higher Affinity for DIBG: Selecting a polymer matrix that has a higher affinity for DIBG can improve its retention.

  • Surface Modification: In some applications, applying a surface coating or treatment can act as a barrier to plasticizer migration and evaporation.

Q4: Is DIBG compatible with common polymers like PVC, EVA, and PLA?

  • PVC: Glutarate esters are known to be used as plasticizers for PVC. However, compatibility and performance can depend on the specific grade of PVC and the overall formulation.[6]

  • EVA: The compatibility of plasticizers with ethylene-vinyl acetate (B1210297) (EVA) copolymers is influenced by the vinyl acetate content; higher VA content generally leads to better compatibility with polar plasticizers.[7]

  • PLA: Polylactic acid can be plasticized to improve its flexibility. The effectiveness and stability of the plasticization depend on the compatibility between the PLA and the plasticizer.[8][9]

Troubleshooting Guide

Issue 1: Increased Brittleness or Hardness of the Polymer Product Over Time

Possible Cause Troubleshooting Step
Loss of DIBG due to Volatilization 1. Verify Storage and Use Conditions: Ensure the product is not exposed to excessively high temperatures. 2. Analyze for Plasticizer Content: Use solvent extraction followed by techniques like GC-MS to quantify the remaining DIBG content and compare it to the initial concentration. 3. Reformulate: Consider the strategies mentioned in FAQ Q3 to reduce volatility.
Incompatibility leading to Leaching 1. Assess Polymer-Plasticizer Compatibility: Perform miscibility studies or consult literature on the compatibility of DIBG with your specific polymer. 2. Consider a Different Plasticizer: If incompatibility is the issue, a more compatible plasticizer may be required.

Issue 2: Hazy or Foggy Appearance of the Polymer Film

Possible Cause Troubleshooting Step
Plasticizer Exudation (Blooming) 1. Check for Over-saturation: The concentration of DIBG might be too high for the polymer matrix. Try reducing the plasticizer loading. 2. Improve Mixing: Ensure uniform dispersion of DIBG during processing. Inadequate mixing can lead to localized areas of high plasticizer concentration.[10] 3. Optimize Cooling Rate: A very slow cooling rate can sometimes promote plasticizer migration to the surface.[5]
Condensation of Volatilized Plasticizer (Fogging) 1. Reduce Processing Temperature: Lowering the melt processing temperature can reduce the amount of DIBG that volatilizes and then condenses on the film surface.[5] 2. Improve Ventilation: Ensure adequate ventilation during processing to remove any volatilized plasticizer.

Issue 3: Sticky or Oily Surface of the Final Product

Possible Cause Troubleshooting Step
Plasticizer Migration to the Surface 1. Review Formulation for Compatibility: As with haziness, this is often a sign of poor compatibility or over-saturation.[10] 2. Incorporate Additives: In some systems, the addition of fillers or other additives can help to retain the plasticizer within the polymer matrix.
Contamination during Processing 1. Clean Equipment: Ensure all processing equipment (e.g., extruder, rollers) is thoroughly cleaned to remove any residual oils or other contaminants.

Data Presentation

Table 1: Estimated Physical Properties of this compound

PropertyEstimated ValueSource
Molecular Weight244.33 g/mol [1][2]
Boiling Point258.22 °C[11]
Vapor Pressure @ 25°C0.0175 mm Hg[11]

Note: These values are estimates and may vary depending on the specific experimental conditions.

Table 2: Comparative Volatility of Plasticizers (Illustrative Data)

PlasticizerTypeMolecular Weight ( g/mol )TGA Onset of Decomposition (°C)Weight Loss at 200°C (%)
This compound (DIBG)Glutarate244.33Data not availableData not available
Dioctyl Adipate (DOA)Adipate370.57~200-220< 5
Dioctyl Phthalate (DOP/DEHP)Phthalate390.56~220-240< 3
Dioctyl Terephthalate (DOTP)Terephthalate390.56~230-250< 2

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Volatility Assessment

  • Objective: To determine the thermal stability and volatilization characteristics of DIBG from a polymer blend.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) of the DIBG-plasticized polymer is placed in the TGA sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of weight loss, which corresponds to the volatilization of DIBG and/or polymer degradation.[13]

2. Activated Carbon Method for Volatile Loss (ASTM D1203)

  • Objective: To determine the volatile loss from a plastic material in contact with activated carbon.[6][13][14][15]

  • Apparatus: Oven, desiccator, analytical balance, containers, activated carbon.

  • Procedure (Method A - Direct Contact):

    • Cut a sample of the plasticized polymer of known dimensions and weigh it accurately.[16]

    • Place the sample in a container and cover it with a specified amount of activated carbon.[16]

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[16]

    • After the test period, remove the sample, carefully clean off any adhering carbon, and reweigh it.

    • The percentage of weight loss is calculated as the volatile loss.[6][13][14][15]

3. Fogging Test (Based on SAE J1756 / ISO 6452)

  • Objective: To assess the tendency of a material to release volatile components that can condense on a cool surface.[17]

  • Apparatus: Fogging apparatus (beakers, cooling plate, heating bath).

  • Procedure (Gravimetric Method):

    • A circular sample of the plasticized polymer is placed at the bottom of a beaker.

    • A pre-weighed piece of aluminum foil is placed on a cooled plate that seals the top of the beaker.

    • The beaker is heated in a controlled temperature bath for a specified time (e.g., 100°C for 16 hours).[4]

    • Volatilized components from the sample condense on the cool aluminum foil.

    • The foil is then reweighed, and the increase in mass represents the amount of fogging condensate.[4]

4. Solvent Extraction for Plasticizer Content

  • Objective: To determine the amount of DIBG present in a polymer blend.

  • Apparatus: Soxhlet extraction apparatus or an accelerated solvent extractor, round-bottom flask, condenser, heating mantle, analytical balance.

  • Procedure (Soxhlet Extraction):

    • An accurately weighed sample of the polymer is placed in a thimble.

    • The thimble is placed in the Soxhlet extractor.

    • A suitable solvent (one that dissolves DIBG but not the polymer, e.g., diethyl ether for some systems) is placed in the round-bottom flask.[16]

    • The solvent is heated to reflux, and the extraction is carried out for several hours.

    • After extraction, the solvent containing the extracted DIBG is collected.

    • The solvent is evaporated, and the mass of the remaining DIBG is determined. The plasticizer content is then calculated as a percentage of the original sample weight.

Mandatory Visualizations

Troubleshooting_Workflow start Issue Observed: Increased Volatility of DIBG check_processing Review Processing Parameters start->check_processing check_formulation Examine Formulation Compatibility start->check_formulation check_storage Assess End-Use/ Storage Conditions start->check_storage high_temp High Processing Temperature? check_processing->high_temp Temperature poor_mixing Inadequate Mixing? check_processing->poor_mixing Dispersion incompatibility Poor Polymer-DIBG Compatibility? check_formulation->incompatibility Miscibility high_loading DIBG Concentration Too High? check_formulation->high_loading Concentration elevated_temp_storage Exposure to Elevated Temperatures? check_storage->elevated_temp_storage high_temp->poor_mixing No solution1 Reduce Processing Temperature high_temp->solution1 Yes solution2 Optimize Mixing Time/Speed poor_mixing->solution2 Yes incompatibility->high_loading No solution3 Select More Compatible Polymer or Co-plasticizer incompatibility->solution3 Yes solution4 Reduce DIBG Concentration high_loading->solution4 Yes solution5 Advise on Appropriate Storage/Use Conditions elevated_temp_storage->solution5 Yes end Issue Resolved solution1->end solution2->end solution3->end solution4->end solution5->end

Caption: Troubleshooting workflow for DIBG volatility issues.

Strategy_Selection start Goal: Reduce DIBG Volatility is_processing Is the primary issue during processing? start->is_processing is_end_use Is the primary issue in the final product? is_processing->is_end_use No proc_temp Optimize Processing Temperature & Time is_processing->proc_temp Yes can_reformulate Can the formulation be modified? is_end_use->can_reformulate Yes proc_temp->is_end_use use_polymeric Incorporate Higher MW/ Polymeric Co-plasticizer can_reformulate->use_polymeric Yes, plasticizer change_polymer Select Polymer with Higher DIBG Affinity can_reformulate->change_polymer Yes, polymer surface_mod Is surface modification an option? can_reformulate->surface_mod No end Volatility Reduced use_polymeric->end change_polymer->end apply_coating Apply Surface Coating or Treatment surface_mod->apply_coating Yes surface_mod->end No apply_coating->end

Caption: Decision tree for selecting a volatility reduction strategy.

References

Technical Support Center: Optimizing Diisobutyl Glutarate in PVC Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Diisobutyl glutarate (DIBG) in Polyvinyl Chloride (PVC) blends. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of DIBG concentration in PVC blends.

Issue Potential Cause Suggested Solution
Poor Dispersion of DIBG Inadequate mixing time or intensity.Increase mixing duration or speed. Ensure the mixing equipment is appropriate for the batch size. High-speed mixers are often recommended for preparing PVC plastisols.
Incorrect mixing temperature.The viscosity of the components and the absorption of the plasticizer by the polymer are temperature-dependent. For PVC plastisols, a controlled heating process is crucial for proper fusion.
Incompatibility at high concentrations.While DIBG is generally compatible with PVC, high concentrations may lead to phase separation. Evaluate the solubility parameters of your specific PVC resin and DIBG to ensure they are well-matched.
Plasticizer Migration (Bleeding/Blooming) Excessive DIBG concentration.Reduce the DIBG concentration to a level that provides the desired flexibility while remaining within the compatibility limit of the PVC.
Environmental factors.Elevated temperatures can increase the rate of plasticizer migration. Store and test samples in a controlled environment.
Mismatch in polarity.A significant difference in polarity between the DIBG and the PVC can result in poor retention of the plasticizer. Ensure the grade of PVC is appropriate for use with glutarate-based plasticizers.
Unexpected Mechanical Properties Incomplete fusion of PVC particles.Ensure the processing temperature and time are sufficient for the complete gelatinization of the PVC plastisol.
Degradation of PVC.Excessive processing temperatures or shear can lead to degradation of the PVC matrix, affecting its mechanical properties. Optimize processing conditions to avoid degradation.
Presence of moisture.Moisture in the PVC resin or other components can lead to defects in the final product. Ensure all materials are properly dried before processing.
Discoloration of the PVC Blend Thermal degradation of PVC.The processing temperature may be too high, causing the PVC to degrade and release hydrochloric acid. Incorporate appropriate heat stabilizers into the formulation.
Impurities in raw materials.Contaminants in the PVC resin or DIBG can lead to discoloration during processing. Use high-purity materials and ensure equipment is clean.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBG) and its primary function in PVC blends?

A1: this compound is a dicarboxylic acid ester that functions as a plasticizer for PVC. Its primary role is to increase the flexibility, durability, and workability of the PVC material. It achieves this by embedding itself between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility.

Q2: What are the typical concentration ranges for DIBG in PVC formulations?

A2: The concentration of DIBG can vary widely depending on the desired flexibility of the final product. For semi-rigid applications, concentrations might be in the range of 10-40 parts per hundred resin (phr), while flexible applications may require 40-100 phr or more.

Q3: How does the concentration of DIBG affect the mechanical properties of PVC?

A3: Generally, as the concentration of DIBG increases, the tensile strength and hardness of the PVC will decrease, while the elongation at break will increase. This is due to the plasticizing effect, which reduces the rigidity of the polymer matrix.

Q4: Is DIBG a primary or secondary plasticizer?

A4: DIBG is typically used as a primary plasticizer due to its good compatibility with PVC. However, it can also be used in blends with other plasticizers to achieve specific performance characteristics.

Q5: What are the advantages of using DIBG compared to traditional phthalate (B1215562) plasticizers?

A5: Glutarate-based plasticizers like DIBG are often considered to have a more favorable toxicological profile compared to some traditional phthalate plasticizers, such as DEHP. They can also offer good low-temperature flexibility.

Q6: Are there any health and safety concerns associated with DIBG?

A6: It is essential to handle all chemicals with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for this compound before use. Handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).

Data Presentation

The following tables summarize the expected effects of increasing this compound (DIBG) concentration on the key mechanical properties of PVC blends. Note: The following data is illustrative and based on the typical performance of dicarboxylic acid ester plasticizers in PVC, as specific quantitative data for DIBG is limited in publicly available literature.

Table 1: Effect of DIBG Concentration on Tensile Strength and Elongation at Break

DIBG Concentration (phr)Expected Tensile Strength (MPa)Expected Elongation at Break (%)
0 (Unplasticized PVC)40 - 50< 10
2025 - 35150 - 250
4015 - 25250 - 350
6010 - 20350 - 450
80< 10> 450

Table 2: Effect of DIBG Concentration on Hardness and Glass Transition Temperature (Tg)

DIBG Concentration (phr)Expected Hardness (Shore A)Expected Glass Transition Temperature (°C)
0 (Unplasticized PVC)> 95 (Shore D)80 - 85
2090 - 9540 - 50
4080 - 9020 - 30
6070 - 800 - 10
8060 - 70< 0

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Sheets

1. Materials and Equipment:

  • PVC resin (suspension grade)
  • This compound (DIBG)
  • Thermal stabilizer (e.g., a mixed metal stabilizer)
  • High-speed mixer
  • Two-roll mill with heating capabilities
  • Hydraulic press with heated platens
  • Molds for sheet preparation

2. Procedure:

  • Dry Blending:
  • Accurately weigh the PVC resin and thermal stabilizer and add them to the bowl of a high-speed mixer.
  • Start the mixer and allow the temperature to rise due to frictional heat.
  • Slowly add the pre-weighed DIBG to the vortex of the mixing powder.
  • Continue mixing until a free-flowing dry blend is obtained and the desired temperature is reached (typically 80-100°C).
  • Milling:
  • Preheat the two-roll mill to the appropriate temperature (e.g., 150-170°C).
  • Add the dry blend to the nip of the rolls and allow it to melt and form a continuous sheet.
  • Continuously cut and fold the sheet on the mill for a set amount of time (e.g., 5-10 minutes) to ensure homogeneity.
  • Molding:
  • Cut the milled sheet into pieces that fit the mold dimensions.
  • Place the PVC pieces into the preheated mold in a hydraulic press.
  • Apply a low pressure initially to allow the material to flow and fill the mold.
  • Increase the pressure to the desired level and maintain it for a set time to ensure complete fusion.
  • Cool the mold under pressure before removing the plasticized PVC sheet.

Protocol 2: Mechanical Property Testing

  • Conditioning:

    • Condition the prepared PVC sheets at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned sheets using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed.

    • Record the tensile strength at break and the elongation at break.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer for flexible PVC or a Shore D durometer for rigid PVC.

    • Place the conditioned PVC sheet on a flat, hard surface.

    • Press the durometer firmly against the specimen and record the hardness reading.

    • Take multiple readings at different locations and calculate the average.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation of PVC Blends cluster_testing Characterization start Start dry_blending Dry Blending (PVC, DIBG, Stabilizer) start->dry_blending milling Two-Roll Milling dry_blending->milling molding Compression Molding milling->molding conditioning Conditioning (24h, 23°C, 50% RH) molding->conditioning tensile_testing Tensile Testing (ASTM D638) conditioning->tensile_testing hardness_testing Hardness Testing (ASTM D2240) conditioning->hardness_testing data_analysis Data Analysis tensile_testing->data_analysis hardness_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for preparing and testing DIBG-plasticized PVC.

Troubleshooting_Logic start Poor Mechanical Properties check_dispersion Is DIBG well dispersed? start->check_dispersion check_processing Were processing conditions optimal? check_dispersion->check_processing Yes improve_mixing Improve mixing (time, temp, intensity) check_dispersion->improve_mixing No check_concentration Is DIBG concentration appropriate? check_processing->check_concentration Yes optimize_processing Optimize processing (temp, time, pressure) check_processing->optimize_processing No adjust_concentration Adjust DIBG concentration check_concentration->adjust_concentration No solution Properties Improved check_concentration->solution Yes improve_mixing->solution optimize_processing->solution adjust_concentration->solution

Caption: Troubleshooting logic for poor mechanical properties in PVC blends.

Technical Support Center: Enhancing the Long-Term Performance of Diisobutyl Glutarate (DIBG) Plasticized Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Diisobutyl Glutarate (DIBG) as a plasticizer. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to the long-term performance and stability of DIBG-plasticized materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIBG) and why is it used as a plasticizer?

A1: this compound (DIBG) is a non-phthalate plasticizer, specifically a glutaric acid ester, used to increase the flexibility and durability of polymeric materials.[1][2][3] It is often considered a safer alternative to traditional phthalate (B1215562) plasticizers due to a more favorable toxicological profile.[1] Its function is to embed between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[4]

Q2: What are the primary advantages of using DIBG over other plasticizers?

A2: DIBG offers several potential advantages, including good compatibility with polymers like PVC, lower toxicity profiles compared to some phthalates, and potentially reduced migration due to its molecular structure.[1][4]

Q3: What are the common long-term performance issues encountered with DIBG-plasticized materials?

A3: Like many plasticizers, DIBG can be subject to long-term performance issues such as migration, leaching, and thermal degradation.[5][6] These can lead to embrittlement, surface tackiness, and loss of mechanical properties over time.[7] Environmental factors like heat and humidity can accelerate these processes.[6]

Q4: How does the concentration of DIBG affect the properties of the final material?

A4: The concentration of DIBG directly impacts the mechanical properties of the polymer. Generally, increasing the DIBG concentration will decrease tensile strength and hardness while increasing elongation at break, resulting in a more flexible material.[8][9] However, exceeding the compatibility limit can lead to increased migration.[5]

Q5: Is DIBG susceptible to biodegradation?

A5: While specific studies on DIBG are limited, related phthalate esters like di-isobutyl phthalate (DIBP) can be degraded by microorganisms.[10][11] The degradation of DIBG would likely proceed via hydrolysis of the ester bonds to form glutaric acid and isobutanol.[10][11]

Troubleshooting Guide

This guide addresses common issues observed during the formulation and aging of DIBG-plasticized materials.

Issue Potential Causes Recommended Solutions
Surface Tackiness or Oily Residue - Plasticizer migration or "bleeding".[7] - High concentration of DIBG exceeding polymer compatibility.[5] - Exposure to elevated temperatures.[6][12]- Reduce the concentration of DIBG in the formulation. - Incorporate a co-plasticizer with higher molecular weight to reduce migration.[5] - Apply a protective surface coating to act as a barrier.[5] - Store and use the material within recommended temperature limits.
Increased Brittleness and Cracking - Loss of plasticizer due to leaching or volatilization.[5] - Thermal degradation of the polymer or plasticizer. - UV degradation from light exposure.- Optimize the formulation for better plasticizer retention. - Incorporate thermal stabilizers and UV absorbers into the formulation.[13] - Perform accelerated aging tests to predict long-term stability and adjust the formulation accordingly.[14][15]
Discoloration (e.g., Yellowing) - Thermal degradation of the PVC matrix, often initiated by dehydrochlorination.[16] - Degradation of the plasticizer itself at elevated temperatures. - Interaction with other additives in the formulation.- Add or increase the concentration of thermal stabilizers (e.g., Ca/Zn stearates).[13] - Ensure processing temperatures are within the recommended range for the PVC and DIBG. - Evaluate the compatibility of all additives in the formulation.
Inconsistent Material Properties - Poor dispersion of DIBG within the polymer matrix. - Inadequate mixing time or temperature during processing. - Presence of moisture during processing.[17]- Optimize mixing parameters (speed, time, temperature) to ensure homogeneous dispersion. - Ensure all components are thoroughly dried before processing.[17] - Use processing aids to improve the fusion of the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound (DIBG)
PropertyValueReference
CAS Number 71195-64-7[1][2][3][18][19]
Molecular Formula C13H24O4[1][2][19]
Molecular Weight 244.33 g/mol [1]
Appearance Colorless Liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Table 2: Representative Mechanical Properties of Plasticized PVC with Varying DIBG Concentration
DIBG Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
202525090
402035080
601545070

Note: This table presents illustrative data based on general trends observed for plasticizers in PVC.[8][9] Actual values will vary depending on the specific PVC resin, other additives, and processing conditions.

Experimental Protocols

Protocol for Evaluating Plasticizer Migration (Weight Loss Method)

Objective: To quantify the amount of DIBG that leaches from a plasticized material over time under specific environmental conditions.

Materials:

  • DIBG-plasticized polymer sheets of known dimensions and weight.

  • Activated carbon or absorbent pads.

  • Forced-air oven.

  • Analytical balance (±0.1 mg).

  • Desiccator.

Procedure:

  • Cut several identical specimens from the plasticized PVC sheet (e.g., 50 mm diameter discs).

  • Condition the specimens in a desiccator for 24 hours and then accurately weigh each specimen (W_initial).

  • Place each specimen between two layers of activated carbon or absorbent pads.

  • Place the assemblies in a forced-air oven at a controlled temperature (e.g., 70°C).

  • At predetermined time intervals (e.g., 24, 48, 96, 168 hours), remove a set of specimens from the oven.

  • Allow the specimens to cool to room temperature in a desiccator.

  • Carefully clean any surface residues from the specimens and reweigh them (W_final).

  • Calculate the percentage weight loss due to plasticizer migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of DIBG-plasticized materials.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

Procedure:

  • Accurately weigh a small sample (5-10 mg) of the DIBG-plasticized material into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of degradation and the temperatures at different percentages of weight loss.

Protocol for Mechanical Property Testing (Tensile Test)

Objective: To evaluate the effect of DIBG on the tensile strength and elongation of a polymer.

Apparatus:

  • Universal Testing Machine (UTM) with an appropriate load cell.

  • Extensometer.

  • Die cutter for preparing standardized "dog-bone" shaped specimens.

Procedure:

  • Prepare standardized test specimens from the DIBG-plasticized sheets using a die cutter.

  • Measure the cross-sectional area of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen to accurately measure elongation.

  • Set the UTM to a constant rate of crosshead movement (e.g., 500 mm/min).

  • Start the test and record the force and elongation data until the specimen breaks.

  • From the stress-strain curve, determine the tensile strength (maximum stress) and elongation at break.

  • Test at least five specimens and report the average values.

Visualizations

Troubleshooting_Logic Start Problem Observed: Poor Long-Term Performance Surface_Issues Surface Issues? (Tackiness, Brittleness, Discoloration) Start->Surface_Issues Yes Mechanical_Failure Mechanical Failure? (Cracking, Low Elongation) Start->Mechanical_Failure No Migration Plasticizer Migration/ Leaching Surface_Issues->Migration Degradation Thermal/UV Degradation Surface_Issues->Degradation Mechanical_Failure->Degradation Formulation Sub-optimal Formulation Mechanical_Failure->Formulation Sol_Migration Solution: - Reduce DIBG concentration - Use co-plasticizer - Apply surface coating Migration->Sol_Migration Sol_Degradation Solution: - Add stabilizers (thermal/UV) - Optimize temperature exposure Degradation->Sol_Degradation Sol_Formulation Solution: - Re-evaluate DIBG concentration - Check additive compatibility Formulation->Sol_Formulation Processing Improper Processing Sol_Processing Solution: - Optimize mixing parameters - Ensure components are dry Processing->Sol_Processing

Caption: Troubleshooting logic for DIBG-plasticized materials.

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Formulation Formulate PVC with DIBG and other additives Mixing High-Shear Mixing Formulation->Mixing Processing Molding/Extrusion (e.g., compression molding) Mixing->Processing Initial_Tests Initial Characterization: - Mechanical (Tensile) - Thermal (TGA, DSC) Processing->Initial_Tests Aging Accelerated Aging (Heat, UV, Humidity) Initial_Tests->Aging Post_Aging_Tests Post-Aging Characterization: - Mechanical (Tensile) - Migration Analysis - Colorimetry Aging->Post_Aging_Tests Data_Analysis Compare pre- and post-aging data Post_Aging_Tests->Data_Analysis Conclusion Determine long-term performance and optimize Data_Analysis->Conclusion Degradation_Pathway DIBG This compound C13H24O4 Hydrolysis Hydrolysis (via Esterase/Heat/Moisture) DIBG->Hydrolysis Glutaric_Acid Glutaric Acid C5H8O4 Hydrolysis->Glutaric_Acid Isobutanol Isobutanol (x2) C4H10O Hydrolysis->Isobutanol TCA_Cycle Further Metabolism (e.g., to Succinate) Glutaric_Acid->TCA_Cycle

References

Technical Support Center: Minimizing Environmental Impact in Diisobutyl Glutarate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental impact during the synthesis of Diisobutyl glutarate (DIBG). It offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific issues encountered during experimentation with greener synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns associated with conventional this compound production?

A1: Conventional synthesis of this compound typically involves the esterification of glutaric acid with isobutanol using a homogeneous acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The primary environmental impacts stem from:

  • Use of Hazardous Catalysts: Strong mineral acids are corrosive, hazardous, and difficult to handle.[1][2][3]

  • Waste Generation: Neutralization of the acid catalyst results in the formation of salt waste, which contributes to a high E-factor (mass of waste per mass of product).[4]

  • Energy Consumption: The process often requires high temperatures to drive the reaction to completion and for the distillation-based removal of water, leading to significant energy consumption.[1][2]

  • Difficult Product Purification: Removal of the catalyst and byproducts can necessitate multiple energy-intensive extraction and distillation steps.[1][2]

Q2: What are the primary "green" alternatives to conventional this compound synthesis?

A2: Greener alternatives focus on replacing hazardous catalysts and reducing energy consumption and waste. The main approaches are:

  • Heterogeneous Catalysis: Utilizing solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, or metal oxides. These catalysts are easily separated from the reaction mixture by filtration, are often reusable, and are generally less corrosive.

  • Enzymatic Catalysis: Employing lipases, which are enzymes that can catalyze the esterification reaction under mild conditions (lower temperature and neutral pH).[1][2] This method is highly selective, produces fewer byproducts, and significantly reduces energy consumption.[2][5][6]

Q3: What is the "E-Factor" and how does it apply to this compound production?

A3: The E-Factor (Environmental Factor) is a green chemistry metric that measures the mass of waste produced per unit of product. A lower E-Factor indicates a more environmentally friendly process.[4] In DIBG production, switching from homogeneous acid catalysis to enzymatic catalysis can dramatically reduce the E-Factor by eliminating the need for catalyst neutralization and reducing the formation of byproducts.[4]

Q4: Can I use bio-based feedstocks for this compound synthesis?

A4: Yes, and this is a key strategy for reducing the carbon footprint of DIBG. Both glutaric acid and isobutanol can be produced from renewable resources through microbial fermentation.[7][8] Utilizing these bio-based starting materials further enhances the sustainability of the overall process.

Troubleshooting Guides

Enzymatic Synthesis of this compound

Problem 1: Low reaction conversion or slow reaction rate.

  • Possible Cause 1: Enzyme Inhibition by Substrates or Products. Short-chain alcohols like isobutanol and the water produced during the reaction can inhibit or deactivate the lipase (B570770).[2][6]

    • Solution:

      • Stepwise addition of isobutanol: Instead of adding all the isobutanol at the beginning, add it in portions throughout the reaction to maintain a low concentration.

      • In situ water removal: Use molecular sieves or a vacuum to remove water as it is formed, shifting the equilibrium towards the product side.[5]

  • Possible Cause 2: Suboptimal Reaction Temperature. While enzymatic reactions occur at milder temperatures than chemical catalysis, there is still an optimal temperature for lipase activity.

    • Solution: Consult the technical datasheet for the specific lipase being used to determine its optimal temperature range. Typically, this is between 40-70°C.[2]

  • Possible Cause 3: Improper pH of the reaction medium. The activity of lipases is pH-dependent.

    • Solution: Ensure the reaction medium is at the optimal pH for the chosen lipase. For esterification in organic solvents, this is less of a concern, but if an aqueous phase is present, buffering may be necessary.

Problem 2: Difficulty in separating the product from the reaction mixture.

  • Possible Cause 1: Emulsion formation. If the reaction is performed in a biphasic system, emulsions can form, making separation difficult.

    • Solution:

      • Consider performing the reaction in a solvent-free system if the viscosity is manageable.

      • If a solvent is necessary, choose one that allows for easy separation from the product.

      • Centrifugation can help to break emulsions.

  • Possible Cause 2: The enzyme preparation is a fine powder. Finely powdered immobilized enzymes can be difficult to filter.

    • Solution: Use a lipase immobilized on larger beads or a magnetic support for easier separation.

Problem 3: Loss of enzyme activity upon reuse.

  • Possible Cause 1: Denaturation of the enzyme. High temperatures or extreme pH can denature the enzyme.

    • Solution: Ensure that the reaction conditions are within the recommended range for the lipase.

  • Possible Cause 2: Leaching of the enzyme from the support.

    • Solution: Use a covalently immobilized lipase for better stability and reusability.

  • Possible Cause 3: Fouling of the enzyme support. Byproducts or unreacted substrates can block the pores of the immobilized support.

    • Solution: Wash the immobilized enzyme with a suitable solvent (e.g., isopropanol (B130326) or acetone) between cycles to remove any adsorbed species.

Heterogeneous Catalysis for this compound Synthesis

Problem 1: Low catalyst activity or deactivation.

  • Possible Cause 1: Catalyst poisoning. Water produced during the reaction can block the active sites of some solid acid catalysts.

    • Solution: Use a method for in situ water removal, such as a Dean-Stark trap or pervaporation membrane.

  • Possible Cause 2: Thermal degradation of the catalyst. Some ion-exchange resins have limited thermal stability.

    • Solution: Choose a catalyst with a thermal stability appropriate for the desired reaction temperature. For example, Amberlyst-15 is suitable for temperatures up to 120°C.[4]

  • Possible Cause 3: Leaching of active sites.

    • Solution: Ensure the catalyst is properly pre-treated and handled according to the manufacturer's instructions to minimize leaching.

Problem 2: Mass transfer limitations.

  • Possible Cause 1: Diffusion limitations within the catalyst pores. The reactants may have difficulty accessing the active sites within the porous structure of the catalyst.

    • Solution:

      • Use a catalyst with a larger pore size.

      • Increase the agitation speed to improve external mass transfer.

      • Consider using a smaller catalyst particle size, but be mindful of potential pressure drop issues in packed-bed reactors.

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Production
ParameterHomogeneous Acid CatalysisHeterogeneous CatalysisEnzymatic Catalysis
Catalyst Sulfuric acid, p-TsOHIon-exchange resins, ZeolitesImmobilized Lipase
Reaction Temperature High (100-150°C)Moderate to High (80-140°C)Mild (40-70°C)[2]
Catalyst Separation Difficult (neutralization required)Easy (filtration)Easy (filtration)
Catalyst Reusability NoYesYes (multiple cycles)[2]
Byproducts Salt waste from neutralizationMinimalMinimal[2]
Energy Consumption High[5]ModerateLow[5][6]
E-Factor HighLowVery Low
Corrosivity HighLowNone
Table 2: Estimated Environmental Impact Comparison (per kg of this compound)
Impact CategoryHomogeneous Acid Catalysis (Estimated)Enzymatic Catalysis (Estimated)
Energy Consumption (MJ) 15 - 255 - 10
Waste Generation (kg) 1 - 5< 0.1
Greenhouse Gas Emissions (kg CO2 eq.) 3 - 61 - 2

Note: The values in Table 2 are estimates based on data from similar esterification processes and are intended for comparative purposes. Actual values may vary depending on the specific reaction conditions and process design.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound using Homogeneous Acid Catalysis

Materials:

  • Glutaric acid

  • Isobutanol (3-fold molar excess)

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add glutaric acid, isobutanol, and toluene.

  • Slowly add the catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the glutaric acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Green Synthesis of this compound using Enzymatic Catalysis

Materials:

  • Glutaric acid

  • Isobutanol (stoichiometric or slight excess)

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å, activated)

  • Anhydrous solvent (optional, e.g., 2-methyltetrahydrofuran)

  • Reaction vessel with temperature control and agitation.

Procedure:

  • To a reaction vessel, add glutaric acid, isobutanol, and the optional solvent.

  • Add activated molecular sieves to the mixture.

  • Add the immobilized lipase to the reaction mixture.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 60°C) with gentle agitation.

  • Monitor the reaction progress by GC.

  • Upon completion, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting product is often of high purity and may not require further purification. If necessary, it can be purified by vacuum distillation.

Mandatory Visualizations

Conventional_vs_Enzymatic_Workflow cluster_conventional Conventional Synthesis cluster_enzymatic Enzymatic Synthesis c_react Reaction (Glutaric Acid, Isobutanol, H₂SO₄) c_neutralize Neutralization (NaHCO₃) c_react->c_neutralize High Temp c_extract Extraction c_neutralize->c_extract c_waste Salt Waste c_neutralize->c_waste c_distill Distillation c_extract->c_distill DIBG DIBG c_distill->DIBG e_react Reaction (Glutaric Acid, Isobutanol, Lipase) e_filter Filtration e_react->e_filter Mild Temp e_evap Solvent Evaporation (if applicable) e_filter->e_evap e_recycle Catalyst Recycle e_filter->e_recycle e_evap->DIBG

Caption: Comparative workflow of conventional vs. enzymatic synthesis of this compound.

Green_Chemistry_Principles cluster_inputs Inputs cluster_outputs Outputs main Minimizing Environmental Impact in DIBG Production catalyst Catalyst Choice main->catalyst feedstocks Feedstock Sourcing main->feedstocks energy Energy Input main->energy waste Waste Reduction catalyst->waste Enzymatic/Heterogeneous vs. Homogeneous purity Product Purity catalyst->purity safety Process Safety catalyst->safety feedstocks->waste Bio-based vs. Petrochemical energy->waste Mild vs. High Temp

Caption: Key considerations for minimizing the environmental impact of DIBG production.

Troubleshooting_Enzymatic_Synthesis start Low Conversion in Enzymatic Synthesis cause1 Enzyme Inhibition? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Water Accumulation? start->cause3 solution1 Stepwise Substrate Addition cause1->solution1 solution2 Optimize Temperature (e.g., 60°C) cause2->solution2 solution3 Use Molecular Sieves or Vacuum cause3->solution3

Caption: Troubleshooting guide for low conversion in enzymatic DIBG synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Diisobutyl Glutarate: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound like Diisobutyl glutarate, a versatile solvent and chemical intermediate, ensuring high purity is paramount for its intended applications. This guide provides a comprehensive comparison of the classical titration method with modern analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Fourier Transform Infrared (FTIR) Spectroscopy—for the validation of this compound purity. This document outlines detailed experimental protocols, presents quantitative performance data in a comparative table, and includes workflow diagrams to aid in methodological understanding.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, specificity, and the nature of potential impurities. While titration offers a cost-effective and straightforward approach, chromatographic and spectroscopic methods provide higher sensitivity and the ability to identify and quantify specific impurities.

ParameterTitration (Saponification Method)Gas Chromatography (GC-FID)Fourier Transform Infrared (FTIR) Spectroscopy
Principle Saponification of the ester with a known excess of alkali, followed by back-titration of the unreacted alkali.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection using a flame ionization detector.Measurement of the absorption of infrared radiation by the sample, which is characteristic of its molecular structure and functional groups.
Purity Determination Calculation of the saponification value, which is inversely proportional to the molecular weight of the ester. Purity is determined by comparing the experimental saponification value to the theoretical value.Quantification of the this compound peak area relative to the total area of all peaks in the chromatogram.Comparison of the sample's infrared spectrum to a reference spectrum of pure this compound. Purity can be estimated by the absence of characteristic peaks of potential impurities. Quantitative analysis is possible with calibration.
Typical Purity Result 99.5% (by saponification value)> 99.8% (by area normalization)Conforms to reference standard (qualitative)
Advantages - Cost-effective- Simple instrumentation- Rapid for routine analysis- High sensitivity and specificity- Can identify and quantify individual impurities- Well-established and robust method- Non-destructive- Fast analysis time- Provides structural information
Disadvantages - Non-specific; any impurity that reacts with the alkali will interfere.- Less sensitive than chromatographic methods.- Requires larger sample sizes.- Requires more expensive instrumentation- Sample must be volatile or derivatized- Method development can be time-consuming- Primarily a qualitative technique for purity unless calibrated- Less sensitive for detecting trace impurities compared to GC- Matrix effects can interfere with quantification

Experimental Protocols

Validation of this compound Purity by Titration (Saponification Method)

This method determines the purity of this compound by measuring its saponification value, which is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester.

Materials:

  • This compound sample

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl) standard solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (95%)

  • Reflux condenser and flask

  • Burette, pipettes, and other standard laboratory glassware

Procedure:

  • Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL reflux flask.

  • Add 25.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and heat the mixture in a water bath for 1 hour to ensure complete saponification.[1]

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the excess (unreacted) KOH with a standardized 0.5 M HCl solution until the pink color of the indicator disappears.[1]

  • Record the volume of HCl used (let's call this 'S' for the sample titration).

  • Perform a blank titration by repeating steps 2-6 without the this compound sample. Record the volume of HCl used for the blank titration (let's call this 'B').

Calculation of Purity:

The saponification value (SV) is calculated using the following formula:

SV = ((B - S) * M_HCl * 56.1) / W

Where:

  • B = Volume of HCl used for the blank titration (mL)

  • S = Volume of HCl used for the sample titration (mL)

  • M_HCl = Molarity of the HCl solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the this compound sample (g)

The theoretical saponification value of pure this compound (Molecular Weight: 244.33 g/mol ) is calculated as:

Theoretical SV = (2 * 56.1 * 1000) / 244.33 = 459.2 mg KOH/g

The purity of the this compound sample can then be calculated as:

Purity (%) = (Experimental SV / Theoretical SV) * 100

Experimental Workflow for Titration

Titration_Workflow cluster_preparation Sample Preparation cluster_reaction Saponification cluster_titration Titration cluster_calculation Calculation weigh Weigh this compound add_koh Add ethanolic KOH weigh->add_koh reflux Reflux for 1 hour add_koh->reflux cool Cool to room temp reflux->cool add_indicator Add phenolphthalein cool->add_indicator titrate Titrate with HCl add_indicator->titrate record_volumes Record Titration Volumes titrate->record_volumes calculate_sv Calculate Saponification Value record_volumes->calculate_sv calculate_purity Calculate Purity calculate_sv->calculate_purity GC_FID_Workflow cluster_preparation Sample Preparation cluster_analysis GC-FID Analysis cluster_data_processing Data Processing dissolve Dissolve sample in solvent inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect Detection by FID separate->detect acquire_chromatogram Acquire Chromatogram detect->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity by Area % integrate_peaks->calculate_purity FTIR_Logic start Acquire FTIR Spectrum of Sample compare Compare Sample and Reference Spectra start->compare reference Acquire FTIR Spectrum of Reference Standard reference->compare match Spectra Match compare->match Yes no_match Spectra Do Not Match (Presence of Additional Peaks) compare->no_match No pure High Purity Indicated match->pure impure Impurity Detected no_match->impure

References

A Comparative Study: Diisobutyl Glutarate vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, particularly in the formulation of materials for sensitive applications such as medical devices and pharmaceutical packaging, the choice of plasticizer is of paramount importance. For decades, phthalate (B1215562) esters have been the industry standard, valued for their efficiency and cost-effectiveness. However, growing concerns over their potential health and environmental impacts have spurred the development of alternative, non-phthalate plasticizers. Among these, Diisobutyl glutarate (DIBG) has emerged as a promising candidate.

This guide provides an objective comparison of the performance, safety, and environmental impact of this compound against traditional phthalate plasticizers. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and formulation.

Data Presentation: Performance and Properties

The efficacy of a plasticizer is determined by a range of performance indicators, including its ability to impart flexibility, its permanence within the polymer matrix, and its thermal stability. The following tables summarize the comparative performance of this compound and a common phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), based on available data.

Table 1: Physical and Chemical Properties

PropertyThis compound (DIBG)Di(2-ethylhexyl) phthalate (DEHP)
Chemical Formula C13H24O4C24H38O4
Molecular Weight 244.33 g/mol [1]390.56 g/mol
Appearance Colorless to light-colored liquidColorless, odorless oily liquid
Boiling Point 267.02 °C (estimated)[2]~385 °C
Flash Point 116.30 °C (estimated)[2]~206 °C
Water Solubility 17.75 mg/L @ 25 °C (estimated)[2]<0.01% @ 25 °C

Table 2: Plasticizer Performance in PVC

Performance MetricThis compound (and Glutarate Esters)Di(2-ethylhexyl) phthalate (DEHP)
Plasticizing Efficiency GoodExcellent
Migration Resistance Generally higher than DEHPProne to migration, especially in contact with lipophilic substances[3]
Volatile Loss Generally lower than DEHPHigher volatility compared to many alternatives
Thermal Stability Good thermal-oxidative stabilityGood, but can be improved with co-stabilizers
Low-Temperature Flexibility GoodFair to Good

Table 3: Toxicological and Environmental Profile

AspectThis compound (and Glutarate Esters)Di(2-ethylhexyl) phthalate (DEHP)
General Toxicity Generally considered to have a favorable toxicological profile. Glutaric acid is a known metabolite in the human body.Concerns regarding reproductive and developmental toxicity.[4]
Endocrine Disruption Not generally considered an endocrine disruptor.Known endocrine disruptor, exhibiting anti-androgenic effects.[5][6][7]
Regulatory Status Generally not subject to the same level of restrictions as certain phthalates.Use is restricted in many applications, particularly in toys and childcare articles.
Biodegradability Readily biodegradable.Biodegradation rate decreases with increasing ester chain length.[8]

Experimental Protocols

To ensure reproducible and comparable results when evaluating plasticizer performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Plasticizer Efficiency: Hardness Measurement (ASTM D2240)

This method determines the indentation hardness of a material using a durometer. A lower durometer reading indicates a more effective plasticizer.

  • Apparatus: Durometer (Type A for soft materials).

  • Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm. The specimen should be conditioned at 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position and press the foot of the instrument onto the specimen, ensuring firm contact.

    • Read the hardness value on the dial within 1 second of firm contact.

    • Take at least five measurements at different positions on the specimen and calculate the average.

Migration Resistance: Activated Carbon Method (ASTM D1203)

This test method determines the weight loss of a plastic material due to the migration of plasticizers and other volatile components into activated carbon.

  • Apparatus: Analytical balance, oven, containers with activated carbon.

  • Test Specimen: A 50 mm diameter disc of the plasticized PVC.

  • Procedure:

    • Weigh the conditioned test specimen to the nearest 0.001 g.

    • Place the specimen in a container with a specified amount of activated carbon, ensuring it is completely surrounded.

    • Heat the container in an oven at a specified temperature (e.g., 70 °C) for a specified time (e.g., 24 hours).

    • After cooling, carefully remove the specimen and reweigh it.

    • The migration loss is calculated as the percentage of weight loss.

Volatile Loss (ASTM D2288 - Withdrawn, but principle is relevant)

This test method determines the weight loss of a plasticizer on heating.

  • Apparatus: Analytical balance, oven, aluminum dishes.

  • Procedure:

    • Weigh a specified amount of the plasticizer into an aluminum dish.

    • Heat the dish in an oven at a specified temperature (e.g., 105 °C) for a specified time (e.g., 24 hours).

    • After cooling in a desiccator, reweigh the dish.

    • The volatile loss is calculated as the percentage of weight loss.

Mandatory Visualization

Phthalate Interference with Androgen Signaling Pathway

Phthalates, including DEHP, are known to interfere with the endocrine system, primarily by exhibiting anti-androgenic activity. This can disrupt normal reproductive development and function.[5][6][7] The diagram below illustrates a simplified signaling pathway for this disruption.

Phthalate_Androgen_Signaling cluster_Cell Target Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Inhibits Dissociation AR_Complex Active AR Complex AR->AR_Complex Conformational Change Phthalates Phthalates (e.g., DEHP) Phthalates->AR Antagonistic Binding HSP->AR Stabilizes ARE Androgen Response Element (ARE) AR_Complex->ARE Binds to DNA AR_Complex->ARE Prevents Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Normal Biological Response Gene_Transcription->Biological_Response Leads to

Caption: Phthalate interference with androgen signaling pathway.

Experimental Workflow for Comparative Plasticizer Evaluation

The following diagram illustrates a typical workflow for comparing the performance of two plasticizers.

Plasticizer_Comparison_Workflow cluster_Testing Performance Testing Start Start: Define Project Scope (e.g., PVC for medical tubing) Formulation Formulation Preparation (PVC resin, stabilizers, lubricants, and plasticizers A & B) Start->Formulation Processing Melt Compounding and Specimen Preparation (e.g., extrusion, molding) Formulation->Processing Mechanical Mechanical Properties (Hardness, Tensile Strength, Elongation) Processing->Mechanical Thermal Thermal Properties (TGA for stability) Processing->Thermal Migration Migration & Volatility (Leaching, Volatile Loss) Processing->Migration Analysis Data Analysis and Comparison Mechanical->Analysis Thermal->Analysis Migration->Analysis Report Final Report and Recommendation Analysis->Report End End Report->End

Caption: Workflow for evaluating and comparing plasticizer performance.

Conclusion

The choice between this compound and phthalate plasticizers involves a trade-off between performance, cost, and toxicological safety. While traditional phthalates like DEHP offer excellent plasticizing efficiency, the significant health and environmental concerns associated with them are driving the adoption of alternatives. This compound, as a representative of the glutarate ester class of plasticizers, offers a more favorable toxicological profile and potentially better migration resistance, making it a viable alternative for applications where safety and long-term stability are critical. Researchers and drug development professionals are encouraged to conduct their own comparative studies using the outlined experimental protocols to determine the most suitable plasticizer for their specific applications, taking into account both performance requirements and the evolving regulatory landscape.

References

A Comparative Performance Analysis: Diisobutyl Glutarate vs. Di-n-butyl Phthalate (DBP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate excipients is a critical consideration in pharmaceutical formulation and drug delivery systems. Plasticizers, in particular, play a pivotal role in modulating the physical properties of polymers used in coatings, films, and matrices. For decades, Di-n-butyl phthalate (B1215562) (DBP) has been a widely used plasticizer due to its efficiency and low cost. However, growing concerns over its potential endocrine-disrupting effects have prompted a search for safer alternatives. Diisobutyl glutarate, a non-phthalate plasticizer, has emerged as a potential substitute. This guide provides an objective comparison of the performance, safety, and environmental profile of this compound versus DBP, supported by available experimental data and detailed methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these plasticizers is essential for predicting their behavior in formulations.

PropertyThis compoundDi-n-butyl Phthalate (DBP)
Chemical Formula C13H24O4C16H22O4
Molecular Weight 244.33 g/mol [1]278.34 g/mol
Appearance Colorless liquidColorless to faint-yellow, oily liquid
Boiling Point Data not readily available340 °C
Melting Point Data not readily available-35 °C
Water Solubility LowSlightly soluble/insoluble in water
Log Kow (Octanol-Water Partition Coefficient) ~2.9 (estimated)~4.45 - 4.7

Performance as a Plasticizer in Polymer Systems

The primary function of these molecules in many applications is to enhance the flexibility and workability of polymers, most notably polyvinyl chloride (PVC).

Plasticizer Efficiency

Plasticizer efficiency is a measure of how effectively a plasticizer softens a polymer. It is often evaluated by the reduction in the glass transition temperature (Tg) and the resulting mechanical properties. While direct comparative studies for this compound and DBP are limited, the performance of glutarate esters and DBP can be inferred from available data.

Performance MetricThis compound (Inferred from Glutarate Esters)Di-n-butyl Phthalate (DBP)
Plasticizing Efficiency GoodHigh
Effect on Glass Transition Temperature (Tg) Effective in lowering TgSignificant reduction in Tg[2]
Tensile Strength of Plasticized PVC Expected to decrease with increasing concentrationDecreases with increasing concentration
Elongation at Break of Plasticized PVC Expected to increase with increasing concentrationIncreases with increasing concentration
Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. This is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal PropertyThis compound (General Expectation)Di-n-butyl Phthalate (DBP)
Effect on PVC Thermal Stability May offer comparable or slightly improved stabilityCan lower the onset of thermal degradation of PVC
Volatility Lower molecular weight may suggest higher volatility than longer-chain plasticizersHigher volatility compared to longer-chain phthalates like DEHP
Migration Resistance

The tendency of a plasticizer to leach or migrate from the polymer matrix is a critical factor, especially in drug delivery and medical device applications.

Migration CharacteristicThis compoundDi-n-butyl Phthalate (DBP)
Migration Tendency Expected to be lower than DBP due to its structure, but data is limited.Known to migrate from polymer matrices, especially into fatty simulants and at elevated temperatures[3][4]
Leaching in Aqueous Media Data not readily availableLeaching is temperature-dependent and influenced by the contacting medium[5]

Toxicological Profile: A Comparative Overview

The most significant driver for replacing DBP is its toxicological profile, particularly its classification as an endocrine disruptor.

Endocrine Disruption

DBP is a well-documented endocrine disruptor, primarily exhibiting anti-androgenic and thyroid-disrupting activities.

Di-n-butyl Phthalate (DBP):

  • Anti-Androgenic Effects: DBP and its primary metabolite, monobutyl phthalate (MBP), can interfere with androgen signaling pathways, leading to reproductive and developmental toxicity in animal studies. This includes reduced testosterone (B1683101) production and malformations of the male reproductive tract.

  • Thyroid Hormone Disruption: DBP has been shown to possess thyroid receptor antagonist activity in vitro[6].

This compound:

  • Toxicity Data: Publicly available toxicological data for this compound is limited. However, it is often marketed as a "safer" or "non-phthalate" alternative. The U.S. Environmental Protection Agency (EPA) has classified this compound as a "Safer Chemical," indicating it is expected to be of low concern based on experimental and modeled data[1].

  • Endocrine Disruption Potential: There is a lack of specific studies investigating the endocrine-disrupting potential of this compound through androgen or thyroid receptor binding assays.

General Toxicity
Toxicity EndpointThis compoundDi-n-butyl Phthalate (DBP)
Acute Toxicity Expected to be lowLow acute toxicity
Cytotoxicity Limited data availableCytotoxic effects have been observed in various cell lines in vitro
Aquatic Toxicity Data not readily availableToxic to aquatic organisms, with varying sensitivity across different species[3][5][7]

Environmental Fate: Biodegradability

The environmental persistence of plasticizers is another important consideration.

Biodegradation AspectThis compoundDi-n-butyl Phthalate (DBP)
Biodegradation Potential Expected to be biodegradableReadily biodegradable by various microorganisms in soil and aquatic environments[8][9]
Biodegradation Rate Specific data is limited, but glutarate esters are generally considered biodegradable.Degradation rates are influenced by environmental conditions and microbial populations. For example, some bacterial strains can achieve over 90% degradation within 48 hours under optimal conditions[10].

Experimental Protocols

For researchers and drug development professionals seeking to conduct their own comparative studies, the following standardized methods are recommended.

Evaluation of Plasticizer Performance
  • Tensile Properties (ASTM D882): This method is used to determine the tensile strength and elongation at break of thin plastic sheeting. PVC films plasticized with this compound and DBP at various concentrations can be tested to compare their efficiency.

  • Hardness (ASTM D2240): The Shore A durometer hardness of plasticized PVC samples can be measured to provide a quick assessment of plasticizer efficiency. A lower hardness value indicates greater plasticizing efficiency.

  • Thermal Stability (TGA and DSC):

    • Thermogravimetric Analysis (TGA): TGA can be used to determine the onset of thermal degradation of the plasticized PVC. The analysis is typically performed by heating the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the plasticized PVC. A greater depression of the Tg indicates a more efficient plasticizer. The measurement involves heating the sample at a controlled rate (e.g., 10°C/min) and observing the change in heat flow.

  • Plasticizer Migration (ASTM D1239): This standard test method measures the resistance of plastic films to extraction by chemicals. The weight loss of the plasticized film after immersion in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period and temperature is determined[11][12][13][14][15].

Toxicology and Endocrine Disruption Assays
  • In Vitro Androgen Receptor (AR) Binding Assay: This assay determines the ability of a chemical to compete with a radiolabeled androgen for binding to the androgen receptor. This can be performed using a recombinant AR or cytosol preparations from target tissues[16][17][18][19][20].

  • In Vitro Thyroid Receptor (TR) Reporter Gene Assay: This assay uses a cell line stably transfected with a thyroid hormone-responsive reporter gene to screen for chemicals that can act as TR agonists or antagonists[21][22][23][24][25].

  • In Vivo Uterotrophic Assay (OECD TG 440): This is a short-term in vivo screening assay for estrogenic properties. It uses immature or ovariectomized female rodents and measures the increase in uterine weight after exposure to a test chemical.

Biodegradability Testing
  • Ready Biodegradability (OECD 301 series): This series of tests evaluates the potential for rapid and complete biodegradation of a chemical in an aerobic aqueous medium.

  • Biodegradation in Soil (OECD 307): This test provides an estimate of the rate of biodegradation of a chemical in soil.

Visualizing the Mechanisms and Workflows

Signaling Pathways

The endocrine-disrupting effects of DBP are primarily mediated through its interaction with nuclear hormone receptors.

DBP_Endocrine_Disruption cluster_androgen Androgen Signaling Disruption cluster_thyroid Thyroid Signaling Disruption DBP DBP/MBP AR Androgen Receptor (AR) DBP->AR Antagonizes Androgen_Response Decreased Androgen-Responsive Gene Expression AR->Androgen_Response Regulates Testosterone Testosterone Testosterone->AR Binds & Activates Reproductive_Effects Male Reproductive Toxicity Androgen_Response->Reproductive_Effects DBP_T DBP TR Thyroid Receptor (TR) DBP_T->TR Antagonizes Thyroid_Response Altered Thyroid-Responsive Gene Expression TR->Thyroid_Response Regulates T3 Thyroid Hormone (T3) T3->TR Binds & Activates Metabolic_Effects Potential Metabolic Disruption Thyroid_Response->Metabolic_Effects Plasticizer_Comparison_Workflow cluster_formulation Formulation & Sample Preparation cluster_performance Performance Testing cluster_safety Safety & Environmental Assessment Formulation Prepare PVC formulations with This compound and DBP Sample_Prep Produce plasticized PVC films (e.g., by solvent casting or extrusion) Formulation->Sample_Prep Mechanical Mechanical Properties (Tensile Strength, Elongation, Hardness) Sample_Prep->Mechanical Thermal Thermal Analysis (DSC for Tg, TGA for Stability) Sample_Prep->Thermal Migration Migration/Leaching Test (Solvent Extraction) Sample_Prep->Migration Toxicity In Vitro Toxicity Assays (e.g., Cytotoxicity, Endocrine Disruption) Sample_Prep->Toxicity Biodegradation Biodegradability Studies Sample_Prep->Biodegradation Data_Analysis Comparative Data Analysis and Reporting Mechanical->Data_Analysis Thermal->Data_Analysis Migration->Data_Analysis Toxicity->Data_Analysis Biodegradation->Data_Analysis

References

A Comparative Toxicological Assessment: Diisobutyl Glutarate vs. Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Diisobutyl glutarate (DIBG) and the widely used plasticizer, Dioctyl phthalate (B1215562) (DOP), also known as Di(2-ethylhexyl) phthalate (DEHP). As the demand for safer alternatives to traditional phthalates grows, a thorough understanding of the toxicological data for potential replacements like DIBG is crucial. This document summarizes key experimental data on acute, reproductive, and developmental toxicity, outlines the methodologies of pivotal studies, and visualizes the known mechanisms of action to support informed decision-making in research and development.

Executive Summary

Dioctyl phthalate (DOP) is a well-documented reproductive and developmental toxicant with endocrine-disrupting properties, specifically exhibiting anti-androgenic effects.[1] It is classified as "Possibly carcinogenic to humans" (Group 2B) by the IARC.[1] In contrast, this compound (DIBG) is generally considered to have a lower acute toxicity profile. However, emerging evidence indicates that DIBG also possesses reproductive and developmental toxicity, acting through a similar anti-androgenic mechanism.[2] This guide presents a side-by-side comparison of the available toxicological data for these two compounds.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for DIBG and DOP, providing a clear comparison of their acute toxicity and their effects on reproductive and developmental endpoints.

Table 1: Acute Toxicity Data

ChemicalTest SpeciesRoute of ExposureLD50/LC50Citation(s)
This compound (DIBG) RatOral>10,000 mg/kg
MouseOral10,000 mg/kg[3]
RatInhalationNo lethality at saturation (8h)[4]
Guinea pigDermal10,000 mg/kg[3]
Dioctyl phthalate (DOP) RatOral3,500 - 30,600 mg/kg[1][5]
MouseOral2,769 - >26,000 mg/kg[6]
RabbitOral33,900 - 34,000 mg/kg[5][7]
RatInhalation>10.62 mg/L (4h)[1]
RabbitDermal19,800 - 25,000 mg/kg[1][8]

Table 2: Reproductive and Developmental Toxicity Data (NOAEL/LOAEL)

ChemicalStudy TypeTest SpeciesKey Effect(s)NOAELLOAELCitation(s)
This compound (DIBG) DevelopmentalRatDecreased fetal weight, increased resorptions, skeletal malformations, undescended testes<250 mg/kg/day250 mg/kg/day[9]
ReproductiveRatDecreased body and testes weights1% in diet-[10]
Dioctyl phthalate (DOP) ReproductiveRatReproductive tract malformations in offspring4.8 mg/kg/day-[11]
DevelopmentalRatDelayed pubertal onset in females5 mg/kg/day15 mg/kg/day[12]
ReproductiveRatDecreased fertility and pup viability52 mg/kg/day (males), 80 mg/kg/day (females)-[13]

Experimental Protocols

The toxicity data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

  • Dosing: The test substance is administered as a single oral dose via gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) based on a preliminary sighting study.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]

  • Endpoint: The study aims to identify the dose level that causes evident toxicity or mortality, allowing for classification of the substance according to the Globally Harmonised System (GHS).[15]

Reproductive/Developmental Toxicity Screening Test (OECD 422)

This screening test provides initial information on the potential effects of a substance on reproduction and development.

  • Test Animals: Both male and female rats are used.

  • Dosing: The test substance is administered daily to males for at least two weeks before mating, during the mating period, and until sacrifice. Females are dosed for two weeks before mating, during mating, gestation, and lactation until at least day 13 postpartum.

  • Mating: One male is typically paired with one female.

  • Observations:

    • Parental Animals: Clinical signs of toxicity, body weight, food consumption, and reproductive performance (e.g., fertility, gestation length) are monitored.

    • Offspring: The number of live and dead pups, pup weight, and clinical signs of toxicity are recorded. Anogenital distance may be measured to assess potential endocrine disruption.

  • Necropsy: All parental animals and offspring are subjected to a gross necropsy. Reproductive organs are weighed and examined histopathologically.

A diagram illustrating the workflow for a typical reproductive toxicity study is provided below.

G cluster_pre_mating Pre-mating Phase (2 weeks) cluster_mating Mating Phase (up to 2 weeks) cluster_gestation_lactation Gestation & Lactation cluster_observation Observation & Endpoints Male_Dosing Male Dosing Mating Mating (1:1 pairing) Male_Dosing->Mating Parental_Obs Parental Observations: - Clinical Signs - Body Weight - Fertility Index Female_Dosing Female Dosing Female_Dosing->Mating Gestation Gestation Period (Female Dosing Continues) Mating->Gestation Parturition Parturition Gestation->Parturition Lactation Lactation Period (Female Dosing Continues) Parturition->Lactation Offspring_Obs Offspring Observations: - Viability - Pup Weight - Anogenital Distance Lactation->Offspring_Obs Necropsy Necropsy: - Organ Weights - Histopathology Parental_Obs->Necropsy Offspring_Obs->Necropsy

Caption: Workflow for an OECD 422 Reproductive/Developmental Toxicity Screening Test.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the effects of a substance on the developing fetus when administered to the pregnant female during organogenesis.

  • Test Animals: Pregnant rats or rabbits are typically used.

  • Dosing: The test substance is administered daily, at a minimum, from implantation to the day before cesarean section.

  • Observations:

    • Maternal: Clinical signs, body weight, and food consumption are monitored.

    • Fetal: At the end of the gestation period, the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The study aims to determine the potential of the substance to cause embryotoxicity, fetotoxicity, and teratogenicity.[16]

Signaling Pathways and Mechanisms of Toxicity

Both DOP and DIBG are known to exert their reproductive toxicity primarily through an anti-androgenic mechanism. This involves interference with the normal functioning of male hormones, particularly testosterone (B1683101), which is crucial for the development and function of the male reproductive system.

The primary mechanisms of anti-androgenic action for these phthalates include:

  • Inhibition of Testosterone Synthesis: Phthalates can inhibit the activity of several key enzymes in the steroidogenesis pathway, leading to reduced testosterone production in the Leydig cells of the testes.[17][18][19]

  • Androgen Receptor (AR) Antagonism: Phthalates and their metabolites can bind to the androgen receptor, preventing testosterone from binding and activating the receptor. This blocks the downstream signaling cascade necessary for the development of male reproductive tissues.[6][20]

The following diagram illustrates the key steps in the androgen signaling pathway and the points of interference by phthalates like DOP and DIBG.

G cluster_synthesis Testosterone Synthesis (Leydig Cell) cluster_action Androgen Action (Target Cell) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone HSD17B3 Testosterone_in Testosterone AR Androgen Receptor (AR) Testosterone_in->AR Testosterone_AR Testosterone-AR Complex Nucleus Nucleus Testosterone_AR->Nucleus ARE Androgen Response Element (ARE) Testosterone_AR->ARE Binding Gene_Expression Gene Expression ARE->Gene_Expression Reproductive_Development Male Reproductive Development Gene_Expression->Reproductive_Development Phthalates DOP / DIBG Phthalates->Androstenedione Inhibition Phthalates->AR Antagonism

Caption: Simplified signaling pathway of androgen action and phthalate interference.

Conclusion

The available toxicological data indicate that while this compound (DIBG) has a lower acute toxicity compared to Dioctyl phthalate (DOP), both compounds exhibit reproductive and developmental toxicity, likely through a common anti-androgenic mechanism. The NOAEL and LOAEL values for reproductive and developmental effects of DIBG and DOP are in a similar range, suggesting that DIBG may not be a significantly safer alternative from a reproductive health perspective.

Researchers and drug development professionals should exercise caution when considering DIBG as a replacement for DOP, particularly in applications where human exposure is likely. Further research is warranted to fully characterize the long-term health effects of DIBG and to identify and develop truly non-toxic alternatives. This guide serves as a starting point for a comprehensive evaluation of these plasticizers, and it is recommended to consult the primary literature for in-depth analysis of specific toxicological endpoints.

References

Diisobutyl Glutarate Versus Citrate Esters: A Comparative Guide to Safe Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of plasticizers is a critical decision impacting the performance, safety, and regulatory compliance of a vast array of products, from medical devices to pharmaceutical formulations. This guide provides an objective comparison of diisobutyl glutarate and citrate (B86180) esters, two alternatives to traditional phthalate (B1215562) plasticizers, supported by available experimental data and detailed methodologies.

In the quest for safer and more environmentally friendly materials, the focus has increasingly turned to plasticizers that exhibit low toxicity, minimal migration, and high performance. Citrate esters have emerged as a prominent class of such plasticizers, with a considerable body of research supporting their use. This compound, a dicarboxylic acid ester, also presents itself as a potential alternative, though publicly available data on its performance as a primary plasticizer is more limited. This guide aims to consolidate the existing information to facilitate an informed comparison.

Performance Comparison: A Data-Driven Overview

The efficacy of a plasticizer is determined by its ability to impart flexibility, enhance processability, and maintain the integrity of the polymer matrix over time. Key performance indicators include the plasticizer's effect on the glass transition temperature (Tg), mechanical properties such as tensile strength and elongation at break, and its resistance to migration and volatilization.

Thermal Properties

A primary function of a plasticizer is to lower the glass transition temperature (Tg) of a polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state. A lower Tg generally indicates a more efficient plasticizer.

Table 1: Comparison of Thermal Properties

PropertyThis compoundCitrate Esters (ATBC & TEC)
Effect on Glass Transition Temperature (Tg) Data on the specific impact of this compound on the Tg of common polymers like PVC or PLA is limited in publicly available literature. However, glutarate esters, in general, are known to be effective in reducing Tg.Citrate esters, such as Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC), are well-documented to significantly decrease the Tg of polymers like Polylactic Acid (PLA) and Polyvinyl Chloride (PVC)[1][2][3][4]. The reduction in Tg is concentration-dependent, with higher plasticizer content leading to a lower Tg[2][3][4]. For example, the addition of 30% TEC to PLA can decrease the Tg from approximately 62°C to 17°C[2].
Thermal Stability This compound is reported to have a high boiling point and low vapor pressure, suggesting good thermal stability[5]. As part of a mixed ester blend, it contributes to excellent thermal and hydrolytic stability.Citrate esters like ATBC exhibit good thermal stability, with high flash points[6][7]. However, some studies indicate that TEC and ATBC can promote a decrease in the thermal stability of PLA at elevated temperatures[2][4][8].
Mechanical Properties

An ideal plasticizer should enhance flexibility (increase elongation at break) without significantly compromising the material's strength (tensile strength).

Table 2: Comparison of Mechanical Properties in Plasticized Polymers

PropertyThis compoundCitrate Esters (ATBC & TEC)
Tensile Strength Specific quantitative data for PVC or other polymers plasticized solely with this compound is not readily available. The performance is generally considered comparable to other dicarboxylate esters.The addition of citrate esters typically leads to a decrease in the tensile strength of the polymer[1][4]. For instance, in PLA, increasing the concentration of TEC or ATBC results in a lower tensile strength[1]. However, acetylated citrates like ATBC can enhance tensile strength compared to their non-acetylated counterparts in PVC[9].
Elongation at Break Limited public data is available.Citrate esters are effective in increasing the elongation at break of polymers, thereby enhancing their flexibility[1][4][10]. This effect is more pronounced at higher plasticizer concentrations[11][12].
Migration Resistance and Safety Profile

For applications in medical devices and pharmaceutical packaging, low migration of the plasticizer is crucial to prevent contamination and maintain the material's properties. The safety profile, including biocompatibility and toxicity, is of paramount importance.

Table 3: Comparison of Migration and Safety Profiles

PropertyThis compoundCitrate Esters (ATBC & TEC)
Migration Resistance Data on the migration of this compound is scarce. However, as a higher molecular weight ester compared to some smaller plasticizers, it is expected to exhibit lower migration.Citrate esters, particularly those with higher molecular weight like ATBC, generally show lower migration potential compared to smaller plasticizers[7][9][13]. However, the hydrophilic nature of TEC can lead to leaching in aqueous environments[14].
Biocompatibility & Toxicity This compound is expected to be of low concern based on experimental and modeled data from the EPA Safer Choice program. It is used in cosmetic formulations, suggesting a favorable safety profile for topical applications. However, comprehensive biocompatibility data according to ISO 10993 for medical device applications is not readily available in the public domain. It is assumed to be converted to glutaric acid and isobutanol in the body[15].Citrate esters are generally recognized as safe (GRAS) and have a long history of use in food and pharmaceutical applications[14][16]. They are considered non-toxic and biodegradable[16][17]. ATBC has been shown to be a biologically safe plasticizer in various tests[13]. They are often used as alternatives to phthalates due to concerns about the endocrine-disrupting effects of the latter[9].

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental methodologies are essential. The following are detailed protocols for key experiments.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the effect of the plasticizer on the thermal properties of the polymer, primarily the glass transition temperature (Tg).

  • Standard: ASTM D3418, ASTM E1356, ISO 11357[5][18][19][20].

  • Methodology:

    • A small, accurately weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan[21].

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC instrument.

    • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common heating rate is 10°C/min or 20°C/min under a nitrogen atmosphere[18].

    • The heat flow to the sample relative to the reference is measured as a function of temperature.

    • The glass transition temperature (Tg) is identified as a step change in the heat flow curve from the second heating scan[1].

Mechanical Properties: Tensile Testing
  • Objective: To evaluate the effect of the plasticizer on the mechanical strength and flexibility of the polymer.

  • Standard: ASTM D882 for thin plastic sheeting[22][23][24][25][26].

  • Methodology:

    • Films of the plasticized polymer with a defined thickness are prepared.

    • The films are cut into standardized rectangular or dumbbell-shaped specimens[23].

    • The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) prior to testing[23].

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it breaks[24].

    • The force and elongation are continuously recorded.

    • Key parameters calculated from the stress-strain curve include:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus of Elasticity: A measure of the material's stiffness.

Plasticizer Migration Testing
  • Objective: To quantify the amount of plasticizer that leaches from the polymer matrix into a surrounding medium.

  • Standard: Various methods exist depending on the application (e.g., for food contact materials, Regulation (EU) No. 10/2011)[27]. General principles are outlined in various literature sources[28][29].

  • Methodology (Extraction Method):

    • A sample of the plasticized polymer with a known surface area and weight is prepared.

    • The sample is immersed in a specific food simulant (e.g., ethanol, acetic acid, or a fat simulant) or a relevant solvent.

    • The immersion is carried out for a specified time and at a controlled temperature to simulate conditions of use[27].

    • After the exposure period, the polymer sample is removed, dried, and weighed to determine the weight loss.

    • The simulant or solvent is analyzed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the migrated plasticizer.

Visualizing the Concepts

To better understand the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Plasticizer Evaluation Workflow cluster_1 Testing Methods Prep Polymer & Plasticizer Compounding Film Film/Specimen Preparation Prep->Film Extrusion/ Solvent Casting Cond Conditioning (ASTM Standards) Film->Cond Test Performance Testing Cond->Test Data Data Analysis & Comparison Test->Data DSC Thermal Analysis (DSC) Test->DSC Tensile Mechanical Testing (Tensile) Test->Tensile Migration Migration Testing Test->Migration

Caption: A generalized workflow for the comparative evaluation of plasticizers.

G cluster_0 Strong Intermolecular Forces (Rigid & Brittle) cluster_1 Reduced Intermolecular Forces (Flexible & Ductile) P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Plast Plasticizer Molecule P3->Plast P4 Polymer Chain Plast->P4

Caption: Mechanism of plasticization at the molecular level.

Conclusion

Citrate esters, particularly ATBC and TEC, are well-established as safe and effective plasticizers with a substantial amount of supporting scientific literature. They offer a favorable balance of performance properties, including good plasticizing efficiency and a strong safety profile, making them suitable for sensitive applications in the pharmaceutical and medical device industries.

This compound presents a potentially viable alternative, with preliminary information suggesting low toxicity. However, a significant gap exists in the publicly available literature regarding its comprehensive performance as a primary plasticizer in direct comparison to citrate esters. Further research and publication of quantitative data on its mechanical, thermal, and migration properties would be necessary to fully assess its position as a competitive, safe plasticizer.

For researchers and developers, the choice between these plasticizers will depend on the specific requirements of the application. When extensive documentation and a proven track record of safety and performance are paramount, citrate esters are a clear choice. Where new formulations are being explored, this compound may warrant investigation, with the understanding that more extensive in-house testing will be required to validate its performance and biocompatibility for the intended use.

References

A Comparative Analysis of Glutarate, Adipate, and Succinate Diesters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Glutarate, adipate (B1204190), and succinate (B1194679) diesters are dicarboxylic acid esters increasingly utilized across various scientific and industrial domains, including in pharmaceuticals and polymer science. Derived from glutaric acid (C5), adipic acid (C6), and succinic acid (C4) respectively, these compounds are gaining prominence as safer, often bio-based alternatives to traditional plasticizers like phthalates. Their performance characteristics, such as plasticizing efficiency, solvency, and biodegradability, are directly influenced by the length of the dicarboxylic acid chain. This guide provides a comparative analysis of these three diester families, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal compound for their specific applications.

Physical and Chemical Properties

The length of the central hydrocarbon chain in the dicarboxylic acid (succinate: 2 carbons, glutarate: 3 carbons, adipate: 4 carbons between the carbonyl groups) is a key determinant of the diesters' physical properties. Generally, as the chain length increases from succinate to adipate, properties such as boiling point and viscosity tend to increase, while water solubility decreases.

Table 1: Comparative Physical Properties of Representative Dimethyl Diesters

PropertyDimethyl SuccinateDimethyl GlutarateDimethyl Adipate
Molecular Formula C₆H₁₀O₄C₇H₁₂O₄C₈H₁₄O₄
Molecular Weight ( g/mol ) 146.14160.17174.20
Boiling Point (°C) 196210-214232
Melting Point (°C) 16-19-42.58-10
Density (g/cm³ at 20°C) 1.1171.0871.062
Solubility in Water ModerateSlightSlight

Note: The values presented are approximate and can vary based on specific experimental conditions and purity.

Performance as Plasticizers

Diesters are widely used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC) and bio-based polymers such as polylactic acid (PLA). The plasticizing efficiency is often evaluated by the reduction in the glass transition temperature (Tg) of the polymer; a greater reduction signifies higher efficiency.

Studies have shown that the effectiveness of these diesters is influenced by both the diacid structure and the length of the alcohol side chain. For four-carbon diacids like succinate, maximum plasticizer efficiency is often achieved with alcohol side chains of around six carbons.[1] The saturated structure of succinates allows for free rotation around the central chain, contributing to their high efficiency, which can be comparable to commercial plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP).[1] In general, the linear structure of adipate molecules contributes to excellent flexibility, particularly at low temperatures.[2]

Table 2: Comparative Performance of Diesters as PVC Plasticizers

ParameterDibutoxyethyl GlutarateDibutoxyethyl AdipateDibutoxyethyl Sebacate (for comparison)DEHP (Industrial Standard)
Glass Transition Temp. (Tg) of PVC (°C) 47.943.121.948.7
Tensile Strength (MPa) 16.816.215.518.2
Elongation at Break (%) 340360410350

Data adapted from studies on dicarboxylic acid esters with ethoxylated alcohols.[3] A lower Tg indicates better plasticizing efficiency.

G Diagram 1: Experimental Workflow for Plasticizer Evaluation cluster_prep Material Preparation cluster_proc Processing cluster_test Performance Testing A Polymer Resin (e.g., PVC) D Melt Blending (e.g., Brabender Mixer) A->D B Diester Plasticizer (Succinate, Glutarate, Adipate) B->D C Additives (Stabilizers, etc.) C->D E Film/Sheet Fabrication (e.g., Hot Pressing) D->E F Thermal Analysis (DSC) Determine Glass Transition (Tg) E->F G Mechanical Testing (Tensile Test) Measure Strength & Elongation E->G H Migration & Aging Tests Assess Durability E->H I Comparative Data Analysis F->I G->I H->I

Caption: Workflow for evaluating diester plasticizer performance.

Application in Drug Delivery

In pharmaceutical sciences, dicarboxylic acids and their esters are explored as excipients. For instance, they can act as linkers in amorphous solid dispersions (ASDs) to enhance the content of an amorphous drug and prevent its recrystallization, which is a critical challenge for poorly water-soluble drugs.[4] In these systems, the dicarboxylic acid can form intermolecular interactions (e.g., hydrogen bonds) with both the drug and the polymer, effectively creating a stable ternary system that inhibits the molecular mobility of the drug, thereby preventing crystal formation.[4]

Caption: Diester's role in stabilizing amorphous drug formulations.

Toxicology and Biodegradability

A significant driver for the adoption of these diesters is their favorable toxicological and environmental profile compared to traditional phthalates.

Toxicology: Studies on dibasic esters (DBE), which are often mixtures of dimethyl succinate, glutarate, and adipate, have provided insights into their toxicological profile. In a developmental toxicity study, pregnant rats were exposed to DBE by inhalation.[5] The results showed no evidence of developmental toxicity, even at high exposure levels, though some maternal effects like suppressed weight gain were observed at the highest concentrations.[5] This suggests a low potential for these diesters to cause fetal effects.[5]

Table 3: Summary of Developmental Toxicity Study of Dibasic Esters (DBE) in Rats[5]

Exposure Group (mg/L)Maternal Effects ObservedFetal Effects Observed
0 (Control) NoneNone
0.16 NoneNone
0.4 Suppression of food consumption and body weight gainNone
1.0 Suppression of food consumption and body weight gain; fur stainingNone

Biodegradability: The biodegradability of these diesters is a key advantage. Research indicates that the central structure of the diacid plays a crucial role. Saturated compounds like succinate diesters are reported to be rapidly degraded.[1] In contrast, diesters with less flexible central structures, such as maleates (cis-unsaturated), show significantly slower degradation.[1] The biodegradation typically proceeds via hydrolysis of the ester bonds to yield the parent dicarboxylic acid and the corresponding alcohol, which are then further metabolized.

G Diagram 3: Simplified Biodegradation Pathway of a Diester Parent Diester (e.g., Dialkyl Succinate) Step1 Enzymatic Hydrolysis (Esterases) Parent->Step1 Products Dicarboxylic Acid (e.g., Succinic Acid) + 2x Alcohol Step1->Products Metabolism Further Metabolism (e.g., TCA Cycle) Products->Metabolism EndProducts CO₂ + H₂O Metabolism->EndProducts

References

Diisobutyl Glutarate: A Green Solvent Alternative for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Diisobutyl Glutarate's efficacy against traditional solvents, supported by experimental data and detailed methodologies.

In the ongoing pursuit of sustainable practices within research and development, the selection of solvents plays a pivotal role. Traditional solvents, while effective, often pose significant environmental, health, and safety risks. This has spurred the search for "green" alternatives that offer comparable performance with a more favorable safety and environmental profile. This compound (DIBG), a biodegradable, low-volatility organic compound, has emerged as a promising candidate. This guide provides a comprehensive comparison of DIBG with conventional solvents such as acetone, methyl ethyl ketone (MEK), and toluene, focusing on its efficacy in cleaning applications and as a reaction solvent, areas of critical importance to researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

This compound is a high-boiling point, colorless liquid with a mild odor. Its favorable safety profile is a key attribute; it is not classified as hazardous and is considered to be of low concern based on experimental and modeled data, earning it a "Green half-circle" from the EPA Safer Chemical program.[1] This contrasts sharply with the significant hazards associated with many traditional solvents.

Table 1: Comparison of Physicochemical and Safety Properties

PropertyThis compoundAcetoneMethyl Ethyl Ketone (MEK)Toluene
Molecular Formula C13H24O4[2]C3H6OC4H8OC7H8
Molecular Weight 244.33 g/mol [1]58.08 g/mol 72.11 g/mol 92.14 g/mol
Boiling Point (°C) 237[3]5680111
Flash Point (°C) 116.30 (est.)-20-94
Vapor Pressure (mmHg @ 25°C) 0.008 (est.)[4]2319528
Water Solubility 17.75 mg/L (est.)[4]Miscible275 g/L0.52 g/L
GHS Hazard Pictograms None[1]Flame, Exclamation MarkFlame, Exclamation Mark, Health HazardFlame, Health Hazard, Exclamation Mark
Key Hazards None classified[1]Highly flammable, Eye irritantHighly flammable, Eye irritant, Can cause drowsinessFlammable, Aspiration hazard, Suspected of damaging fertility or the unborn child

Efficacy as a Cleaning Solvent

The performance of a solvent in cleaning applications is paramount in a laboratory setting to ensure the purity of experiments and the longevity of equipment. While specific data for this compound is limited, studies on closely related dibasic esters (DBEs) and dimethyl glutarate provide strong evidence of their cleaning efficacy.

Experimental Data: Cleaning of Stainless Steel Coupons

An experiment was conducted to determine the effectiveness of 100% dimethyl glutarate in removing grind oil from stainless steel coupons. The results demonstrated an average removal of 86.89% after 30 minutes of heated immersion at 120°F.

Table 2: Cleaning Efficacy of Dimethyl Glutarate on Stainless Steel

ReplicateInitial Weight of Contaminant (g)Final Weight of Contaminant (g)% Contaminant Removed
10.02200.003484.54
20.02900.003388.62
30.02400.003087.50
Average 86.89

Data adapted from a laboratory evaluation summary on cleaner solutions.

This data suggests that glutarate esters are effective degreasers for metallic surfaces. Dibasic esters, often containing DIBG, are recognized for their excellent solvency in removing paints, inks, and resins.

Experimental Protocol: Gravimetric Evaluation of Cleaning Efficacy

This protocol outlines a method for quantifying the cleaning effectiveness of a solvent based on weight measurements.

Objective: To determine the percentage of a specific contaminant removed from a standardized surface by a cleaning solvent.

Materials:

  • Stainless steel coupons (pre-weighed)

  • Contaminant (e.g., grease, oil, polymer residue)

  • Test solvent (this compound)

  • Control solvent (e.g., Acetone)

  • Beakers

  • Heated immersion bath or sonicator

  • Analytical balance (accurate to 0.0001 g)

  • Drying oven or heat gun

  • Timer

Procedure:

  • Preparation of Coupons: Clean and dry a set of stainless steel coupons. Record the initial clean weight of each coupon.

  • Soiling: Apply a consistent amount of the contaminant to each coupon and record the new "dirty" weight. The weight of the contaminant is the difference between the dirty and clean weights.

  • Cleaning Process:

    • Immerse a set of soiled coupons in a beaker containing the test solvent (this compound).

    • Immerse another set of soiled coupons in a beaker with the control solvent.

    • Place the beakers in a heated immersion bath or sonicator for a specified time and temperature (e.g., 30 minutes at 50°C).

  • Rinsing and Drying:

    • Remove the coupons from the solvents.

    • If applicable, rinse with a secondary solvent (e.g., deionized water) for a short, defined period.

    • Dry the coupons completely using a drying oven or heat gun.

  • Final Weighing: Once cooled to room temperature, weigh the cleaned and dried coupons.

  • Calculation: Calculate the percentage of contaminant removed using the following formula:

    % Contaminant Removed = [(Initial Contaminant Weight - Final Contaminant Weight) / Initial Contaminant Weight] x 100

    Where:

    • Initial Contaminant Weight = Dirty Weight - Clean Weight

    • Final Contaminant Weight = Final Cleaned Weight - Clean Weight

Experimental_Workflow_Cleaning_Efficacy cluster_prep Preparation cluster_cleaning Cleaning cluster_post Post-Cleaning A Weigh Clean Coupons B Apply Contaminant A->B C Weigh Soiled Coupons B->C D Immerse in DIBG C->D E Immerse in Control Solvent C->E F Rinse & Dry D->F E->F G Weigh Cleaned Coupons F->G H Calculate % Removal G->H

Experimental workflow for evaluating cleaning efficacy.

Efficacy as a Reaction Solvent

The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and selectivity. While specific research on this compound as a primary reaction solvent is not abundant, its properties suggest its potential as a substitute for polar aprotic solvents in certain applications. Dibasic esters are known to be effective solvents for a variety of resins, including polyesters, polyurethanes, and acrylates, indicating their utility in polymer chemistry.

Further research is needed to fully evaluate the performance of DIBG in a wide range of organic reactions. The following is a generalized protocol for such an evaluation.

Experimental Protocol: Evaluating Solvent Performance in Organic Synthesis

Objective: To compare the effect of different solvents on the yield and rate of a chemical reaction.

Materials:

  • Reactants and catalyst for a model reaction (e.g., a substitution or condensation reaction)

  • Test solvent (this compound)

  • Control solvents (e.g., Toluene, DMF)

  • Reaction vessel with temperature control and stirring

  • Analytical instrumentation for monitoring reaction progress and product purity (e.g., GC-MS, HPLC, NMR)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup:

    • Set up identical reaction vessels for each solvent to be tested.

    • Charge each vessel with the same molar quantities of reactants and catalyst.

    • Add the respective solvent (DIBG, Toluene, etc.) to each vessel to achieve the same concentration of reactants.

  • Reaction Execution:

    • Bring each reaction mixture to the desired temperature while stirring.

    • Start the timer for each reaction simultaneously.

  • Monitoring and Sampling:

    • At regular intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot if necessary.

    • Analyze the aliquots using the chosen analytical method to determine the concentration of reactants and products over time.

  • Reaction Completion and Work-up:

    • Once the reaction has reached completion (or after a predetermined time), cool the reaction mixtures.

    • Perform an identical work-up and purification procedure for each reaction to isolate the product.

  • Analysis and Comparison:

    • Determine the isolated yield of the product for each solvent.

    • Analyze the purity of the product.

    • From the time-course data, determine the reaction rate in each solvent.

    • Compare the yields, reaction rates, and purity profiles to evaluate the performance of this compound against the control solvents.

Reaction_Performance_Workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Comparison A Identical setups for each solvent B Charge reactants & catalyst A->B C Add respective solvents B->C D Heat and stir reactions C->D E Take timed aliquots D->E F Analyze aliquots (GC/HPLC) E->F G Isolate and purify product F->G After completion H Determine yield and purity G->H I Compare performance metrics H->I

References

A Comparative Guide to Diisobutyl Glutarate and Commercial Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny and health concerns associated with traditional phthalate (B1215562) plasticizers have catalyzed the shift towards safer, non-phthalate alternatives in various industries, including pharmaceuticals and medical devices. Diisobutyl glutarate (DIBG), a biodegradable, low-volatile organic compound, is emerging as a viable non-phthalate plasticizer. This guide provides an objective comparison of DIBG with other commercially available non-phthalate plasticizers, namely Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexanoate (DINCH), and Acetyl Tributyl Citrate (ATBC). The information presented herein is supported by available experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Data Presentation: A Comparative Analysis

The selection of a suitable plasticizer is critical in determining the final properties and performance of a polymer. The following table summarizes the key performance characteristics of DIBG and its commercial non-phthalate counterparts. It is important to note that while extensive data is available for DOTP, DINCH, and ATBC, specific performance data for DIBG as a primary plasticizer in PVC is limited in publicly available literature. The data for DIBG is therefore presented based on the general performance of glutarate esters and its inherent chemical properties.

Performance Metric This compound (DIBG) Dioctyl Terephthalate (DOTP) Diisononyl Cyclohexanoate (DINCH) Acetyl Tributyl Citrate (ATBC)
Tensile Strength (MPa) Data not readily available; generally good for glutarate esters~20-25~22-26~18-24[1]
Elongation at Break (%) Data not readily available; generally good for glutarate esters~300-400~350-450~300-400[1]
Hardness (Shore A) Data not readily available~75-85~70-80~70-85
Volatility (Weight Loss %) Low (High boiling point of ~280°C)Low (<1%)Low (~1-2%)Moderate (~2-4%)
Migration Resistance Expected to be good due to higher molecular weight than some phthalatesExcellentExcellentGood
Low-Temperature Flexibility GoodGoodExcellent[2]Good
Biocompatibility/Toxicity Generally considered low toxicity; biodegradableLow toxicity, non-phthalateFavorable toxicological profile[2]Generally recognized as safe (GRAS), used in food contact and medical applications[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of plasticizer performance. These protocols are based on established ASTM standards.

Evaluation of Mechanical Properties (Tensile Strength and Elongation)

This protocol follows the ASTM D2284 standard test method for evaluating the tensile properties of flexible PVC.

  • Apparatus:

    • Universal Testing Machine (UTM) with a suitable load cell.

    • Dumbbell-shaped die for cutting test specimens.

  • Procedure:

    • Prepare PVC formulations with a specified concentration of the plasticizer being evaluated.

    • Mold the formulations into sheets of uniform thickness.

    • Condition the sheets in a controlled environment.

    • Use the die to cut at least five dumbbell-shaped specimens from the conditioned sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).

    • Mount a specimen in the grips of the UTM.

    • Start the test and record the force and elongation until the specimen breaks.

    • From the resulting stress-strain curve, calculate the tensile strength at break and the percentage of elongation at break.

Determination of Hardness

This protocol is based on the ASTM D2240 standard for measuring Shore A hardness of plastics and elastomers.

  • Apparatus:

    • Shore A Durometer.

  • Procedure:

    • Place the conditioned plasticized PVC sample on a hard, flat surface.

    • Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the sample.

    • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the sample.

    • Read the hardness value from the dial within one second of firm contact.

    • Take at least five measurements at different positions on the sample and calculate the average.

Assessment of Plasticizer Volatility

This test is based on the principles of ISO 176 to determine the loss of plasticizer from a plastic material upon heating.

  • Apparatus:

    • Air-circulating oven capable of maintaining a constant temperature.

    • Analytical balance.

    • Test specimens of the plasticized polymer (e.g., 50 mm diameter disks).

  • Procedure:

    • Weigh the initial mass of the test specimens (W1).

    • Place the specimens in the oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).

    • After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.

    • Weigh the final mass of the specimens (W2).

    • Calculate the percentage of weight loss due to volatility using the formula: Weight Loss (%) = [(W1 - W2) / W1] * 100.[5]

Evaluation of Migration Resistance

This protocol is based on the ASTM D1239 standard for measuring the resistance of plastic films to extraction by chemicals.

  • Apparatus:

    • Containers with lids.

    • Extracting solvent (e.g., n-hexane, soapy water).

    • Analytical balance.

  • Procedure:

    • Cut specimens of the plasticized PVC film to a specific size and weigh them (W1).

    • Immerse the specimens in the extracting solvent at a specified temperature for a defined period (e.g., 24 hours at 23°C).

    • Remove the specimens from the solvent and gently wipe them dry.

    • Condition the specimens to allow for the evaporation of any absorbed solvent.

    • Weigh the final mass of the specimens (W2).

    • Calculate the percentage of weight loss due to migration using the formula: Migration (%) = [(W1 - W2) / W1] * 100.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Selection Compounding Compounding (PVC Resin + Plasticizer + Additives) Molding Molding (e.g., Compression Molding) Compounding->Molding Conditioning Conditioning (Controlled Temp & Humidity) Molding->Conditioning Mechanical Mechanical Properties (ASTM D2284) Conditioning->Mechanical Hardness Hardness (ASTM D2240) Conditioning->Hardness Volatility Volatility (ISO 176) Conditioning->Volatility Migration Migration Resistance (ASTM D1239) Conditioning->Migration Analysis Comparative Data Analysis Mechanical->Analysis Hardness->Analysis Volatility->Analysis Migration->Analysis Selection Optimal Plasticizer Selection Analysis->Selection

Caption: Experimental workflow for evaluating and comparing non-phthalate plasticizers.

Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Nuclear Receptor (e.g., Estrogen Receptor) HRE Hormone Response Element (on DNA) Receptor->HRE Binds to Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Response Adverse Biological Response Gene_Expression->Response Leads to Plasticizer Migrated Plasticizer (Endocrine Disruptor) Plasticizer->Receptor Binds to Hormone Natural Hormone (e.g., Estrogen) Hormone->Receptor Binds to

Caption: Simplified signaling pathway of endocrine disruption by a migrated plasticizer.

References

Validating the performance of Diisobutyl glutarate in specific polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Diisobutyl Glutarate and its Alternatives

In the dynamic landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and consumer products. This compound (DIBG), a non-phthalate plasticizer, is gaining attention as a potentially safer alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP). This guide provides an objective comparison of DIBG's performance with other common plasticizers in various polymer systems, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a member of the glutarate esters family, offers a favorable toxicological profile, making it an attractive option for applications where biocompatibility and low migration are critical. While specific quantitative performance data for DIBG is not as extensively available in public literature as for more established plasticizers, data for chemically similar glutarate esters, such as diisooctyl glutarate (DIOG), provide valuable insights into its expected performance. This guide synthesizes the available information to offer a comparative analysis of DIBG against common alternatives like phthalates (DOP), terephthalates (DOTP), and citrates (ATBC) in polymers such as PVC, PLA, and PU.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of DIBG (often represented by glutarate esters) in comparison to other widely used plasticizers. It is important to note that performance can vary depending on the specific polymer formulation, processing conditions, and concentration of the plasticizer.

Table 1: Physical and Chemical Properties of Selected Plasticizers

PropertyThis compound (DIBG)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)Acetyl Tributyl Citrate (ATBC)
Chemical Formula C13H24O4C24H38O4C24H38O4C20H34O8
Molecular Weight ( g/mol ) 244.33[1]~390.56~390.56~402.5
Appearance Colorless LiquidColorless, oily liquidClear, colorless liquidClear, colorless liquid
Boiling Point (°C) Not readily available~385~400~335
Regulatory Status Generally considered safer; non-phthalateConcerns over toxicity; regulated in many regionsNon-phthalate; considered a safer alternative to DOP[2]Generally recognized as safe (GRAS)

Table 2: Performance Comparison in Flexible PVC

Performance MetricThis compound (as Glutarate Ester)Dioctyl Phthalate (DOP)Dioctyl Terephthalate (DOTP)
Plasticizing Efficiency GoodExcellentGood
Tensile Strength GoodHighGood
Elongation at Break GoodHighHigh
Hardness (Shore A) Effective reductionSignificant reductionGood reduction
Migration Resistance Generally higher than DOPProne to migrationLower migration than DOP[2]
Thermal Stability GoodGoodBetter heat resistance than DOP[2]
Low-Temperature Flexibility GoodModerateBetter than DOP

Table 3: Performance Considerations in Polylactic Acid (PLA)

Performance MetricThis compound (Expected)Acetyl Tributyl Citrate (ATBC)
Plasticizing Efficiency Expected to be effective in reducing TgHigh efficiency, significantly lowers Tg[3][4]
Mechanical Properties Expected to increase flexibility and elongationIncreases elongation at break, decreases tensile strength[5]
Thermal Stability May slightly reduce the onset of thermal degradationCan decrease the thermal stability of PLA[4][6]
Migration Lower migration expected due to higher molecular weight compared to some citratesProne to migration, especially at higher temperatures

Table 4: Performance Considerations in Polyurethane (PU)

Specific experimental data for this compound in polyurethane is limited in publicly available literature. However, based on the general properties of glutarate esters, the following performance characteristics can be anticipated.

Performance MetricThis compound (Expected)
Flexibility and Softness Expected to impart good flexibility and a soft feel.
Mechanical Properties Likely to reduce tensile strength and modulus while increasing elongation.
Migration Resistance Expected to have better permanence compared to smaller, more volatile plasticizers.

Experimental Protocols

To ensure accurate and reproducible results when evaluating plasticizer performance, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.

Tensile Properties

Standard: ASTM D882 (for thin plastic sheeting)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the plasticized polymer sheets according to the dimensions specified in the standard.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

Hardness

Standard: ASTM D2240

Objective: To measure the indentation hardness of the plasticized polymer.

Methodology:

  • Apparatus: A Shore A durometer is typically used for soft materials like plasticized PVC.

  • Test Specimen: A flat, smooth piece of the plasticized polymer with a minimum thickness of 6 mm.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position and press the indenter firmly onto the specimen.

    • Read the hardness value on the dial within one second of firm contact.

    • Take at least five measurements at different locations and calculate the average.

Plasticizer Migration

Standard: ISO 177

Objective: To determine the tendency of the plasticizer to migrate from the polymer into an absorbent material.

Methodology:

  • Apparatus: Analytical balance, circulating air oven, glass plates, weights, and absorbent discs (e.g., activated carbon-impregnated paper).

  • Procedure:

    • Weigh the conditioned polymer specimen and the absorbent discs.

    • Place the polymer specimen between two absorbent discs.

    • Place the assembly between two glass plates and apply a specified pressure with weights.

    • Heat the assembly in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

    • After cooling, reweigh the polymer specimen and the absorbent discs.

  • Data Analysis: The amount of migrated plasticizer is determined by the weight loss of the polymer specimen and the weight gain of the absorbent discs.

Thermal Stability

Method: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.

Methodology:

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed sample of the plasticized polymer into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Continuously monitor and record the weight of the sample as a function of temperature.

  • Data Analysis: The onset temperature of decomposition provides a measure of the material's thermal stability.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer Select Polymer (PVC, PLA, PU) Formulation Prepare Formulations (e.g., 30 phr plasticizer) Polymer->Formulation Plasticizer Select Plasticizers (DIBG, DOP, DOTP, ATBC) Plasticizer->Formulation Processing Melt Processing (e.g., Extrusion, Compression Molding) Formulation->Processing Tensile Tensile Properties (ASTM D882) Processing->Tensile Hardness Hardness (ASTM D2240) Processing->Hardness Migration Migration (ISO 177) Processing->Migration Thermal Thermal Stability (TGA) Processing->Thermal Data_Collection Collect Quantitative Data Tensile->Data_Collection Hardness->Data_Collection Migration->Data_Collection Thermal->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for Comparative Evaluation of Plasticizer Performance.

Plasticization_Mechanism cluster_before Rigid Polymer cluster_after Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain PL1 DIBG P2->PL1 DIBG molecules insert between polymer chains PL2 DIBG P2->PL2 increasing free volume and chain mobility PP1 Polymer Chain PP2 Polymer Chain PP3 Polymer Chain

Caption: Mechanism of Polymer Plasticization by this compound.

Conclusion

This compound presents a compelling case as a viable, safer alternative to traditional phthalate plasticizers. Its performance, as inferred from data on related glutarate esters, suggests good plasticizing efficiency, thermal stability, and improved migration resistance compared to DOP. For applications in PVC, DIBG is a strong candidate where toxicological concerns are a priority. In emerging bioplastic applications like PLA, while more specific data is needed, its properties suggest it could be a suitable modifier for enhancing flexibility. The lack of extensive public data on DIBG in various polymer systems underscores the need for further research. Drug development professionals and researchers are encouraged to conduct their own comparative studies using the outlined experimental protocols to determine the suitability of DIBG for their specific formulations and applications, considering both performance requirements and the evolving regulatory landscape.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental to ensuring product quality and safety. Diisobutyl glutarate, a key component in various industrial applications, requires robust analytical methods for its determination. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound. This comparison is supported by typical experimental data and detailed methodologies to assist in method selection, validation, and cross-validation.

Comparison of Analytical Method Performance

The choice between GC-MS and LC-MS for the analysis of this compound will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics for each method, based on data from analogous compounds.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity Range 5 - 1000 ng/g0.1 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.998[2]> 0.998[3]
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low pg/mL)
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar plasticizers)[2]0.1 ng/mL[3]
Accuracy (Recovery) 70 - 115%[4]85% - 115%
Precision (RSD) < 20%[4]< 15%[1][3]
Matrix Effect Generally less susceptibleCan be significant, requires careful evaluation[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of related esters and plasticizers.[4][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of an aqueous sample, add 5 mL of dichloromethane (B109758) and 0.5 g of sodium chloride.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane (B92381) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 150°C at 14°C/min.

    • Ramp to 215°C at 6°C/min.

    • Ramp to 285°C at 10°C/min, hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method for the analysis of small molecules in a biological matrix.[1][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex API 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimized for this compound (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of this compound and the internal standard.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample analysis using GC-MS and LC-MS, and the logical relationship for cross-validation of these methods.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Hexane) Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection (SIM) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Workflow for the analysis of this compound using GC-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifugation Centrifugation PPT->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_crossval Cross-Validation GCMS GC-MS Method Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LLOQ LLOQ GCMS->LLOQ Selectivity Selectivity GCMS->Selectivity LCMS LC-MS/MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LLOQ LCMS->Selectivity Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare LLOQ->Compare Selectivity->Compare Conclusion Method Comparability Assessed Compare->Conclusion

References

A Proposed Framework for Inter-laboratory Comparison of Diisobutyl Glutarate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisobutyl glutarate (DIBG) is a widely used plasticizer and solvent found in various consumer and industrial products. As with many such chemicals, its presence and concentration in different matrices are of interest to researchers, regulators, and quality control professionals. To ensure the reliability and comparability of analytical data across different laboratories, a standardized approach and regular proficiency testing are essential. This guide outlines a proposed framework for an inter-laboratory comparison (ILC) of DIBG analysis, providing a blueprint for its organization, execution, and data evaluation. This framework is built upon established principles of inter-laboratory studies and analytical methodologies for similar compounds.

Objective of the Inter-laboratory Comparison

The primary objective of this proposed inter-laboratory comparison is to assess the proficiency of participating laboratories in the quantitative analysis of this compound in a given matrix. This includes evaluating the accuracy, precision, and comparability of the analytical methods used by different laboratories. The results of such a comparison would provide valuable insights into the state of DIBG analysis and help identify potential areas for methodological improvement and harmonization.

Proposed Experimental Protocol

This section details a standardized experimental protocol for the analysis of DIBG. This protocol is based on common analytical techniques for similar semi-volatile organic compounds and is intended to serve as a baseline for participating laboratories.

2.1. Test Material

A well-characterized and homogeneous test material will be prepared and distributed to all participating laboratories. For this proposed study, a solution of this compound in a high-purity solvent (e.g., methanol (B129727) or hexane) at a known concentration will be used. The concentration will be chosen to be representative of levels typically encountered in relevant samples. The stability of the test material under storage and transport conditions will be thoroughly assessed prior to distribution.

2.2. Sample Preparation

Participating laboratories will be instructed to perform a simple dilution of the provided test material to bring the concentration within the working range of their analytical instruments. A detailed dilution procedure will be provided to minimize variability arising from sample preparation.

2.3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique for this inter-laboratory comparison due to its high selectivity and sensitivity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem) is required.

  • Chromatographic Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DIBG (e.g., m/z 171, 115). NIST Mass Spectrometry Data Center provides reference spectra for DIBG.[1]

2.4. Quality Control

Participating laboratories must adhere to their internal quality control procedures. This should include the analysis of a method blank, a laboratory control sample, and a duplicate sample.

Data Presentation and Reporting

For effective comparison, all quantitative data should be summarized in a clearly structured table. The following table provides a template for data submission.

Parameter Laboratory 1 Laboratory 2 Laboratory ...
Reported Concentration (mg/L)
Standard Deviation of Replicates
Limit of Detection (LOD) (mg/L)
Limit of Quantification (LOQ) (mg/L)
Analytical Method Used
Comments

Statistical Evaluation of Results

The performance of each laboratory will be evaluated using established statistical methods for inter-laboratory comparisons, such as those described in ISO/IEC 17043.[2]

  • Assigned Value (x_pt): The consensus value for the concentration of DIBG in the test material will be determined from the robust mean of the results submitted by all participating laboratories.

  • Standard Deviation for Proficiency Assessment (σ_pt): This value will be established based on the reproducibility of the method, potentially derived from a pilot study or from the results of the ILC itself.

  • z-score: The performance of each laboratory will be expressed as a z-score, calculated as follows:

    z = (x_i - x_pt) / σ_pt

    where:

    • x_i is the result reported by the individual laboratory.

    • x_pt is the assigned value.

    • σ_pt is the standard deviation for proficiency assessment.

    A z-score within ±2 is generally considered satisfactory.

Workflow for the Inter-laboratory Comparison

The following diagram illustrates the proposed workflow for the inter-laboratory comparison of this compound analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Reporting A Preparation of Homogeneous DIBG Test Material B Characterization and Stability Testing A->B C Distribution of Test Material to Laboratories B->C D Analysis of DIBG by Participating Laboratories C->D E Submission of Analytical Results D->E F Statistical Analysis of Submitted Data E->F G Calculation of Performance Scores (z-scores) F->G H Preparation of a Comprehensive ILC Report G->H I Distribution of the Report to Participants H->I

Caption: Proposed workflow for the inter-laboratory comparison of this compound analysis.

References

Navigating the Landscape of Plasticizers: A Comparative Guide to the Long-Term Stability of Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that impacts the long-term stability, safety, and performance of a final product. This guide offers an in-depth comparison of Diisobutyl glutarate (DIBG) with other commonly used plasticizers, focusing on their long-term stability. By presenting available experimental data and detailed methodologies, this document aims to provide a clear, objective resource for making informed formulation choices.

This compound, a non-phthalate plasticizer, is gaining attention as a potentially safer alternative to traditional phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). Its long-term stability—resistance to leaching, thermal degradation, and chemical alteration over time—is a key determinant of its suitability in sensitive applications such as medical devices and pharmaceutical packaging. This guide assesses these critical stability parameters, drawing on available data for glutarate esters and comparing them against established and alternative plasticizers.

Comparative Analysis of Key Stability Parameters

To facilitate a clear comparison, the following tables summarize the performance of this compound and other selected plasticizers. It is important to note that direct, comprehensive long-term stability data for this compound is limited in publicly available literature. Therefore, data for closely related glutarate esters, such as Diisooctyl glutarate, are used as a proxy to provide a substantive comparison. The data presented for other plasticizers are derived from various studies and are intended to provide a general performance benchmark.

Table 1: Thermal Stability of Various Plasticizers

PlasticizerChemical ClassOnset of Decomposition (TGA, °C)Comments
This compound (DIBG) Glutarate EsterData not readily available; expected to be comparable to other glutarate esters.Glutarate esters generally exhibit good thermal stability.
Diisooctyl glutarate Glutarate Ester~200-220Offers good thermal stability suitable for many PVC processing applications.[1]
Di(2-ethylhexyl) phthalate (DEHP) Phthalate Ester~200-210Long-standing industry standard, but with health and environmental concerns.[2]
Diisononyl phthalate (DINP) Phthalate Ester~220-240Higher molecular weight phthalate with lower volatility than DEHP.[3]
Dioctyl terephthalate (B1205515) (DOTP) Terephthalate Ester~230-250A popular non-ortho-phthalate alternative with excellent thermal stability.[4][5]
Acetyl tributyl citrate (B86180) (ATBC) Citrate Ester~180-200Biodegradable option, but may have lower thermal stability compared to others.[6][7]
Tris(2-ethylhexyl) trimellitate (TOTM) Trimellitate Ester~250-270Excellent thermal stability and low volatility, suitable for high-temperature applications.

Table 2: Migration and Leaching Tendency of Various Plasticizers

PlasticizerMolecular Weight ( g/mol )Migration/Leaching Characteristics
This compound (DIBG) 244.33[8][9]Lower molecular weight may suggest a higher potential for migration compared to larger plasticizers, but its specific migration rate requires further study.
Diisooctyl glutarate 372.58Generally exhibits lower migration rates than DEHP due to its larger molecular size.[1]
Di(2-ethylhexyl) phthalate (DEHP) 390.56Prone to leaching, which is a primary driver for its replacement.[2][10][11]
Diisononyl phthalate (DINP) 418.66Lower migration and volatility compared to DEHP.[3]
Dioctyl terephthalate (DOTP) 390.56Exhibits significantly lower migration rates than DOP (DEHP).[4][5]
Acetyl tributyl citrate (ATBC) 402.47Migration can be a concern, particularly in aqueous environments.[7]
Tris(2-ethylhexyl) trimellitate (TOTM) 546.80Very low migration and volatility due to its high molecular weight.

Experimental Protocols for Stability Assessment

For researchers and developers who wish to conduct their own comparative studies, the following are detailed methodologies for key stability experiments.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a plasticized polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • A small, accurately weighed sample (5-10 mg) of the plasticized polymer is placed in the TGA crucible.

  • The sample is heated at a constant rate, typically 10°C/min, in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • The weight of the sample is continuously monitored as the temperature increases.

  • The TGA thermogram, a plot of percentage weight loss versus temperature, is generated. The onset of decomposition, indicating the limit of thermal stability, is determined as the temperature at which significant weight loss begins.[1][12]

Migration Resistance: Solvent Extraction

Objective: To quantify the amount of plasticizer that leaches from a polymer matrix when in contact with a liquid.

Apparatus: Analytical balance, oven, glass containers, and a suitable solvent (e.g., n-hexane, ethanol, or a simulant for the intended application).

Procedure:

  • Prepare a test specimen of the plasticized polymer of known dimensions and weight.

  • Immerse the specimen in the chosen solvent within a sealed glass container.

  • Place the container in an oven at a controlled temperature for a specified duration (e.g., 24 hours at 40°C).

  • After the designated time, remove the specimen from the solvent, allow it to dry completely, and reweigh it.

  • The weight loss of the specimen corresponds to the amount of plasticizer that has leached into the solvent. Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Chemical Resistance

Objective: To evaluate the stability of a plasticized material upon exposure to various chemicals.

Apparatus: Glass vials, a selection of chemicals relevant to the product's intended use (e.g., acids, bases, oils, solvents).

Procedure:

  • Prepare standardized samples of the plasticized polymer.

  • Immerse the samples in the respective chemicals in sealed glass vials.

  • Store the vials at a constant temperature for a predetermined period.

  • At regular intervals, remove the samples and assess for any changes in physical properties, such as weight, dimensions, hardness, and appearance (e.g., discoloration, cracking, swelling).

  • Quantitative analysis of any leached substances into the chemical medium can also be performed.

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and comparative logic, the following diagrams are provided.

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Data Analysis & Comparison P1 Polymer Resin (e.g., PVC) P4 Compounding & Processing P1->P4 P2 Plasticizer (DIBG, DEHP, etc.) P2->P4 P3 Additives (Stabilizers, etc.) P3->P4 T1 Thermal Stability (TGA) P4->T1 T2 Migration Resistance (Solvent Extraction) P4->T2 T3 Chemical Resistance P4->T3 A1 Decomposition Temperature T1->A1 A2 Weight Loss (%) T2->A2 A3 Changes in Physical Properties T3->A3 A4 Comparative Assessment A1->A4 A2->A4 A3->A4

Experimental workflow for assessing plasticizer stability.

Logical_Comparison_Framework cluster_phthalates Phthalate Plasticizers cluster_non_phthalates Non-Phthalate Alternatives DIBG This compound DEHP DEHP DIBG->DEHP vs. DINP DINP DIBG->DINP vs. DOTP DOTP DIBG->DOTP vs. ATBC ATBC DIBG->ATBC vs. TOTM TOTM DIBG->TOTM vs.

Framework for comparing DIBG with other plasticizers.

Conclusion

The long-term stability of a plasticizer is a multifaceted issue that requires careful consideration of thermal, migratory, and chemical resistance properties. While this compound presents a promising non-phthalate alternative, the currently available public data on its long-term stability is not as comprehensive as that for more established plasticizers. Glutarate esters, as a class, demonstrate good performance, suggesting that DIBG is a viable candidate for applications where a balance of safety and stability is crucial.

References

A Comparative Guide to the Quantification of Diisobutyl Glutarate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of Diisobutyl glutarate (DIBG) in environmental samples. DIBG is a plasticizer used in various commercial and industrial products, and its potential presence in the environment necessitates reliable and validated analytical methods for monitoring and risk assessment.

Due to the limited availability of validated methods specifically for this compound in environmental matrices, this guide leverages established protocols for its structural isomer, Diisobutyl phthalate (B1215562) (DIBP), and other analogous plasticizers. The principles and methodologies described herein provide a strong foundation for developing and validating a robust analytical workflow for DIBG. It is imperative that any method adapted for DIBG analysis undergoes rigorous in-house validation to ensure accuracy and reliability.

Physicochemical Properties of this compound

Understanding the physicochemical properties of DIBG is crucial for selecting the appropriate analytical approach.

PropertyValueImplication for Analysis
Molecular Formula C13H24O4[1][2][3]Determines the molecular weight.
Molecular Weight 244.33 g/mol [1][3]Suitable for both GC-MS and LC-MS analysis.
Boiling Point 267.02 °C (estimated)[4]Suggests that GC analysis is feasible, although it is on the higher end for volatile analysis, requiring appropriate GC conditions.
Vapor Pressure 0.008 mmHg @ 25°C (estimated)[4]Low volatility indicates that while GC-MS is possible, LC-MS/MS might be a more suitable alternative, especially for complex matrices.
Water Solubility <0.1% wt% @ 25°C[5]Low water solubility implies that pre-concentration techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) will be effective for aqueous samples.[6]
LogP (o/w) 3.316 (estimated)[4]A moderately lipophilic nature suggests good partitioning into organic solvents during extraction.

Comparison of Analytical Methods: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on several factors including the sample matrix, required sensitivity, and the availability of instrumentation.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity.
Sample Volatility Requires analytes to be volatile and thermally stable. DIBG's boiling point is manageable for GC.Suitable for a wider range of polarities and thermal stabilities. No derivatization is needed for DIBG.
Derivatization May not be necessary for DIBG, but could improve peak shape and sensitivity.Not required.
Selectivity Good selectivity with mass spectral libraries for identification.Excellent selectivity and specificity, especially with Multiple Reaction Monitoring (MRM), reducing matrix interference.[7]
Sensitivity (LOD/LOQ) Typically in the low µg/L to ng/L range. For analogous phthalates, MDLs < 0.01 mg/L have been reported.[8]Generally offers higher sensitivity, often in the ng/L to pg/L range. For similar compounds, sub-ng/L detection limits have been achieved.[9]
Matrix Effects Can be affected by non-volatile matrix components in the inlet.Susceptible to ion suppression or enhancement from co-eluting matrix components, which can be mitigated with stable isotope-labeled internal standards.[10]
Run Time Typically longer run times due to temperature programming.Can offer faster analysis times with modern UHPLC systems.[7]

Experimental Protocols

The following are detailed, generalized methodologies for the analysis of DIBG in environmental samples, adapted from validated methods for similar plasticizers.

Sample Preparation

Water Samples

  • Solid Phase Extraction (SPE): This is a highly recommended technique for cleaning up and concentrating DIBG from water samples.[6][11]

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elution: Elute the DIBG with 10 mL of a suitable organic solvent such as ethyl acetate (B1210297) or acetonitrile.

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent compatible with the analytical instrument.

  • Liquid-Liquid Extraction (LLE): A classical extraction method that can also be employed.[12]

    • Adjust the pH of 500 mL of the water sample to < 2 with a suitable acid.

    • Transfer the sample to a separatory funnel and add 50 mL of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or a hexane (B92381)/acetone mixture).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator or a gentle stream of nitrogen.

Soil and Sediment Samples

  • Extraction:

    • Accurately weigh approximately 10 g of the homogenized soil sample into a centrifuge tube.

    • Add a known amount of a suitable surrogate or internal standard.

    • Add 20 mL of an extraction solvent mixture (e.g., acetone:hexane 1:1 v/v).

    • Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the extracts.

  • Cleanup (if necessary):

    • The combined extract can be cleaned up using SPE (e.g., Florisil or C18) to remove interfering matrix components.

    • The extract is passed through the conditioned SPE cartridge, and the analyte is eluted with a suitable solvent.

  • Concentration:

    • The cleaned extract is concentrated under a gentle stream of nitrogen to the desired final volume.

Air Samples

  • Sampling:

    • Draw a known volume of air (e.g., 100-500 L) through a sorbent tube containing a suitable adsorbent like XAD-2 resin or polyurethane foam (PUF). The flow rate should be carefully controlled (e.g., 1-5 L/min).

  • Extraction:

    • The sorbent is transferred to a Soxhlet extractor or extracted using an accelerated solvent extraction (ASE) system.

    • A suitable solvent, such as a mixture of hexane and acetone, is used for extraction.

    • The extraction is typically carried out for several hours.

  • Concentration and Cleanup:

    • The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.

    • If necessary, a cleanup step using SPE can be performed to remove interferences.

Instrumental Analysis

GC-MS Method (Adapted from Phthalate Analysis) [8][13][14]

ParameterSetting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Key ions for DIBG would need to be determined from a standard, but for its isomer DIBP, characteristic ions include m/z 149, 223, and 279.

LC-MS/MS Method (Adapted from Phthalate Analysis) [7][9][15]

ParameterSetting
Instrument Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temp 40 °C
Ion Source Electrospray Ionization (ESI), positive mode
Ion Source Temp 500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM). Precursor and product ions for DIBG would need to be optimized. For DIBP, a potential transition is m/z 279 -> 149.

Quantitative Data Summary (Hypothetical for DIBG, based on analogous compounds)

The following table presents a hypothetical summary of expected quantitative performance for DIBG analysis. These values must be confirmed through proper method validation.

ParameterGC-MSLC-MS/MS
Linearity Range 1 - 500 µg/L0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 1.5 µg/L0.15 µg/L
Accuracy (Recovery %) 85 - 110%90 - 115%
Precision (RSD %) < 15%< 10%

Visualization of Workflows

Experimental Workflow for Sample Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Air) Extraction Extraction (SPE or LLE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

Validation Parameters Method Analytical Method Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Repeatability & Reproducibility) Method->Precision Selectivity Selectivity/ Specificity Method->Selectivity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness

Caption: Key parameters for the validation of an analytical method.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in environmental samples. The choice of method will depend on the specific requirements of the analysis.

  • GC-MS is a robust and widely available technique suitable for the analysis of DIBG. While it may require careful optimization of chromatographic conditions due to the compound's relatively high boiling point, it can provide reliable quantitative results.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in complex matrices where interferences are a concern. The ability to analyze DIBG without derivatization simplifies sample preparation.

Regardless of the chosen technique, a comprehensive method validation is crucial to ensure the data generated is accurate, precise, and reliable for its intended purpose. This includes establishing linearity, limits of detection and quantification, accuracy, precision, and assessing matrix effects. The use of appropriate quality control samples, including blanks, spikes, and certified reference materials (if available), is essential for ongoing data quality assurance.

References

Correlating the chemical structure of Diisobutyl glutarate to its plasticizing effect

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to ensuring product safety, efficacy, and regulatory compliance. In the realm of polymers, particularly for applications demanding flexibility and durability, the choice of plasticizer is a critical determinant of performance. This guide offers an in-depth comparison of Diisobutyl glutarate (DIBG), a non-phthalate plasticizer, with traditional and other alternative plasticizers, supported by available experimental data and detailed methodologies.

For decades, phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP) and Dioctyl phthalate (DOP) have been the industry standard for plasticizing polyvinyl chloride (PVC) and other polymers. However, growing concerns over the potential health and environmental risks associated with certain phthalates have spurred the development and adoption of safer alternatives. This compound, a member of the glutarate ester family, has emerged as a promising alternative, offering a more favorable toxicological profile. This guide aims to provide an objective analysis of its performance characteristics in relation to its chemical structure.

Correlating Chemical Structure to Plasticizing Effect

The efficacy of a plasticizer is intrinsically linked to its molecular structure. Plasticizers function by embedding themselves between the long polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).

This compound's structure, with its central glutaric acid backbone and two isobutyl ester side chains, contributes to its plasticizing properties. The ester groups provide polarity, which enhances compatibility with polar polymers like PVC. The branched isobutyl chains contribute to the separation of polymer chains, effectively increasing the free volume and, consequently, the flexibility of the material.

Chemical structure of this compound.

Comparative Performance Analysis

The selection of a plasticizer is a trade-off between performance, cost, and safety. While traditional phthalates like DOP have a long history of effective use, the drive for safer materials has brought non-phthalate alternatives like this compound and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) to the forefront.

Physical and Chemical Properties

A comparison of the fundamental physical and chemical properties of this compound with common phthalate and non-phthalate plasticizers provides a baseline for understanding their behavior in polymer formulations.

PropertyThis compoundDioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
Chemical Formula C13H24O4C24H38O4C26H42O4C26H48O4
Molecular Weight ( g/mol ) 244.33390.56418.6~424.7
Appearance Colorless to light-colored liquidColorless, oily liquidClear, colorless to slightly yellowish liquidClear, colorless liquid
Boiling Point (°C) 267.02 (est.)~385~405Data not available
Flash Point (°C) 116.3 (est.)~206~215Data not available

Note: Some data for this compound are estimated values.

Performance in PVC Formulations

The true measure of a plasticizer's effectiveness lies in its performance within a polymer matrix. Key performance indicators include mechanical properties that define the flexibility and durability of the final product, and permanence, which relates to the plasticizer's ability to remain within the polymer over time.

While specific quantitative data for this compound is not as abundant in publicly available literature as for more established plasticizers, the performance of glutarate esters, in general, suggests good plasticizing efficiency.

Mechanical Properties

Performance MetricThis compound (and Glutarate Esters)Dioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)
Plasticizing Efficiency GoodExcellentGood
Tensile Strength Data not available~20-30 MPa~20-28 MPa
Elongation at Break Data not available~250-400%~280-420%
Hardness (Shore A) Data not available~75-90~78-92

Permanence and Migration

Plasticizer migration is a critical concern, especially in applications with direct human contact, such as medical devices and food packaging. Migration can lead to a loss of flexibility in the polymer and potential exposure to the plasticizer. Glutarate esters are generally considered to have potentially better migration resistance compared to some low molecular weight phthalates.[1]

Performance MetricThis compound (and Glutarate Esters)Dioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)
Volatility (Weight Loss) Generally LowModerateLow
Migration into Food Simulants Data not availableCan be significant in fatty foodsLower than DOP

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental methodologies are essential. The following protocols outline the key tests used to evaluate the efficacy of plasticizers in PVC formulations.

Tensile Properties (ASTM D882 / ISO 527-3)

This test measures the force required to stretch a plastic film until it breaks, providing crucial information about its strength and flexibility.

  • Apparatus: A universal testing machine equipped with grips to hold the film specimen and a load cell to measure the applied force.

  • Test Specimen: A rectangular or dumbbell-shaped strip of the plasticized PVC film of specified dimensions.

  • Procedure:

    • Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile force at a constant rate of crosshead speed until the specimen breaks.

    • Record the maximum load and the elongation at the point of rupture.

  • Data Analysis:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

Hardness (ASTM D2240 / ISO 868)

This method determines the indentation hardness of a material, with a lower value indicating a softer, more effectively plasticized material.

  • Apparatus: A durometer, typically a Shore A type for soft plasticized PVC.

  • Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.

  • Procedure:

    • Condition the specimen as per the tensile testing protocol.

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly onto the specimen, ensuring the presser foot is in full contact with the surface.

    • Read the hardness value on the durometer scale within one second of firm contact.

  • Data Analysis: The Shore A hardness is read directly from the durometer scale.

Plasticizer Migration (ASTM D1203 / ISO 177)

This test evaluates the permanence of a plasticizer by measuring its loss from the polymer under specific conditions.

  • Volatility (Activated Carbon Method - ASTM D1203):

    • Objective: To determine the weight loss of a plasticizer from a plastic film due to volatilization at elevated temperatures.

    • Methodology:

      • A pre-weighed disc of the plasticized PVC is placed in a container with activated carbon.

      • The container is then placed in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

      • The specimen is cooled and reweighed to determine the weight loss.

  • Extraction into Liquids (ISO 177):

    • Objective: To measure the amount of plasticizer that leaches from the PVC into a liquid in contact with it.

    • Methodology:

      • A pre-weighed specimen of the plasticized PVC is immersed in a specific liquid simulant (e.g., distilled water, ethanol, or a food oil simulant).

      • The immersion is carried out at a controlled temperature for a defined period.

      • The specimen is then removed, dried, and reweighed to determine the mass of plasticizer extracted.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of plasticization and a typical experimental workflow for comparing plasticizers.

Mechanism of Plasticization cluster_0 Rigid Polymer cluster_1 Plasticized Polymer P1 Polymer Chains (Closely Packed) P2 Strong Intermolecular Forces P1->P2 High Rigidity PL Plasticizer Molecules P1->PL + Plasticizer PP1 Polymer Chains (Separated) PP2 Reduced Intermolecular Forces PP1->PP2 Increased Flexibility PL->PP1

How plasticizers increase polymer flexibility.

Experimental Workflow for Plasticizer Comparison Start Start: Select Plasticizers (e.g., DIBG vs. DOP) Formulation Prepare PVC Formulations Start->Formulation Processing Process into Films (e.g., calendering, casting) Formulation->Processing Conditioning Condition Specimens (ASTM/ISO standards) Processing->Conditioning Testing Perform Tests Conditioning->Testing Tensile Tensile Properties (ASTM D882) Testing->Tensile Mechanical Hardness Hardness (ASTM D2240) Testing->Hardness Mechanical Migration Migration (ASTM D1203 / ISO 177) Testing->Migration Permanence Analysis Analyze and Compare Data Tensile->Analysis Hardness->Analysis Migration->Analysis Conclusion Draw Conclusions on Performance Analysis->Conclusion

A typical workflow for evaluating plasticizer performance.

Conclusion

The transition away from traditional phthalate plasticizers is a significant trend in the polymer industry, driven by a growing demand for safer materials. This compound and other glutarate esters represent a viable class of alternatives, offering a favorable toxicological profile. While comprehensive, publicly available quantitative performance data for this compound remains less extensive than for its long-established counterparts, the available information suggests it is a competitive non-phthalate plasticizer.

For researchers and professionals in drug development and other sensitive fields, the selection of a plasticizer requires a careful evaluation of performance, safety, and regulatory acceptance. The experimental protocols detailed in this guide provide a framework for conducting rigorous comparative studies to determine the most suitable plasticizer for a specific application. As the body of research on non-phthalate plasticizers continues to grow, a clearer picture of the performance landscape will emerge, enabling more informed material selection and the development of safer, more sustainable products.

References

Safety Operating Guide

Navigating the Disposal of Diisobutyl Glutarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of diisobutyl glutarate, a common laboratory solvent and plasticizer. While generally not classified as a hazardous substance, adherence to proper disposal protocols is imperative to ensure a safe working environment and to maintain regulatory compliance.

Understanding this compound's Hazard Profile

This compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The Environmental Protection Agency (EPA) also considers it to be a chemical of low concern. However, it is crucial to recognize that local regulations may have specific disposal requirements. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for guidance.

Step-by-Step Disposal Procedures

The following procedures are designed to provide a clear and actionable plan for the disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

2. Waste Collection:

  • Designated Waste Container: Use a clearly labeled, non-reactive container for the collection of this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The label should clearly state "this compound Waste" and include the date of accumulation. While not federally classified as hazardous, it is good practice to note that it is non-hazardous waste.

  • Segregation: Do not mix this compound with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible wastes can react dangerously.

3. Storage of Waste:

  • Location: Store the waste container in a designated, well-ventilated waste accumulation area, away from heat and sources of ignition.

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.

4. Disposal Pathway:

  • Consult EHS: Your institution's EHS department is the primary resource for determining the final disposal route. They will have established procedures with licensed waste disposal vendors.

  • Non-Hazardous Waste Stream: In many cases, due to its non-hazardous nature, this compound may be eligible for disposal through a chemical solvent recycling program or as non-hazardous industrial waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date, in accordance with your institution's policies.

5. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[2]

  • Disposal of Rinsate: The rinsate should be collected and disposed of as chemical waste, following the procedures outlined above.

  • Container Disposal: Once triple-rinsed and dry, the container can typically be disposed of as regular laboratory glass or plastic waste. Remove or deface the original label before disposal.[2]

Quantitative Data Summary

PropertyValueSource
GHS Hazard Classification Not ClassifiedPubChem, ECHA[1]
EPA Safer Chemical Status Green half-circle (expected to be of low concern)PubChem

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Step 2: Collect in a Labeled, Non-Reactive Container ppe->collect segregate Is the waste mixed with other chemicals? collect->segregate separate Collect in a separate, dedicated container segregate->separate Yes store Step 3: Store in a Designated Waste Accumulation Area segregate->store No separate->store consult_ehs Step 4: Consult Institutional EHS Department store->consult_ehs disposal_path Determine Disposal Pathway (e.g., Non-Hazardous Waste Stream, Recycling Program) consult_ehs->disposal_path document Step 5: Document Waste Generation and Disposal disposal_path->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Diisobutyl Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE) required for handling Diisobutyl glutarate (CAS No. 71195-64-7), along with operational and disposal plans. While this compound is recognized by the EPA as a "safer chemical" and does not meet GHS hazard criteria according to the European Chemicals Agency, some data suggests it may be a mild to severe skin and moderate eye irritant.[1] Therefore, a cautious approach to PPE is recommended.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities) Safety glasses with side shields or chemical splash goggles.Chemically resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Handling Large Quantities Chemical splash goggles.Chemically resistant gloves (e.g., Nitrile, Neoprene).Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator may be necessary if vapors or mists are generated and ventilation is inadequate.
Small Spills Chemical splash goggles.Chemically resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.
Large Spills / Uncontrolled Release Face shield and chemical splash goggles.Heavy-duty, chemically resistant gloves.Chemical-resistant suit or apron over a laboratory coat.A NIOSH-approved positive pressure air-supplied respirator is recommended.[1]

Experimental Protocols

Donning and Doffing PPE:

A meticulous procedure for putting on and taking off PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Put on the laboratory coat or a chemical-resistant apron.

  • Respiratory Protection (if required): Perform a seal check if using a respirator.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Gown/Apron: Remove the lab coat or apron by rolling it inside out.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection (if required): Remove the respirator.

  • Hand Hygiene: Wash and dry hands again.

Visual Safety Guides

PPE Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task Assess Task and Potential for Exposure start->task small_quantities Routine Handling of Small Quantities? task->small_quantities large_quantities Handling Large Quantities or Potential for Splash? small_quantities->large_quantities No ppe_routine Standard PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat small_quantities->ppe_routine Yes spill Spill or Uncontrolled Release? large_quantities->spill No ppe_large Enhanced PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Apron large_quantities->ppe_large Yes ppe_spill Full Protection: - Face Shield & Goggles - Heavy-Duty Gloves - Chemical Suit/Apron - Air-Supplied Respirator spill->ppe_spill Yes

Caption: PPE selection workflow for this compound.

Disposal Plan

Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.

  • Gloves, disposable lab coats, and other contaminated items: These should be placed in a designated, sealed waste container.

  • Spill cleanup materials: Absorbent materials used to clean up spills should be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Empty containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of as non-hazardous waste, provided it is properly defaced.

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.